2,5-Dihydroxybenzoic acid
Description
Properties
IUPAC Name |
2,5-dihydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,8-9H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTMDXOMEHJXQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
4955-90-2 (mono-hydrochloride salt) | |
| Record name | Gentisic acid [INN] | |
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DSSTOX Substance ID |
DTXSID4060078 | |
| Record name | Benzoic acid, 2,5-dihydroxy- | |
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Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Light yellow crystals; [Aldrich MSDS], Solid | |
| Record name | Gentisic acid | |
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| Record name | Gentisic acid | |
| Source | Human Metabolome Database (HMDB) | |
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Solubility |
5.0 mg/mL at 5 °C | |
| Record name | Gentisic acid | |
| Source | Human Metabolome Database (HMDB) | |
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| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Vapor Pressure |
0.0000021 [mmHg] | |
| Record name | Gentisic acid | |
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CAS No. |
490-79-9 | |
| Record name | 2,5-Dihydroxybenzoic acid | |
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| Record name | Gentisic acid [INN] | |
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| Record name | gentisic acid | |
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| Record name | gentisic acid | |
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| Record name | Benzoic acid, 2,5-dihydroxy- | |
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| Record name | Benzoic acid, 2,5-dihydroxy- | |
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| Record name | Gentisic acid | |
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| Record name | GENTISIC ACID | |
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| Record name | Gentisic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000152 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
199.5 °C | |
| Record name | Gentisic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000152 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Discovery and Significance of 2,5-Dihydroxybenzoic Acid as a Metabolite of Aspirin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspirin (acetylsalicylic acid), one of the most widely used medications globally, undergoes extensive metabolism in the body, leading to the formation of various compounds. While salicylic acid is its primary active metabolite, a lesser-known but significant metabolite is 2,5-dihydroxybenzoic acid, also known as gentisic acid. This technical guide provides an in-depth exploration of the discovery, metabolic pathways, quantitative analysis, and biological significance of this compound as a metabolite of aspirin.
Historical Discovery
The identification of this compound as a metabolite of aspirin is part of the broader history of understanding salicylate metabolism. Early investigations into the fate of salicylic acid in the body laid the groundwork for this discovery. While a definitive singular "discovery" paper is not readily apparent from the historical literature, studies from the mid-20th century began to elucidate the various metabolic products of salicylates.
In 1978, a significant study by J.T. Wilson and colleagues, while primarily focused on identifying gentisuric acid (the glycine conjugate of gentisic acid) as an aspirin metabolite in humans, inherently confirmed the presence of its precursor, this compound. Their work utilized thin-layer chromatography (TLC) with densitometry to separate and quantify these metabolites in urine, a common analytical technique of that era. This research demonstrated that this compound is a consistent, albeit minor, metabolite of aspirin in humans.
Metabolic Pathway of Aspirin to this compound
The biotransformation of aspirin is a multi-step process that primarily occurs in the liver. The formation of this compound is a secondary metabolic route following the initial hydrolysis of aspirin.
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Deacetylation of Aspirin: Aspirin is rapidly deacetylated by esterases in the gastrointestinal tract, liver, and blood to form its main active metabolite, salicylic acid. This reaction is very efficient, with aspirin having a short half-life of about 15-20 minutes.
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Hydroxylation of Salicylic Acid: Salicylic acid is then further metabolized through several pathways. A minor pathway involves the aromatic hydroxylation of salicylic acid to form dihydroxybenzoic acids. The formation of this compound is catalyzed by cytochrome P450 (CYP) enzymes in the liver[1]. While multiple CYP isoenzymes may be involved, this oxidative step is crucial for the generation of gentisic acid.
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Further Conjugation: this compound can be further conjugated with glycine to form gentisuric acid before excretion.
The majority of salicylic acid is conjugated with glycine to form salicyluric acid or with glucuronic acid to form salicyl acyl and phenolic glucuronides, which are the major excretory products[2]. The formation of this compound represents a smaller fraction of the overall metabolism of aspirin[2].
References
An In-depth Technical Guide to the Natural Sources of Gentisic Acid in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gentisic acid (2,5-dihydroxybenzoic acid), a phenolic compound with significant antioxidant, anti-inflammatory, and other pharmacological properties, is a secondary metabolite found across the plant kingdom. This technical guide provides a comprehensive overview of the natural sources of gentisic acid in plants, its biosynthesis, and its physiological roles. Detailed methodologies for the extraction and quantification of gentisic acid from plant matrices are provided, along with a summary of reported concentrations in various plant species. This document is intended to serve as a valuable resource for researchers and professionals in the fields of phytochemistry, drug discovery, and natural product chemistry.
Introduction
Gentisic acid is a dihydroxybenzoic acid that has garnered considerable interest due to its diverse biological activities. It is a known metabolite of salicylic acid in plants and plays a role in plant defense mechanisms.[1] Its presence in a wide array of plant species, including fruits, vegetables, and medicinal herbs, makes it a readily available natural compound with potential for pharmaceutical and nutraceutical applications. This guide aims to provide a detailed technical overview of gentisic acid in the botanical world, focusing on its sources, biosynthesis, and analytical methodologies.
Natural Occurrence of Gentisic Acid in Plants
Gentisic acid is widely distributed throughout the plant kingdom. It has been identified in numerous families, including Salicaceae, Vitaceae, Ericaceae, Lamiaceae, Rosaceae, and Asteraceae. The concentration of gentisic acid can vary significantly between species, plant part, and developmental stage.
Quantitative Data of Gentisic Acid in Various Plant Species
The following table summarizes the quantitative data of gentisic acid found in different plant species and tissues.
| Plant Family | Species | Plant Part | Gentisic Acid Concentration | Reference(s) |
| Salicaceae | Salix spp. (Willow) | Bark, Leaves | Varies by species and clone | [2][3] |
| Populus spp. (Poplar) | Bark, Leaves | Present, concentration varies | ||
| Vitaceae | Vitis vinifera (Grape) | Leaves, Fruit | Present, concentration varies | [4] |
| Ericaceae | Erica spp. (Heath) | Leaves, Flowers | Present, concentration varies | |
| Lamiaceae | Melissa officinalis (Lemon Balm) | Leaves | ~21 mg/kg | |
| Salvia officinalis (Sage) | Leaves | ~24 mg/kg | ||
| Hyssopus spp. | Present | [5] | ||
| Rosaceae | Rosa spp. (Rose) | Fruit | Varies by species | |
| Asteraceae | Helianthus tuberosus (Jerusalem Artichoke) | Present | ||
| Other | Jatropha cinerea | Leaves | 634.5 mg/kg | |
| Jatropha cordata | Leaves | 864.6 mg/kg | ||
| Gentiana spp. (Gentian) | Roots | Present | ||
| Citrus spp. (Citrus fruits) | Fruit | Present | ||
| Olea europaea (Olive) | Fruit, Oil | Present | ||
| Sesamum indicum (Sesame) | Present | |||
| Pterocarpus santalinus (Red Sandalwood) | Present | |||
| Hibiscus rosa-sinensis (Chinese Hibiscus) | Present | |||
| Alchornea cordifolia | Present |
Biosynthesis and Physiological Role of Gentisic Acid in Plants
Biosynthesis of Gentisic Acid
Gentisic acid is a direct metabolite of salicylic acid in plants. The biosynthesis involves the hydroxylation of salicylic acid at the C5 position of the phenyl ring. This reaction is catalyzed by the enzyme Salicylic Acid 5-Hydroxylase (S5H) , also known as DMR6 (Downy Mildew Resistant 6).
Physiological Role
Gentisic acid plays a significant role in plant defense signaling. While it is a metabolite of salicylic acid, it appears to activate a distinct subset of defense-related genes. Its accumulation has been observed in response to various pathogens, suggesting a complementary role to salicylic acid in the plant's immune response. In some plant-pathogen interactions, gentisic acid can accumulate to high levels, often in its glycosylated forms.
Experimental Protocols
Extraction of Gentisic Acid from Plant Material
This protocol describes a general method for the extraction of phenolic compounds, including gentisic acid, from plant leaves. This method can be adapted for other plant tissues.
Materials:
-
Fresh or freeze-dried plant leaves
-
Liquid nitrogen
-
Mortar and pestle
-
80% Methanol (HPLC grade)
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filters
Procedure:
-
Weigh approximately 1 g of fresh or 0.2 g of freeze-dried plant leaves.
-
Immediately freeze the fresh tissue in liquid nitrogen to quench metabolic processes.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powdered tissue to a centrifuge tube.
-
Add 10 mL of 80% methanol to the tube.
-
Vortex the mixture thoroughly for 1 minute.
-
Place the tube in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant.
-
For analysis of glycosides, an acid or enzymatic hydrolysis step may be required.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Store the extract at -20°C until analysis.
Quantification of Gentisic Acid by HPLC-UV
This section outlines a validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of gentisic acid in plant extracts.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water (v/v)
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0 95 5 20 70 30 25 5 95 30 5 95 31 95 5 | 40 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 305 nm
Procedure:
-
Standard Preparation: Prepare a stock solution of authentic gentisic acid standard (e.g., 1 mg/mL) in methanol. From the stock solution, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area at 305 nm. Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Sample Analysis: Inject the filtered plant extracts into the HPLC system.
-
Quantification: Identify the gentisic acid peak in the sample chromatogram by comparing its retention time with that of the authentic standard. Quantify the amount of gentisic acid in the sample using the calibration curve.
Conclusion
Gentisic acid is a widely distributed secondary metabolite in the plant kingdom with established pharmacological activities. This guide has provided a comprehensive overview of its natural sources, biosynthesis, and detailed protocols for its extraction and quantification. The information presented herein is intended to facilitate further research into the biological roles of gentisic acid and its potential applications in drug development and other industries. The provided methodologies offer a robust framework for the analysis of gentisic acid in diverse plant matrices.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. Ultrasound-Assisted Extraction of Phenolic Compounds from Psidium cattleianum Leaves: Optimization Using the Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling Cross-Talk between Salicylic and Gentisic Acid in the ‘Candidatus Phytoplasma Solani’ Interaction with Sangiovese Vines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
fundamental chemical properties of 2,5-dihydroxybenzoic acid
An In-depth Technical Guide on the Fundamental Chemical Properties of 2,5-Dihydroxybenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (2,5-DHB), also known as gentisic acid, is a dihydroxybenzoic acid that serves as a significant compound in various scientific fields. It is a derivative of benzoic acid and a minor metabolite of aspirin.[1] Structurally, it is a phenolic acid, featuring both a carboxylic acid and two hydroxyl functional groups on a benzene ring. This unique arrangement of functional groups imparts a range of chemical properties that make it valuable in pharmaceutical research as an antioxidant and anti-inflammatory agent, and in analytical chemistry, most notably as a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
This technical guide provides a comprehensive overview of the core . It is intended to be a resource for researchers, scientists, and drug development professionals, offering consolidated data and detailed experimental protocols for its characterization.
Chemical Structure and Identifiers
The molecular structure of this compound consists of a benzene ring substituted with a carboxylic acid group and two hydroxyl groups at positions 2 and 5.
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IUPAC Name: this compound[2]
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Synonyms: Gentisic acid, 5-Hydroxysalicylic acid, Hydroquinonecarboxylic acid[1][2]
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Molecular Formula: C₇H₆O₄[3]
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Molecular Weight: 154.12 g/mol
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CAS Number: 490-79-9
-
InChI Key: WXTMDXOMEHJXQO-UHFFFAOYSA-N
-
SMILES: C1=CC(=C(C=C1O)C(=O)O)O
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, formulation, and application in various experimental settings. These are summarized in the tables below.
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Appearance | White to light beige crystalline powder | |
| Melting Point | 204 - 208 °C | |
| pKa₁ (Carboxylic Acid) | ~2.97 | |
| pKa₂ (Phenolic Hydroxyl) | ~10.5 | |
| logP (Octanol/Water) | 1.74 |
Table 2: Solubility of this compound
| Solvent | Solubility | Temperature (°C) | Reference(s) |
| Water | 5.0 g/L | 5 | |
| Water | 8.3 g/L | 0 | |
| Water | 22 g/L | 25 | |
| Ethanol | Very soluble | Ambient | |
| Diethyl Ether | Very soluble | Ambient | |
| Acetone | Soluble | Ambient | |
| Benzene | Insoluble | Ambient | |
| Chloroform | Insoluble | Ambient | |
| DMSO | ≥ 100 mg/mL | Ambient |
Spectroscopic Properties
Spectroscopic data is fundamental for the structural elucidation and purity assessment of this compound.
Table 3: Spectroscopic Data for this compound
| Technique | Key Data | Reference(s) |
| UV-Vis (in acidic mobile phase) | λmax: 214 nm, 236 nm, 334 nm | |
| ¹H NMR (in D₂O) | δ (ppm): 7.19, 7.00, 6.82 | |
| ¹H NMR (in DMSO-d₆) | δ (ppm): 10.6, 7.21, 6.99, 6.83 | |
| ¹³C NMR (in D₂O) | δ (ppm): 172.7, 154.5, 148.8, 124.7, 118.7, 116.2, 113.8 | |
| FTIR (KBr pellet, cm⁻¹) | Broad O-H stretch (~3300-2500), C=O stretch (~1700-1680), Aromatic C=C stretch (~1625-1465), C-O stretch (~1320-1210) |
Experimental Protocols
This section provides detailed methodologies for the determination of the key physicochemical properties of this compound.
Melting Point Determination (Capillary Method)
This protocol describes the determination of the melting point range of this compound using a standard melting point apparatus.
-
Apparatus: Melting point apparatus, capillary tubes (sealed at one end).
-
Procedure:
-
Ensure the this compound sample is dry and finely powdered.
-
Pack a capillary tube with the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Set a rapid heating rate to quickly determine an approximate melting point.
-
Allow the apparatus to cool.
-
Using a new sample, heat rapidly to about 15-20 °C below the approximate melting point.
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first droplet of liquid is observed (T1).
-
Record the temperature at which the entire sample has melted into a clear liquid (T2).
-
The melting point range is reported as T1 - T2.
-
Solubility Determination (Shake-Flask Method)
This protocol outlines the determination of the equilibrium solubility of this compound in a given solvent.
-
Materials: this compound, chosen solvent (e.g., water), screw-cap vials, orbital shaker with temperature control, centrifuge, syringe filters (e.g., 0.45 µm PTFE), analytical balance, HPLC or UV-Vis spectrophotometer.
-
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After agitation, allow the vials to stand to let the undissolved solid settle.
-
Centrifuge the vials to further separate the solid from the supernatant.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtrate using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.
-
The determined concentration represents the equilibrium solubility at the specified temperature.
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pKa Determination (Potentiometric Titration)
This protocol describes the determination of the acid dissociation constants (pKa) of this compound.
-
Apparatus: pH meter with a combination pH electrode, magnetic stirrer and stir bar, burette, beaker.
-
Reagents: Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M, carbonate-free), this compound, deionized water.
-
Procedure:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water in a beaker to a concentration of at least 10⁻⁴ M.
-
Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
-
Begin stirring the solution gently.
-
Add the standardized NaOH solution from the burette in small, precise increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration until the pH has risen significantly past the expected equivalence points.
-
Plot a titration curve of pH versus the volume of NaOH added.
-
The pKa values can be determined from the pH at the half-equivalence points. The first pKa (for the carboxylic acid) is the pH at half the volume of the first equivalence point. The second pKa (for the first phenolic hydroxyl) can be estimated from the second half-equivalence point. More accurate values can be obtained by analyzing the first and second derivatives of the titration curve.
-
Spectroscopic Analysis Protocols
-
UV-Vis Spectroscopy:
-
Prepare a stock solution of this compound in a UV-transparent solvent (e.g., methanol or an acidic aqueous buffer).
-
Prepare a series of dilutions to find a concentration that gives an absorbance in the optimal range (0.1-1.0 AU).
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.
-
Replace the solvent in the sample cuvette with the this compound solution and record the absorption spectrum over a range of 200-400 nm.
-
Identify the wavelengths of maximum absorbance (λmax).
-
-
FTIR Spectroscopy (ATR Method):
-
Use a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid this compound powder onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the functional groups present.
-
-
NMR Spectroscopy:
-
Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.
-
Filter the solution into the NMR tube if any particulate matter is present to avoid broad spectral lines.
-
Acquire ¹H and ¹³C NMR spectra according to the instrument's standard procedures.
-
Safety Information
This compound is considered hazardous. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
Visualizations
The following diagrams illustrate key concepts related to the chemical properties and analysis of this compound.
Caption: Acid-base equilibrium of this compound showing sequential deprotonation.
Caption: General experimental workflow for characterizing this compound.
References
An In-depth Technical Guide to the Crystal Structure and Polymorphism of 2,5-Dihydroxybenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the crystal structure and polymorphism of 2,5-dihydroxybenzoic acid (gentisic acid). It details the known polymorphic forms, their crystallographic properties, and the experimental methodologies used for their preparation and characterization.
Introduction to this compound and Polymorphism
This compound (2,5-DHB), also known as gentisic acid, is a dihydroxybenzoic acid that serves as a key intermediate in various chemical syntheses and is widely used as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.[1][2][3] Like many active pharmaceutical ingredients (APIs) and organic molecules, 2,5-DHB can exist in different solid-state forms known as polymorphs. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. These different crystalline arrangements can significantly impact the physicochemical properties of a compound, including its solubility, melting point, stability, and bioavailability, making the study of polymorphism critical in drug development and materials science.
This compound has at least two well-characterized polymorphic forms, designated as Form I and Form II.[1][4] An earlier report also referred to these as "disordered" and "ordered" forms, respectively. Understanding the conditions that favor the formation of each polymorph and their distinct structural characteristics is essential for ensuring the reproducibility and performance of products containing this compound.
Crystalline Forms of this compound
Two primary polymorphic forms of 2,5-DHB have been identified and characterized. Both Form I and Form II crystallize in the same monoclinic space group, P2₁/c, but differ in their unit cell parameters and molecular packing.
Form I is one of the two known polymorphs of 2,5-DHB. Its crystal structure has been determined through single-crystal X-ray diffraction.
Form II is the second identified polymorph. It is reportedly the same as the "ordered" form described in earlier literature. The crystal structure of Form II has also been elucidated using X-ray diffraction techniques.
Quantitative Crystallographic Data
The crystallographic data for the two known polymorphs of this compound are summarized in the table below for direct comparison. These data highlight the structural differences between the two forms, particularly in their unit cell dimensions and volume.
| Parameter | Form I | Form II |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 4.9110(3) | 5.5610(2) |
| b (Å) | 11.8280(7) | 4.8690(1) |
| c (Å) | 11.0580(6) | 23.6880(8) |
| β (°) ** | 91.059(3) | 100.191(1) |
| Volume (ų) ** | 642.22 | 631.27 |
Experimental Protocols
The preparation and characterization of 2,5-DHB polymorphs involve specific crystallization techniques and a suite of analytical methods to confirm their structure and properties.
Method 1: Concomitant Crystallization with Dye
A notable method for obtaining and distinguishing the polymorphs of 2,5-DHB involves recrystallization from solutions containing the dye methyl red. This technique results in the concomitant precipitation of Form I and Form II as distinctly colored solids, which can be separated manually.
-
Protocol:
-
Prepare a solution of this compound in a suitable solvent.
-
Add the solvatochromic dye methyl red to the solution.
-
Allow the solvent to evaporate slowly at room temperature.
-
Two different colored crystals will precipitate: red crystals corresponding to Form I and purple crystals corresponding to Form II.
-
Separate the crystals by physical inspection for individual characterization.
-
Method 2: Solvent-Based Recrystallization
Different solvents and solvent mixtures can be used to selectively crystallize different polymorphs.
-
Protocol for Ordered Form (Form II):
-
Dissolve crude this compound in hot water to create a saturated solution.
-
Allow the solution to cool slowly to room temperature.
-
Filter the resulting crystals and dry them under vacuum. This method was reported to yield the "ordered" crystal form.
-
-
Protocol for Disordered Form:
-
Dissolve crude this compound in a 3:1 mixture of chloroform and acetone.
-
Allow for slow evaporation of the solvent at ambient conditions.
-
Collect the precipitated crystals. This method was reported to produce "disordered" crystals.
-
Caption: Experimental workflow for the preparation and characterization of 2,5-DHB polymorphs.
Powder X-Ray Diffraction (PXRD)
PXRD is used to identify the crystalline phase of a bulk sample and to distinguish between different polymorphs. Each polymorph produces a unique diffraction pattern.
-
Protocol:
-
Gently grind a small amount of the crystalline sample to a fine powder.
-
Mount the powder on a sample holder.
-
Collect the diffraction pattern using a diffractometer, typically with Cu Kα radiation, over a relevant 2θ range (e.g., 5° to 40°).
-
Compare the resulting diffractogram with reference patterns calculated from single-crystal data to identify the polymorphic form.
-
Single-Crystal X-Ray Diffraction (SCXRD)
SCXRD is the definitive method for determining the crystal structure of a material, providing precise atomic coordinates and unit cell parameters.
-
Protocol:
-
Carefully select a suitable single crystal of high quality under a microscope.
-
Mount the crystal on a goniometer head.
-
Place the mounted crystal in the X-ray beam of a single-crystal diffractometer.
-
Collect diffraction data at a controlled temperature (e.g., room temperature or 100 K).
-
Process the data and solve the crystal structure using appropriate crystallographic software.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, enthalpy of fusion, and to detect solid-solid phase transitions between polymorphs.
-
Protocol:
-
Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Record the heat flow as a function of temperature. Endothermic events like melting will appear as peaks on the DSC thermogram.
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and to determine the presence of solvates or hydrates.
-
Protocol:
-
Place a precisely weighed sample (5-10 mg) into a TGA pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
Monitor the mass loss as a function of temperature. A significant mass loss indicates decomposition or desolvation.
-
Raman and Fourier-Transform Infrared (FTIR) Spectroscopy
Vibrational spectroscopy techniques like Raman and FTIR are sensitive to the local molecular environment and hydrogen bonding within the crystal lattice. They provide characteristic "fingerprints" for different polymorphic forms.
-
Protocol:
-
Place a small amount of the solid sample directly in the path of the laser (for Raman) or infrared beam (for FTIR).
-
Collect the spectrum over the relevant frequency range.
-
Compare the peak positions and intensities to reference spectra for each polymorph to identify differences in intermolecular interactions, such as hydrogen bonding.
-
Polymorphic Relationships and Interconversion
The relationship between different polymorphs can be complex. The specific crystallization conditions, including solvent, temperature, and the presence of additives, determine which form is obtained.
Caption: Relationship between 2,5-DHB solution and its known solid-state polymorphs.
Conclusion
This compound exhibits polymorphism, with two primary forms, Form I and Form II, having been structurally characterized. These polymorphs share the same space group but possess distinct unit cell parameters, leading to different crystal packing and potentially different physicochemical properties. The selection of crystallization solvent and the use of additives like dyes have been shown to be effective methods for controlling and isolating these polymorphic forms. A thorough characterization using a combination of X-ray diffraction, thermal analysis, and spectroscopic techniques is crucial for identifying and differentiating the polymorphs, which is of significant importance for applications in pharmaceuticals and materials science.
References
A Technical Guide to the Spectroscopic Properties of 2,5-Dihydroxybenzoic Acid for Identification
This guide provides an in-depth analysis of the spectroscopic properties of 2,5-dihydroxybenzoic acid (also known as Gentisic Acid), a key derivative of benzoic acid. Utilized as an antioxidant excipient in pharmaceuticals and as a crucial matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, its accurate identification is paramount.[1] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the ultraviolet-visible (UV-Vis), infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) characteristics of this compound.
UV-Visible Spectroscopy
UV-Visible spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions. For this compound, the spectrum is characterized by distinct absorption maxima resulting from π → π* transitions within the aromatic ring and carbonyl group.
1.1 Data Presentation: UV-Vis Absorption Maxima
The absorption maxima of this compound are sensitive to solvent and pH. The following data were obtained in an acidic mobile phase with a pH of 3 or lower.
| Wavelength (λmax) | Reference(s) |
| 214 nm | [2][3] |
| 236 nm | [2][3] |
| 334 nm |
1.2 Experimental Protocol: UV-Vis Spectroscopy
This protocol outlines a general procedure for obtaining a UV-Vis spectrum of this compound.
-
Sample Preparation: Prepare a stock solution of this compound by accurately weighing a small amount (e.g., 10 mg) and dissolving it in a suitable UV-transparent solvent (e.g., ethanol, methanol, or an acidic buffer) in a volumetric flask. Create a dilute solution (e.g., 10 µg/mL) from the stock solution.
-
Instrumentation: Use a calibrated double-beam UV-Visible spectrophotometer.
-
Blank Measurement: Fill a quartz cuvette with the same solvent used for the sample to serve as a reference blank. Place it in the reference beam path of the spectrophotometer.
-
Sample Measurement: Rinse a second quartz cuvette with the sample solution and then fill it. Place it in the sample beam path.
-
Spectrum Acquisition: Scan the sample across a wavelength range of 200 nm to 400 nm. The instrument records the absorbance as a function of wavelength.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) from the resulting spectrum.
1.3 Visualization: UV-Vis Spectroscopy Workflow
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound shows characteristic absorption bands for its hydroxyl, carboxylic acid, and aromatic functionalities.
2.1 Data Presentation: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference(s) |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid | |
| ~3200 (broad) | O-H stretch | Phenolic Hydroxyl | |
| ~1650 | C=O stretch | Carboxylic Acid | |
| ~1600, ~1470 | C=C stretch | Aromatic Ring | |
| ~1250 | C-O stretch | Carboxylic Acid / Phenol |
2.2 Experimental Protocols: FTIR Spectroscopy
Solid samples like this compound are typically analyzed using the KBr pellet or Attenuated Total Reflectance (ATR) methods.
2.2.1 KBr Pellet Method
-
Sample Preparation: Thoroughly grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the mixture to a pellet die. Place the die under a hydraulic press and apply several tons of pressure to form a thin, transparent, or translucent pellet.
-
Background Spectrum: Run a background scan with an empty sample compartment or a blank KBr pellet to account for atmospheric and instrumental noise.
-
Sample Analysis: Place the KBr pellet containing the sample in the spectrometer's sample holder and acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.
2.2.2 Attenuated Total Reflectance (ATR) Method
-
Background Spectrum: With a clean ATR crystal (e.g., diamond or germanium), acquire a background spectrum. This is crucial to subtract any atmospheric or crystal-related absorptions.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal surface.
-
Apply Pressure: Use the instrument's pressure clamp to press the sample firmly against the crystal, ensuring good contact.
-
Spectrum Acquisition: Acquire the IR spectrum over the desired range (e.g., 4000 to 650 cm⁻¹).
-
Cleaning: After analysis, thoroughly clean the crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.
2.3 Visualizations: FTIR Spectroscopy Workflows
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. It provides detailed information about the chemical environment, connectivity, and number of different types of protons (¹H) and carbons (¹³C).
3.1 Data Presentation: ¹H NMR Chemical Shifts (δ)
The chemical shifts for this compound vary with the deuterated solvent used. The three aromatic protons exhibit distinct signals.
| Solvent | H-3 (ppm) | H-4 (ppm) | H-6 (ppm) | Other (OH, COOH) | Frequency (MHz) | Reference(s) |
| D₂O | 7.19-7.21 | 6.82-6.85 | 6.95-7.00 | Not observed¹ | 89.56 / 90 | |
| DMSO-d₆ | 7.21 | 6.83 | 6.99 | 10.6 (Broad) | 89.56 | |
| Water (pH 7) | 7.28-7.29 | 6.83-6.85 | 6.97-6.99 | Not observed¹ | 600 | |
| ¹Protons on heteroatoms (O, N) are often exchanged with deuterium in D₂O and are not observed. |
3.2 Data Presentation: ¹³C NMR Chemical Shifts (δ)
The ¹³C NMR spectrum shows seven distinct signals corresponding to the seven carbon atoms in the molecule.
| Carbon Atom | Chemical Shift (ppm) in D₂O | Frequency (MHz) | Reference(s) |
| C=O (Carboxyl) | 172.74 | 25.16 | |
| C-2 (C-OH) | 154.47 | 25.16 | |
| C-5 (C-OH) | 148.81 | 25.16 | |
| C-4 | 124.67 | 25.16 | |
| C-6 | 118.66 | 25.16 | |
| C-3 | 116.21 | 25.16 | |
| C-1 | 113.75 | 25.16 |
3.3 Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve an appropriate amount of this compound (5-25 mg for ¹H NMR, significantly more for ¹³C NMR) in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry NMR tube.
-
Reference Standard: If the solvent does not provide a reference signal, a small amount of a reference standard like tetramethylsilane (TMS) is added (typically not used with D₂O).
-
Instrument Setup: Insert the sample tube into the NMR spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field to achieve homogeneity.
-
Parameter Setting: Set acquisition parameters such as the spectral width, number of scans, and relaxation delay. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
-
Acquisition: Acquire the Free Induction Decay (FID) signal.
-
Data Processing: Perform a Fourier transform on the FID to obtain the NMR spectrum. The spectrum is then phase-corrected, baseline-corrected, and referenced.
3.4 Visualization: NMR Spectroscopy Workflow
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. The fragmentation pattern provides structural information. This compound has a molecular weight of 154.12 g/mol .
4.1 Data Presentation: Mass Spectrometry Ions
| Ionization Mode | m/z | Ion Identity | Reference(s) |
| ESI (+) MS/MS | 155.034 | [M+H]⁺ (Precursor) | |
| 154.029 | [M]⁺˙ | ||
| 153.026 | [M-H]⁺ | ||
| 109.034 | [M-COOH]⁺ | ||
| 108.026 | [M-HCOOH]⁺˙ | ||
| ESI (-) | 153.019 | [M-H]⁻ | |
| GC-EI | 154 | [M]⁺˙ | |
| 136 | [M-H₂O]⁺˙ | ||
| 108 | [M-HCOOH]⁺˙ |
4.2 Experimental Protocol: LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is a common technique for analyzing non-volatile compounds like this compound.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a solvent compatible with the mobile phase, such as a mixture of water and acetonitrile.
-
Chromatography: Inject the sample into an HPLC system equipped with a suitable column (e.g., C18 reversed-phase). A gradient elution program (e.g., increasing acetonitrile concentration in water with 0.1% formic acid) is used to separate the analyte from any impurities.
-
Ionization: The eluent from the HPLC column is directed into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common soft ionization technique for this type of molecule, and can be run in positive or negative ion mode.
-
Mass Analysis: The generated ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight). The analyzer separates the ions based on their m/z ratio.
-
Detection: A full scan spectrum is acquired to identify the molecular ion. For structural confirmation, tandem MS (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation to generate a characteristic fragmentation pattern.
4.3 Visualization: LC-MS Analysis Workflow
References
The Photochemical Behavior of 2,5-Dihydroxybenzoic Acid in Diverse Solvent Environments: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dihydroxybenzoic acid (2,5-DHBA), also known as gentisic acid, is a phenolic acid with significant applications in pharmaceuticals and as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. Its photochemical behavior is of critical importance for understanding its stability, degradation pathways, and potential phototoxicity, particularly in various solvent environments encountered during manufacturing, formulation, and biological interactions. This technical guide provides a comprehensive overview of the photochemical properties of 2,5-DHBA, with a focus on the influence of solvent polarity and proticity.
Core Concepts: Solvent Effects on Photophysical Properties
The photochemical behavior of this compound is intricately linked to the surrounding solvent environment. The polarity and proticity of the solvent can significantly influence the molecule's ground and excited states, leading to changes in its absorption and emission spectra. In solution, 2,5-DHBA can exist in different forms, including neutral, monoanionic, and dianionic species, depending on the solvent and pH.[1]
A key photochemical process for 2,5-DHBA is Excited-State Intramolecular Proton Transfer (ESIPT) . This process involves the transfer of a proton from the hydroxyl group to the carbonyl group of the carboxylic acid moiety upon photoexcitation. The resulting tautomer is responsible for the observed large Stokes shift in its fluorescence spectrum. The efficiency of ESIPT is highly dependent on the solvent's ability to form hydrogen bonds and stabilize the different electronic states.[1] Non-polar solvents tend to facilitate the ESIPT process, while polar solvents can favor the normal emission.[1]
Quantitative Data Presentation
The following tables summarize the key quantitative data regarding the spectral properties of this compound in various solvents.
Table 1: UV-Vis Absorption and Fluorescence Maxima of this compound in Different Solvents
| Solvent | Dielectric Constant (ε) | Refractive Index (η) | Absorption Maxima (λ_abs, nm) | Fluorescence Maxima (λ_em, nm) | Stokes Shift (cm⁻¹) |
| Water | 80.1 | 1.333 | 334 | 450 | 8924 |
| Methanol | 32.7 | 1.329 | 332 | 430, 450 | 7965 |
| Ethanol | 24.5 | 1.361 | - | - | - |
| Propanol | 20.1 | 1.385 | - | - | 7882 |
| Butanol | 17.5 | 1.399 | - | - | 7699 |
| Acetonitrile (ACN) | 37.5 | 1.344 | - | 430, 450, 470 | 7990 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 1.479 | - | - | 8076 |
| Dichloromethane (DCM) | 8.9 | 1.424 | 336 | 405-415 | 5520 |
| Tetrahydrofuran (THF) | 7.6 | 1.407 | 336 | 405-415 | 7550 |
Data compiled from various sources. Note that fluorescence maxima can show multiple components depending on the specific solvent-solute interactions.[2] The absorption maxima for 2,5-DHBA are also reported at 214 nm and 236 nm in acidic mobile phases.
Table 2: Luminescence Quantum Yield of this compound
| Condition | Luminescence Quantum Yield (Φ_lum) |
| Room Temperature | < 0.2 |
This low quantum yield suggests that a significant portion of the absorbed energy is dissipated through non-radiative pathways, including internal conversion and photochemical reactions.
Photochemical Reaction Pathways
Upon absorption of UV radiation, this compound can undergo several photochemical reactions. The specific pathway is dependent on the excitation wavelength and the surrounding environment.
At 193 nm , two primary competing channels are observed:
-
H-atom elimination: Dissociation from a repulsive excited state along the O-H bond of the meta-hydroxyl group.
-
Internal conversion and H₂O elimination: The molecule internally converts to the ground state, followed by the elimination of a water molecule.
At 355 nm , the primary photochemical events are:
-
H₂O elimination: Following absorption of a single photon, the molecule undergoes internal conversion to the ground state and eliminates a water molecule.
-
Three-body dissociation: Absorption of more than one photon can lead to a three-body dissociation on the ground state.
Importantly, multiphoton ionization is considered a minor channel in the gas phase. In solution, the interaction with solvent molecules can lead to the formation of transient species such as phenoxyl radicals and radical cations .
The following diagram illustrates the general photochemical pathways of this compound.
Caption: General photochemical pathways of this compound upon UV excitation.
Experimental Protocols
Detailed methodologies are crucial for reproducible research in photochemistry. Below are outlines for key experimental techniques used to study the photochemical behavior of this compound.
UV-Vis Spectrophotometry for Monitoring Photodegradation
This protocol describes the use of UV-Vis spectrophotometry to monitor the degradation of 2,5-DHBA upon irradiation.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in the desired solvent (e.g., methanol, water, acetonitrile). Dilute the stock solution to a concentration that gives an initial absorbance between 0.5 and 1.0 at the wavelength of maximum absorption (λ_max).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Use the same solvent as a reference in the reference cuvette.
-
Irradiation: Irradiate the sample solution in a quartz cuvette using a suitable UV lamp (e.g., a mercury lamp with filters to select a specific wavelength). The temperature should be controlled using a circulating water bath.
-
Data Acquisition: Record the UV-Vis absorption spectrum of the sample at regular time intervals during irradiation.
-
Data Analysis: Monitor the decrease in absorbance at λ_max over time to determine the degradation kinetics. The degradation rate constant can be calculated by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).
The following diagram illustrates the experimental workflow for a typical photodegradation study.
Caption: Experimental workflow for a UV-Vis monitored photodegradation study.
High-Performance Liquid Chromatography (HPLC) for Product Analysis
HPLC is a powerful technique for separating and quantifying the photoproducts of 2,5-DHBA.
Methodology:
-
Sample Preparation: Irradiate a solution of 2,5-DHBA as described in the UV-Vis protocol. Take aliquots at different time points.
-
Instrumentation: Use a reverse-phase HPLC system with a C18 column. A suitable mobile phase for separating dihydroxybenzoic acid isomers and potential photoproducts is a gradient of an acidic aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Use a UV detector set at a wavelength where both the parent compound and expected products absorb (e.g., 254 nm or the λ_max of 2,5-DHBA). A diode array detector (DAD) can provide spectral information for peak identification. Mass spectrometry (LC-MS) can be used for definitive identification of photoproducts.
-
Quantification: Create a calibration curve for this compound to quantify its disappearance. If standards for the photoproducts are available, they can also be quantified.
Laser Flash Photolysis for Transient Species Detection
Laser flash photolysis is used to detect and characterize short-lived transient species like triplet states and radicals.
Methodology:
-
Sample Preparation: Prepare a deoxygenated solution of 2,5-DHBA in the solvent of interest. Deoxygenation is crucial as oxygen can quench transient species. This is typically done by bubbling with an inert gas (e.g., argon or nitrogen).
-
Instrumentation: A typical laser flash photolysis setup consists of a pulsed laser for excitation (e.g., an Nd:YAG laser providing a 355 nm pulse) and a monitoring light source (e.g., a xenon lamp) oriented perpendicular to the laser beam. A monochromator and a fast detector (e.g., a photomultiplier tube) are used to record the change in absorbance at specific wavelengths as a function of time after the laser pulse.
-
Data Acquisition: Record the transient absorption spectra at various time delays after the laser flash. Also, record the decay kinetics of the transient species at their absorption maxima.
-
Data Analysis: The transient absorption spectra help in identifying the species formed. The decay kinetics provide information about the lifetime and reactivity of these species.
The following diagram illustrates the logical relationship in a laser flash photolysis experiment.
Caption: Logical diagram of a laser flash photolysis experiment.
Conclusion
The photochemical behavior of this compound is a complex interplay of its molecular structure and the surrounding solvent environment. Solvent polarity and proticity govern the stability of its different ionic forms and modulate the efficiency of excited-state intramolecular proton transfer, which in turn affects its fluorescence properties. The primary photodegradation pathways involve H-atom and water elimination, with the specific route being dependent on the excitation wavelength. Understanding these fundamental photochemical processes is essential for predicting the stability and fate of 2,5-DHBA in various applications, from pharmaceutical formulations to its use as a MALDI matrix. The experimental protocols outlined in this guide provide a framework for the systematic investigation of its photochemical properties, enabling researchers to generate reliable and reproducible data. Further research focusing on the detailed quantification of photodegradation quantum yields and product distributions in a wider range of pharmaceutically and biologically relevant solvents will be invaluable for a complete understanding of the photochemistry of this important molecule.
References
The Ionization Mechanism of 2,5-Dihydroxybenzoic Acid: A Theoretical and Experimental Deep Dive
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dihydroxybenzoic acid (2,5-DHB), also known as gentisic acid, is a phenolic acid that has garnered significant attention in the scientific community, primarily for its remarkable efficacy as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. Its ability to efficiently absorb ultraviolet (UV) laser energy and facilitate the gentle ionization of a wide range of analytes, from small molecules to large proteins, has made it a cornerstone of proteomic and metabolomic research. Understanding the fundamental ionization mechanism of 2,5-DHB is crucial for optimizing existing analytical methods and for the rational design of new matrices with enhanced performance. This technical guide provides a comprehensive overview of the theoretical and experimental studies that have elucidated the complex ionization pathways of 2,5-DHB.
Physicochemical Properties of this compound
A thorough understanding of the ionization behavior of 2,5-DHB begins with its fundamental physicochemical properties. These parameters govern its acidity, ability to accept electrons, and gas-phase reactivity, all of which are central to its function in MALDI.
| Property | Value | Experimental/Theoretical Method | Reference(s) |
| pKa₁ (Carboxylic Acid) | 2.97 (in H₂O at 25°C) | Potentiometric Titration, UV-Vis Spectrophotometry | [1] |
| pKa₂ (Hydroxyl Group) | 10.5 (in H₂O at 25°C) | Potentiometric Titration | [1] |
| Electron Affinity | 54 kJ/mol | Density Functional Theory (DFT) Calculations | [2] |
| Gas-Phase Acidity (Radical Cation, [DHB]˙⁺) | 858 kJ/mol | Fourier-Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry | |
| Gas-Phase Basicity | ~820-830 kJ/mol | Fourier-Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry |
Theoretical Models of Ionization
The ionization of 2,5-DHB, particularly within the context of MALDI, is a multi-step process initiated by the absorption of laser energy. Theoretical models, largely supported by experimental evidence, describe a series of primary and secondary events that lead to the formation of both positive and negative ions.
Primary Ionization Events
The initial absorption of photons from the laser pulse triggers the formation of primary ions. The dominant proposed mechanism is a two-step process involving exciton pooling.[3]
Caption: Primary ionization of 2,5-DHB via photoexcitation and exciton pooling.
In this model, a ground-state 2,5-DHB molecule absorbs a laser photon (typically from a nitrogen laser at 337 nm or a Nd:YAG laser at 355 nm) to form an electronically excited state (DHB*). These excited molecules, or excitons, can migrate through the solid matrix. When two excitons collide, they can undergo an "annihilation" or "pooling" reaction, where the energy of both is combined to ionize one of the molecules, resulting in a radical cation (DHB˙⁺) and a radical anion (DHB˙⁻).
Secondary Ionization Events: Proton Transfer
Following the initial photo-induced ionization, a cascade of secondary reactions occurs in the dense plume of desorbed material. Proton transfer is a key secondary process that leads to the formation of the commonly observed protonated matrix and analyte ions.
Caption: Key secondary proton transfer reactions in MALDI with 2,5-DHB.
The radical cation (DHB˙⁺) is a strong acid and can readily donate a proton to a neutral 2,5-DHB molecule to form the protonated matrix, [DHB+H]⁺. This protonated matrix molecule can then transfer a proton to an analyte molecule (A), particularly if the analyte has a higher proton affinity than the matrix, resulting in the desired protonated analyte ion, [A+H]⁺. A similar set of reactions can occur in the negative ion mode, leading to the formation of deprotonated analyte ions, [A-H]⁻.
The Role of Decarboxylation
The potential for decarboxylation (the loss of CO₂) of 2,5-DHB upon laser irradiation and its contribution to the ionization process has been a subject of investigation. While the formation of hydroquinone or p-benzoquinone through this pathway was initially proposed to be significant, subsequent theoretical calculations and experimental studies have suggested that the decarboxylation of both neutral and cationic 2,5-DHB is a slow process and not the primary reason for its high ion-generation efficiency.
Experimental Protocols
A variety of experimental techniques have been employed to probe the ionization mechanism of 2,5-DHB. Below are generalized protocols for some of the key methods.
MALDI-TOF Mass Spectrometry Sample Preparation
This protocol describes the widely used "dried droplet" method for preparing a sample for MALDI-TOF analysis using a 2,5-DHB matrix.
Caption: Workflow for the dried droplet MALDI sample preparation method.
Methodology:
-
Matrix Solution Preparation: Prepare a saturated solution of 2,5-DHB in a suitable solvent system. A common choice is a mixture of 50% acetonitrile and 50% water containing 0.1% trifluoroacetic acid (TFA). The solution should be vortexed vigorously. If not fully dissolved, the supernatant is used.
-
Analyte Solution Preparation: Dissolve the analyte of interest in a solvent compatible with the matrix solution.
-
Mixing: Mix the matrix and analyte solutions. The optimal ratio can vary but a 1:1 volume ratio is a common starting point.
-
Spotting: Deposit a small volume (typically 0.5 to 1.0 µL) of the mixture onto the MALDI target plate.
-
Crystallization: Allow the solvent to evaporate at room temperature, leading to the co-crystallization of the matrix and analyte.
-
Analysis: The prepared target plate is then introduced into the MALDI-TOF mass spectrometer for analysis.
Determination of pKa by UV-Vis Spectrophotometry
This method relies on the change in the UV-Vis absorption spectrum of 2,5-DHB as its ionization state changes with pH.
Methodology:
-
Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (for 2,5-DHB, this would require ranges around pH 2-4 and pH 9-11). It is crucial to maintain a constant ionic strength across all buffer solutions.
-
Sample Preparation: Prepare a stock solution of 2,5-DHB in a suitable solvent (e.g., methanol or water). Add a small, constant volume of the stock solution to each buffer solution to achieve the same final concentration of 2,5-DHB in all samples.
-
Spectrophotometric Measurement: Record the UV-Vis absorption spectrum for each buffered solution of 2,5-DHB over a relevant wavelength range (e.g., 200-400 nm). A blank spectrum of each buffer solution should also be recorded for background correction.
-
Data Analysis: Plot the absorbance at a wavelength where the acidic and basic forms of 2,5-DHB have significantly different extinction coefficients against the pH of the buffer solutions. The pKa is the pH at which the concentration of the acidic and basic forms are equal, which corresponds to the inflection point of the resulting sigmoidal curve. The Henderson-Hasselbalch equation is used to fit the data and determine the precise pKa value.
Computational Determination of Thermochemical Properties using DFT
Density Functional Theory (DFT) is a powerful computational tool for calculating the energetic properties of molecules, including those relevant to ionization.
Methodology:
-
Structure Optimization: The 3D structures of the neutral 2,5-DHB molecule and its corresponding ions (e.g., radical cation, protonated form, deprotonated form) are built and their geometries are optimized to find the lowest energy conformation. This is typically done using a specific functional, such as B3LYP, and a basis set (e.g., 6-31+G(d)).
-
Energy Calculation: Single-point energy calculations are performed on the optimized structures to determine their total electronic energies.
-
Property Calculation:
-
Proton Affinity (PA): Calculated as the negative of the enthalpy change for the protonation reaction: PA = E(neutral) + E(H⁺) - E(protonated).
-
Ionization Energy (IE): Calculated as the energy difference between the neutral molecule and its radical cation: IE = E(radical cation) - E(neutral).
-
Electron Affinity (EA): Calculated as the energy difference between the neutral molecule and its radical anion: EA = E(neutral) - E(radical anion).
-
Conclusion
The ionization mechanism of this compound is a multifaceted process involving a sequence of photo-induced primary ionization events and subsequent gas-phase secondary reactions. While photoionization and exciton pooling are considered the primary charge generation steps, proton transfer reactions are fundamental to the formation of the analyte ions observed in MALDI mass spectrometry. Both experimental and theoretical studies have provided a robust framework for understanding these processes, enabling the continued application and refinement of 2,5-DHB as a highly effective MALDI matrix. This guide has summarized the key quantitative data, outlined the prevalent theoretical models, and provided an overview of the experimental protocols used to investigate this important molecule, offering a valuable resource for researchers in the field.
References
Early Biological Frontiers: A Technical Guide to the Initial Research on Gentisic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gentisic acid, a dihydroxybenzoic acid and a metabolite of aspirin, was the subject of significant scientific inquiry in the mid-20th century for its therapeutic potential.[1] Early investigations primarily focused on its anti-inflammatory and antirheumatic properties, laying the groundwork for understanding its biological activities. This technical guide provides an in-depth analysis of this seminal research, presenting key findings, detailed experimental protocols, and a visualization of the proposed mechanisms of action.
Antirheumatic Activity of Sodium Gentisate
The 1940s and 1950s saw pioneering clinical studies into the use of sodium gentisate, the sodium salt of gentisic acid, for the treatment of rheumatic diseases, particularly rheumatic fever and rheumatoid arthritis. These early investigations suggested that gentisic acid possessed therapeutic efficacy comparable to that of salicylates but with potentially fewer side effects.
Clinical Studies on Rheumatic Fever and Arthritis
A pivotal study in 1948 by Meyer and Ragan explored the antirheumatic effects of sodium gentisate in patients with rheumatic fever and rheumatoid arthritis.[2] This was followed by more extensive research, such as the 1953 study by Clarke and colleagues, which further investigated the use of gentisic acid derivatives in rheumatic fever.[3]
Table 1: Summary of Early Clinical Trials of Sodium Gentisate in Rheumatic Diseases
| Study (Year) | Condition | Number of Patients | Dosage of Sodium Gentisate | Key Clinical Outcomes |
| Meyer and Ragan (1948) | Rheumatic Fever & Rheumatoid Arthritis | 10 (Rheumatic Fever), 4 (Rheumatoid Arthritis) | 10 g daily in divided doses | Rheumatic Fever: Rapid decline in temperature and pulse rate to normal within 24-48 hours. Marked reduction in joint pain and swelling. Erythrocyte sedimentation rate (ESR) returned to normal. Rheumatoid Arthritis: Symptomatic relief of joint pain and inflammation. |
| Clarke et al. (1953) | Acute Rheumatic Fever | Not specified | 10 g daily, orally | Effective in controlling the acute manifestations of rheumatic fever. |
Experimental Protocols
Meyer and Ragan (1948) - Treatment of Rheumatic Fever:
-
Patient Population: 10 patients with acute rheumatic fever.
-
Drug Formulation and Administration: Sodium gentisate was administered orally in divided doses, totaling 10 grams per day.
-
Clinical Monitoring: Temperature, pulse rate, and joint condition (pain, swelling, tenderness) were monitored closely.
-
Laboratory Analysis: Erythrocyte sedimentation rate (ESR) was measured as an indicator of inflammatory activity.
Early Research on Anti-inflammatory Mechanisms
Concurrent with clinical investigations, early research sought to elucidate the mechanisms underlying the anti-inflammatory effects of gentisic acid. A key area of focus was its ability to inhibit hyaluronidase, an enzyme involved in the breakdown of hyaluronic acid, a component of connective tissue.
Inhibition of Hyaluronidase
Early in vitro studies demonstrated that gentisic acid could inhibit the activity of hyaluronidase. This was a significant finding, as the depolymerization of hyaluronic acid by hyaluronidase was believed to play a role in the inflammatory processes of rheumatic diseases.
Table 2: Early In Vitro Studies on Hyaluronidase Inhibition by Gentisic Acid
| Study | Enzyme Source | Substrate | Method | Key Findings |
| Forrest et al. (1952) | Not specified | Hyaluronic Acid | Not specified | Gentisic acid and its oxidation products inhibit the action of hyaluronidase on hyaluronic acid.[4] |
Experimental Protocols
Forrest et al. (1952) - Hyaluronidase Inhibition Assay:
-
Enzyme and Substrate Preparation: A solution of hyaluronidase and a solution of hyaluronic acid were prepared.
-
Inhibition Assay: Varying concentrations of gentisic acid were pre-incubated with the hyaluronidase solution. The hyaluronic acid solution was then added, and the mixture was incubated for a defined period.
-
Measurement of Activity: The extent of hyaluronic acid depolymerization was measured, often by assessing changes in the viscosity of the solution. A reduction in the decrease in viscosity in the presence of gentisic acid indicated inhibition of the enzyme.
Early Insights into Antioxidant Activity
The antioxidant properties of gentisic acid were also a subject of early investigation, with researchers exploring its ability to scavenge free radicals and protect against oxidative damage.
Free Radical Scavenging
Early studies, often employing techniques like pulse radiolysis, demonstrated that gentisic acid is an efficient scavenger of hydroxyl radicals.[5] This activity was attributed to its chemical structure, particularly the presence of hydroxyl groups on the benzene ring.
Table 3: Early Experimental Data on the Antioxidant Activity of Gentisic Acid
| Study | Experimental Model | Method | Key Findings |
| Joshi et al. (2012) - While a more recent paper, it builds upon and quantifies earlier concepts. | Isolated rat liver mitochondria and human erythrocytes | Pulse radiolysis, gamma radiation-induced damage assessment | Gentisic acid efficiently scavenges hydroxyl radicals. It significantly reduces gamma radiation-induced damage to lipids and proteins in rat liver mitochondria and protects human erythrocytes from radiation-induced damage. |
Experimental Protocols
Pulse Radiolysis for Hydroxyl Radical Scavenging (Conceptual Reconstruction):
-
Generation of Hydroxyl Radicals: A solution containing a substance known to generate hydroxyl radicals upon exposure to a pulse of electrons (e.g., water) was used.
-
Reaction with Gentisic Acid: A solution of gentisic acid was introduced to the system.
-
Spectroscopic Detection: The transient species formed during the reaction between the hydroxyl radicals and gentisic acid were detected using fast absorption spectroscopy. The rate of decay of the hydroxyl radical signal and the appearance of new transient signals corresponding to gentisic acid radicals provided quantitative data on the scavenging efficiency.
Visualizing the Early Understanding of Gentisic Acid's Biological Activity
The following diagrams, generated using Graphviz, illustrate the proposed mechanisms of action and experimental workflows based on this early research.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenolic compounds in the treatment of rheumatic fever. I. A study of gentisic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Antirheumatic Effect of Sodium Gentisate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Antioxidant activity and free radical scavenging reactions of gentisic acid: in-vitro and pulse radiolysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility of 2,5-Dihydroxybenzoic Acid in Organic Solvents for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the solubility of 2,5-dihydroxybenzoic acid, also known as gentisic acid, in a range of common organic solvents. A thorough understanding of its solubility is critical for applications in pharmaceutical formulation, chemical synthesis, and various research endeavors. This document presents quantitative solubility data, a detailed experimental protocol for solubility determination, and a workflow diagram to illustrate the experimental process.
Core Data Presentation: Solubility of this compound
The following table summarizes the known quantitative and qualitative solubility of this compound in a variety of organic solvents. The data has been compiled from scientific literature to provide a reliable resource for laboratory work.
| Solvent | Molar Mass ( g/mol ) | Temperature (°C) | Solubility ( g/100 g of solvent) | Observations |
| Alcohols | ||||
| Methanol | 32.04 | 25 | 49.88 | - |
| 40 | 79.17 | - | ||
| Ethanol | 46.07 | 25 | 37.31 | Very Soluble[1] |
| 40 | 56.41 | - | ||
| 1-Propanol | 60.10 | 25 | 35.28 | - |
| 40 | 50.31 | - | ||
| 2-Propanol | 60.10 | 25 | 40.90 | - |
| 40 | 60.56 | - | ||
| Ketones | ||||
| 2-Butanone | 72.11 | 25 | 36.16 | - |
| 40 | 51.19 | - | ||
| Esters | ||||
| Ethyl Acetate | 88.11 | 25 | 11.22 | - |
| 40 | 18.23 | - | ||
| Nitriles | ||||
| Acetonitrile | 41.05 | 25 | 7.68 | - |
| 40 | 12.02 | - | ||
| Amides | ||||
| Dimethylformamide | 73.09 | 25 | 72.86 | - |
| 40 | 91.20 | - | ||
| Ethers | ||||
| Diethyl Ether | 74.12 | Not Specified | Very Soluble[1] | - |
| Chlorinated Solvents | ||||
| Chloroform | 119.38 | Not Specified | Sparingly Soluble[1] | Insoluble[2] |
| Aromatic Hydrocarbons | ||||
| Benzene | 78.11 | Not Specified | Insoluble[1] | - |
Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination
The following protocol outlines the widely accepted isothermal shake-flask method for determining the equilibrium solubility of a solid compound in an organic solvent.
Materials:
-
This compound (analytical grade)
-
Selected organic solvent (HPLC grade or equivalent)
-
Analytical balance (readability ± 0.1 mg)
-
Glass vials with PTFE-lined screw caps
-
Constant temperature orbital shaker or water bath
-
Syringe filters (0.45 µm, solvent-compatible)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.
Procedure:
-
Preparation of Solvent: Ensure the selected organic solvent is degassed to prevent bubble formation during the experiment.
-
Sample Preparation: Add an excess amount of this compound to several vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.
-
Addition of Solvent: Accurately pipette a known volume or mass of the organic solvent into each vial containing the excess solid.
-
Equilibration: Tightly seal the vials and place them in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C or 40 °C). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to allow the system to reach equilibrium. The exact time should be determined by preliminary experiments, ensuring that the concentration of the solute in the solution does not change over a further period of agitation.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for a minimum of 24 hours to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step must be performed quickly to minimize any temperature changes that could affect solubility.
-
Quantification:
-
Gravimetric Method: If the solvent is volatile, the mass of the dissolved solid can be determined by evaporating the solvent from the volumetric flask under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute) and weighing the residue.
-
Chromatographic/Spectroscopic Method: Alternatively, and more commonly for accurate measurements, the concentration of this compound in the filtered solution is determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Data Analysis: The solubility is calculated from the concentration of the saturated solution and expressed in appropriate units, such as g/100 g of solvent or mol/L. The experiment should be performed in triplicate to ensure the reproducibility of the results.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical flow of the isothermal shake-flask method for determining the solubility of this compound.
References
Unveiling the Intrinsic Basicity of a Key Matrix Molecule: A Technical Guide to the Gas-Phase Basicity and Proton Affinity of 2,5-Dihydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental thermochemical properties of 2,5-dihydroxybenzoic acid (2,5-DHB), a compound of significant interest in mass spectrometry and pharmaceutical research. We delve into its gas-phase basicity and proton affinity, providing both experimentally determined and computationally calculated values. This document offers a comprehensive overview of the methodologies employed to determine these crucial parameters, equipping researchers with the knowledge to understand and apply these concepts in their work.
Core Thermochemical Data
The gas-phase basicity (GB) and proton affinity (PA) are critical measures of a molecule's intrinsic basicity in the absence of solvent effects. Gas-phase basicity is the negative of the Gibbs free energy change (ΔG) for the protonation reaction in the gas phase, while proton affinity is the negative of the enthalpy change (ΔH) for the same reaction. These values are fundamental to understanding ion-molecule reactions, particularly in the context of techniques like matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, where 2,5-DHB is a commonly used matrix.
The experimentally determined gas-phase basicity and computationally calculated proton affinity of this compound are summarized in the table below.
| Thermochemical Property | Value (kJ/mol) | Method of Determination | Reference |
| Gas-Phase Basicity (GB) | 825 | Experimental (FT-ICR) | [1][2] |
| Proton Affinity (PA) | 857.9 | Computational (DFT) |
Experimental Determination of Gas-Phase Basicity
The gas-phase basicity of this compound was experimentally determined using Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry employing the thermokinetic method[1][2]. This powerful technique allows for the precise measurement of ion-molecule reaction kinetics and equilibria in the gas phase.
Experimental Protocol: The Thermokinetic Method
The thermokinetic method is a well-established approach for determining the gas-phase basicity of a molecule by studying the kinetics of proton transfer reactions between the protonated molecule of interest and a series of reference bases with known gas-phase basicities.
1. Ion Generation and Trapping:
-
A dilute sample of this compound is introduced into the high-vacuum chamber of the FT-ICR mass spectrometer.
-
The molecules are ionized, typically using a soft ionization technique like electrospray ionization (ESI) or MALDI, to produce protonated this compound ions, [2,5-DHB+H]⁺.
-
These ions are then transferred to the ICR cell, a Penning trap, where they are confined by a strong, uniform magnetic field and a weak electrostatic trapping potential.
2. Ion Isolation:
-
The ion population within the ICR cell is refined to isolate the protonated this compound ions of interest. This is achieved by ejecting all other ions from the cell using a series of radiofrequency (RF) pulses.
3. Reaction with Reference Bases:
-
A reference base with a known gas-phase basicity is introduced into the ICR cell at a precisely controlled low pressure.
-
Proton transfer reactions occur between the trapped, protonated this compound ions and the neutral reference base molecules. The reaction can proceed in both the forward and reverse directions.
-
The extent of the reaction is monitored over time by detecting the relative abundances of the reactant and product ions.
4. Data Analysis:
-
The rates of the forward and reverse proton transfer reactions are measured for a series of reference bases with gas-phase basicities that bracket that of this compound.
-
The ratio of the forward and reverse rate constants for each reaction is used to determine the equilibrium constant (K_eq).
-
The Gibbs free energy change (ΔG) for each reaction is then calculated from the equilibrium constant using the equation: ΔG = -RTln(K_eq).
-
By creating a "ladder" of these relative basicity measurements against reference compounds, the absolute gas-phase basicity of this compound is determined.
Computational Determination of Proton Affinity
In addition to experimental measurements, computational chemistry provides a powerful tool for determining the proton affinity of molecules. Density Functional Theory (DFT) is a widely used quantum mechanical method for such calculations.
Computational Methodology
The proton affinity of this compound was calculated using DFT. The general steps involved in this computational approach are as follows:
1. Molecular Structure Optimization:
-
The three-dimensional structures of both the neutral this compound molecule and its protonated form (cation) are optimized to find their lowest energy conformations. This involves performing geometry optimization calculations using a selected DFT functional and basis set.
2. Vibrational Frequency Calculation:
-
For the optimized structures, vibrational frequency calculations are performed. These calculations serve two purposes:
-
To confirm that the optimized structures correspond to true energy minima on the potential energy surface (i.e., no imaginary frequencies).
-
To obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy.
-
3. Calculation of Proton Affinity:
-
The proton affinity (PA) is calculated as the negative of the enthalpy change (ΔH) for the protonation reaction at a standard temperature (usually 298.15 K): PA = - [ (E_protonated + ZPVE_protonated + H_trans,rot,vib_protonated) - (E_neutral + ZPVE_neutral + H_trans,rot,vib_neutral) - H_proton ]
Where:
-
E is the electronic energy.
-
ZPVE is the zero-point vibrational energy.
-
H_trans,rot,vib are the thermal corrections to the enthalpy for translational, rotational, and vibrational degrees of freedom.
-
H_proton is the enthalpy of the proton at the given temperature.
-
Conclusion
This technical guide has provided a detailed overview of the gas-phase basicity and proton affinity of this compound. The experimental and computational data presented, along with the in-depth description of the methodologies, offer valuable insights for researchers working in fields where the intrinsic basicity of molecules plays a crucial role. Understanding these fundamental properties is essential for advancements in areas such as mass spectrometry, drug design, and materials science.
References
The Core Mechanism of 2,5-Dihydroxybenzoic Acid (DHB) as a MALDI Matrix: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is a cornerstone analytical technique for the study of a wide range of biomolecules and synthetic polymers. The choice of matrix is critical to the success of a MALDI experiment, as it facilitates the desorption and ionization of analyte molecules. 2,5-Dihydroxybenzoic acid (DHB) is one of the most widely used and extensively studied MALDI matrices, valued for its versatility and effectiveness in the analysis of peptides, proteins, glycoproteins, and lipids.[1][2][3][4] This technical guide provides an in-depth exploration of the core mechanisms underlying the function of DHB as a MALDI matrix, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes.
Physicochemical Properties of DHB
The efficacy of DHB as a MALDI matrix is rooted in its specific photophysical and chemical properties. It strongly absorbs laser energy at wavelengths commonly used in MALDI instruments (e.g., 337 nm from a nitrogen laser or 355 nm from an Nd:YAG laser) and possesses the ability to co-crystallize with a wide variety of analytes.[2]
Photophysical Characteristics
Upon irradiation with a high-intensity laser pulse, the DHB matrix rapidly absorbs energy, leading to its sublimation and the formation of a dense plume of matrix and analyte molecules. The UV absorbance maximum of DHB in various solvents is in the range of 290-370 nm, making it compatible with commonly used lasers. Theoretical studies have also provided estimations of its electron affinity, which is a key parameter in understanding its ionization behavior.
Analyte Ionization Mechanisms
The primary role of the DHB matrix is to facilitate the gentle ionization of the analyte. Several interconnected mechanisms are believed to contribute to this process, with the "lucky survivor" model and models involving excited-state dynamics being prominent.
Primary Ionization: The Genesis of Charged Species
The initial absorption of laser energy by DHB leads to the formation of primary ions. Non-thermal models, such as the Coupled Chemical and Physical Dynamics (CPCD) model, propose that electronic excited states are key intermediates. In this model, mobile singlet excitons in the DHB crystal can undergo annihilation reactions, concentrating energy and leading to initial charge separation.
Secondary Ionization: Proton Transfer and Analyte Ion Formation
Following the initial energy deposition and desorption, secondary reactions within the expanding plume are crucial for the formation of analyte ions. Proton transfer from the ionized matrix to the neutral analyte is a widely accepted key step in the ionization of many analytes, particularly peptides and proteins.
Studies have shown that intracluster proton transfer from DHB to a peptide can occur following the ionization of the cluster to produce a radical cation. The efficiency of this proton transfer is influenced by the gas-phase basicity (proton affinity) of the analyte relative to the matrix. For an analyte (A) to be efficiently protonated by the matrix (M), the proton affinity of the analyte should be higher than that of the matrix.
It has been proposed that the hydroxyl radicals generated from the laser irradiation of DHB can also initiate oxidation reactions on the MALDI target, which can be a factor in the ionization of certain analytes like cholesterol.
Analyte Incorporation and Matrix Adducts
The way in which the analyte is incorporated into the DHB crystal structure is crucial for efficient energy transfer and subsequent ionization. DHB is known to form inhomogeneous, needle-shaped crystals, which can lead to the formation of "sweet spots" or "hot spots" where analyte ionization is most efficient.
A notable characteristic of DHB is its propensity to form adducts with analytes. These adducts, such as [M + (DHB-H₂O) + H]⁺ and [M + DHB + Na]⁺, can complicate spectral interpretation but also provide structural information in some cases. The formation of these adducts is influenced by the local chemical environment and can account for a significant portion of the observed peaks in a MALDI mass spectrum.
Quantitative Data Summary
The following tables summarize key quantitative data related to the properties and performance of DHB as a MALDI matrix.
| Property | Value | Reference |
| Molecular Weight | 154.12 g/mol | |
| Chemical Formula | C₇H₆O₄ | |
| UV Absorption Maxima | 290-370 nm (in various solvents) | |
| Electron Affinity (estimated) | 54 kJ/mol |
| Analyte Class | Recommended DHB Preparation | Reference |
| Peptides & Proteins | 20 mg/mL in TA30 (30:70 acetonitrile:0.1% TFA) | |
| Glycans | 20 mg/mL in TA30 with 1 mM NaCl | |
| Oligosaccharides | 10 mg/mL in 20-80% ethanol or water | |
| Lipids | Uniform layer deposited from chloroform solution | |
| Polymers (water-soluble) | Good matrix choice |
Experimental Protocols
Detailed and reproducible sample preparation is paramount for successful MALDI-MS analysis. Below are representative protocols for the use of DHB with different analyte classes.
Dried-Droplet Method for Peptides and Proteins
This is the most common method for preparing samples with DHB.
-
Matrix Solution Preparation: Prepare a solution of 20 mg/mL DHB in TA30 (a 3:7 mixture of acetonitrile and 0.1% trifluoroacetic acid in water). For glycan analysis, this solution can be supplemented with 1 mM NaCl.
-
Sample Solution Preparation: Dissolve the peptide or protein sample in a compatible solvent, typically 0.1% TFA in water, to a concentration of 1-10 pmol/µL.
-
Mixing: Mix the matrix solution and the sample solution in a 1:1 ratio (v/v).
-
Spotting: Deposit 0.5-1.0 µL of the mixture onto the MALDI target plate.
-
Crystallization: Allow the droplet to air-dry at room temperature, allowing the matrix and analyte to co-crystallize.
Two-Layer Method for Peptides and Proteins
This method can be advantageous for samples containing salts or other impurities.
-
First Layer (Matrix): Deposit 0.5 µL of the DHB matrix solution onto the target and allow it to dry completely, forming a thin, even layer of matrix crystals.
-
Second Layer (Analyte): Deposit 0.5–1 µL of the sample solution onto the dried matrix spot and allow it to dry.
-
(Optional) Washing: To remove salts, gently wash the spot with 1-2 µL of cold, deionized water or 0.1% TFA. The wash solution should be quickly removed by pipetting.
Visualizing the Mechanism: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanistic steps and experimental workflows described in this guide.
Caption: Overview of the MALDI-TOF process using DHB matrix.
Caption: Simplified proton transfer mechanism in the MALDI plume.
Caption: Experimental workflow for the Dried-Droplet method.
Conclusion
This compound remains a cornerstone matrix in MALDI mass spectrometry due to its favorable photophysical properties and its ability to effectively mediate the ionization of a broad range of analytes. The primary mechanisms of action involve efficient laser energy absorption, followed by a cascade of events in the gas-phase plume, with proton transfer being a key step for the generation of analyte ions. While the exact interplay of all contributing factors is still a subject of ongoing research, the models presented here provide a robust framework for understanding the fundamental processes. By following standardized experimental protocols and being mindful of the potential for matrix adduct formation, researchers can effectively leverage the power of DHB for sensitive and reliable MALDI-MS analysis.
References
- 1. Uncovering Matrix Effects on Lipid Analyses in MALDI Imaging Mass Spectrometry Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MALDI Matrix Research for Biopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound solution in MALDI-MS: ageing and use for mass calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
2,5-Dihydroxybenzoic Acid: A Novel Inhibitor of Fibroblast Growth Factor Signaling
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Fibroblast Growth Factors (FGFs) are a family of signaling proteins that play crucial roles in a wide array of cellular processes, including proliferation, differentiation, and angiogenesis.[1][2] Dysregulation of the FGF signaling pathway is implicated in numerous pathologies, most notably in cancer and angiogenesis-dependent diseases.[1] This has spurred significant interest in the discovery and development of FGF inhibitors. This technical guide focuses on 2,5-dihydroxybenzoic acid (2,5-DHBA), also known as gentisic acid, a naturally occurring phenolic acid that has been identified as a potent inhibitor of FGFs.[1][3] This document provides a comprehensive overview of the mechanism of action, quantitative inhibitory data, and detailed experimental protocols for studying the effects of 2,5-DHBA on FGF signaling.
Introduction to Fibroblast Growth Factors and Their Signaling Pathway
The FGF family consists of 22 members in humans that exert their biological effects by binding to and activating a family of four transmembrane receptor tyrosine kinases (FGFRs 1-4). The binding of FGF to its receptor is facilitated by heparan sulfate proteoglycans (HSPGs), which act as co-receptors, forming a ternary FGF-FGFR-HSPG complex. This complex formation induces receptor dimerization and autophosphorylation of the intracellular kinase domains, initiating a cascade of downstream signaling events.
The primary signaling pathways activated by FGFRs include:
-
RAS-MAPK Pathway: Regulates cell proliferation and differentiation.
-
PI3K-AKT Pathway: Primarily involved in cell survival and apoptosis.
-
PLCγ Pathway: Influences cell motility and calcium signaling.
Dysregulation of these pathways due to mutations, amplifications, or overexpression of FGFs or FGFRs can lead to uncontrolled cell growth and survival, contributing to tumor progression and angiogenesis.
This compound (Gentisic Acid) as an FGF Inhibitor
This compound is a small molecule that has been identified as a powerful inhibitor of FGFs. It represents a novel class of FGF inhibitors and has been shown to interfere with the assembly of the FGF signaling complex.
Mechanism of Action
Studies have suggested that 2,5-DHBA may employ two distinct mechanisms to inhibit FGF signaling:
-
Competition with Heparan Sulfate: 2,5-DHBA can compete with heparan sulfate for binding to FGF, thereby preventing the formation of the active ternary FGF-FGFR-HSPG complex.
-
Allosteric Inhibition: Binding of 2,5-DHBA to FGF may induce a conformational change in the growth factor, which in turn hinders its interaction with the FGF receptor.
These mechanisms ultimately lead to the inhibition of FGF-driven mitogenesis and other downstream cellular responses.
Quantitative Data on FGF Inhibition
The inhibitory effects of this compound and its derivatives on FGF-induced cell proliferation have been quantified in various studies. The following table summarizes the half-maximal inhibitory concentrations (IC50) of these compounds against FGF-1 and FGF-2-driven mitogenesis in Balb/c 3T3 fibroblasts.
| Compound | Target FGF | IC50 (µM) |
| This compound (Gentisic Acid) | FGF-1 | ~200 |
| This compound (Gentisic Acid) | FGF-2 | ~300 |
| Homogentisic Acid (HGA) | FGF-1 | ~150 |
| 2,5-Dihydroxyphenylacetic acid (2,5-DHPA) | FGF-1 | ~100 |
Data extracted from graphical representations in Fernández et al., J Biol Chem, 2010.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound as an FGF inhibitor.
FGF-driven Mitogenesis Assay
This assay measures the ability of a compound to inhibit the proliferative effect of FGF on a specific cell line, typically fibroblasts.
Materials:
-
Balb/c 3T3 fibroblasts
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Recombinant human FGF-1 or FGF-2
-
This compound (or other test compounds)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell proliferation reagent
-
Plate reader
Protocol:
-
Seed Balb/c 3T3 fibroblasts into 96-well plates at a density of 5 x 10³ cells per well in DMEM supplemented with 10% FBS.
-
Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After 24 hours, replace the medium with serum-free DMEM and incubate for an additional 24 hours to synchronize the cells in a quiescent state.
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
Pre-incubate the cells with various concentrations of 2,5-DHBA for 1 hour.
-
Add FGF-1 (1 ng/mL) or FGF-2 (2 ng/mL) to the wells, with and without the inhibitor. Include a control group with no FGF stimulation.
-
Incubate the plates for 24-48 hours at 37°C.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a proprietary solubilizing agent) to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Western Blot Analysis of FGF Signaling Pathways
This technique is used to assess the phosphorylation status of key proteins in the FGF signaling cascade, providing insights into the mechanism of inhibition.
Materials:
-
Cells responsive to FGF (e.g., Balb/c 3T3 fibroblasts)
-
Recombinant human FGF-1 or FGF-2
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against phosphorylated and total forms of FGFR, FRS2, ERK1/2 (p44/42 MAPK), and Akt.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Culture cells to 70-80% confluency in appropriate growth medium.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with this compound at the desired concentration for 1-2 hours.
-
Stimulate the cells with FGF-1 or FGF-2 for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the effect of the inhibitor on protein phosphorylation.
Visualizations
FGF Signaling Pathway
Caption: Overview of the FGF signaling pathway.
Proposed Mechanisms of 2,5-DHBA Inhibition
Caption: Proposed mechanisms of FGF inhibition by 2,5-DHBA.
Experimental Workflow for Mitogenesis Assaydot
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// Edges Start -> SeedCells; SeedCells -> Incubate1; Incubate1 -> SerumStarve; SerumStarve -> AddInhibitor; AddInhibitor -> AddFGF; AddFGF -> Incubate2; Incubate2 -> AddMTT; AddMTT -> Incubate3; Incubate3 -> Solubilize; Solubilize -> ReadAbsorbance; ReadAbsorbance -> Analyze; Analyze -> End; }
References
- 1. Gentisic acid, a compound associated with plant defense and a metabolite of aspirin, heads a new class of in vivo fibroblast growth factor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 3. Gentisic Acid, a Compound Associated with Plant Defense and a Metabolite of Aspirin, Heads a New Class of in Vivo Fibroblast Growth Factor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: 2,5-Dihydroxybenzoic Acid (DHB) as a MALDI Matrix for Lipidomics
Introduction
Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a powerful analytical technique for the analysis of a wide range of biomolecules, including lipids.[1] The choice of matrix is a critical parameter for successful MALDI analysis, as it facilitates the desorption and ionization of analyte molecules.[1] 2,5-Dihydroxybenzoic acid (DHB) is a widely used and versatile matrix for the analysis of various biological molecules, including peptides, carbohydrates, and lipids.[2][3][4] Its utility in lipidomics stems from its ability to provide excellent signal-to-noise ratios and its effectiveness in positive-ion mode mass spectrometry.
Properties and Advantages of DHB for Lipid Analysis
DHB is an aromatic carboxylic acid that strongly absorbs ultraviolet light at the wavelengths commonly used in MALDI instruments (337 nm and 355 nm). This property is essential for the efficient transfer of laser energy to the analyte molecules, leading to their desorption and ionization. Among the different isomers of dihydroxybenzoic acid, the 2,5-isomer is considered the most versatile for MALDI applications.
Key advantages of using DHB as a matrix for lipidomics include:
-
Broad Applicability: DHB is effective for the analysis of a wide range of lipid classes.
-
High Sensitivity: It can provide high sensitivity, with some methods achieving detection limits in the femtomole range for certain lipids.
-
Reduced Background Noise: Compared to other matrices like cinnamic acid derivatives, DHB tends to generate less background noise from matrix clusters, simplifying spectral interpretation.
-
Protonation Efficiency: The acidic nature of DHB (pKa ≈ 2.97) promotes the formation of protonated adducts ([M+H]⁺) in positive-ion mode, which is a common ionization pathway for many lipids.
Considerations and Limitations
While DHB is a robust matrix for lipidomics, researchers should be aware of the following considerations:
-
Phospholipid Hydrolysis: The use of trifluoroacetic acid (TFA) as an additive with DHB to enhance protonation can lead to the hydrolysis of phospholipids.
-
Matrix-Related Signals: Like all MALDI matrices, DHB can produce its own ions, which may interfere with the detection of low-molecular-weight lipids.
-
Crystal Heterogeneity: The formation of non-uniform matrix-analyte co-crystals can lead to variability in signal intensity, often requiring a search for "sweet spots" on the sample plate. However, specific preparation techniques can be employed to create more uniform crystal layers.
Experimental Protocols
I. Preparation of DHB Matrix Solutions
Several solvent systems and concentrations can be used for preparing DHB solutions. The optimal choice may depend on the specific lipid classes of interest and the sample deposition method.
Materials and Reagents:
-
This compound (DHB), high purity
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Proteomics grade water
-
Trifluoroacetic acid (TFA) (optional)
-
Sodium chloride (NaCl) (optional, for glycan analysis)
-
Vortex mixer
-
Microcentrifuge tubes
Protocol 1: General Purpose DHB Solution
This protocol is a good starting point for the analysis of a broad range of lipids.
-
Prepare a solvent mixture of 70% Methanol and 30% deionized water.
-
Dissolve DHB in the solvent mixture to a final concentration of 20 mg/mL.
-
Vortex the solution vigorously to ensure the DHB is fully dissolved.
Protocol 2: DHB Solution with TFA Additive
This protocol can enhance the protonation of some analytes but should be used with caution due to the risk of phospholipid hydrolysis.
-
Prepare a solvent mixture of 50% acetonitrile and 50% proteomics grade water.
-
Add TFA to the solvent mixture to a final concentration of 0.1%.
-
Dissolve DHB in the acidified solvent to a final concentration of 10-40 mg/mL.
-
Vortex thoroughly until the matrix is dissolved.
II. Sample Preparation and Matrix Deposition
The method of sample and matrix deposition onto the MALDI target plate is crucial for achieving high-quality spectra.
A. Dried-Droplet Method
This is the most common and straightforward method for MALDI sample preparation.
-
Mix the lipid extract (dissolved in a suitable solvent like chloroform or methanol) with the DHB matrix solution. A typical ratio is 1:1 (v/v).
-
Apply 0.5 to 1.0 µL of the mixture onto the MALDI target plate.
-
Allow the droplet to air-dry at room temperature, which results in the co-crystallization of the matrix and analyte.
-
Once the spot is completely dry, the plate is ready for analysis.
B. Thin-Layer (Two-Layer) Method
This method can yield more homogeneous crystal layers and improved reproducibility.
-
Deposit 0.5 µL of the DHB matrix solution onto the MALDI target and allow it to dry completely, forming a thin layer of matrix crystals.
-
Dissolve the lipid extract in a solvent in which DHB is poorly soluble, such as chloroform.
-
Deposit 0.5–1 µL of the lipid extract solution onto the pre-formed matrix layer.
-
Allow the solvent to evaporate, leaving the lipid analytes distributed on the surface of the DHB layer.
C. Advanced Deposition Methods
For high-throughput or imaging applications, automated methods are often employed:
-
Robotic Aerosol Sprayer: This technique uses a robotic sprayer to deposit a fine, uniform layer of the matrix solution over the sample, which is particularly useful for MALDI imaging of tissues.
-
Sublimation: Sublimation of DHB can produce a very fine and uniform coating of small crystals, which is beneficial for high-resolution MALDI imaging.
Quantitative Data Summary
The following table summarizes various parameters for DHB matrix preparation gathered from the literature.
| Parameter | Value/Composition | Application/Notes | Source(s) |
| Working Concentration | 5-40 mg/mL | General purpose for peptides and lipids. | |
| 20 mg/mL | Recommended for glycan and general analysis. | ||
| Saturated Solution | Used when maximum matrix concentration is desired. | ||
| Solvent Systems | 70% Methanol / 30% H₂O | Used for MALDI imaging of lipids. | |
| 50% Acetonitrile / 50% H₂O / 0.1% TFA | General protocol for MALDI matrix preparation. | ||
| 70% Acetonitrile / 30% H₂O / 0.1% TFA | Alternative solvent system. | ||
| Acetone / H₂O (1:1 v/v) with 0.1% TFA | Used for the analysis of triacylglycerols (TAGs). | ||
| Additives | 0.1% Trifluoroacetic Acid (TFA) | Enhances protonation; may cause hydrolysis of phospholipids. | |
| 1 mM Sodium Chloride (NaCl) | Supplemented for improved analysis of glycans. | ||
| Deposition Volume | 0.2 - 1.0 µL | Typical volume for dried-droplet and thin-layer methods. |
Visualizations
Caption: Experimental workflow for DHB matrix preparation in lipidomics.
Caption: Key considerations for using DHB in MALDI-based lipidomics.
References
- 1. mdpi.com [mdpi.com]
- 2. Improved Spatial Resolution of MALDI Imaging of Lipids in the Brain by Alkylated Derivatives of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uncovering Matrix Effects on Lipid Analyses in MALDI Imaging Mass Spectrometry Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sample preparation strategies in MALDI – MassTech [apmaldi.com]
Application Notes and Protocols for 2,5-DHB Matrix in Proteomics and Peptide Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of 2,5-Dihydroxybenzoic acid (2,5-DHB) as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry for proteomics and peptide analysis. 2,5-DHB is a widely used matrix, particularly suitable for the analysis of peptides, glycoproteins, and phosphopeptides.[1][2][3]
Introduction to 2,5-DHB Matrix
2,5-DHB is a "cool" matrix, meaning it imparts low internal energy to the analyte molecules during ionization, which minimizes in-source fragmentation and preserves post-translational modifications like phosphorylation.[4] It is effective for a broad range of analytes, including peptides, proteins, carbohydrates, and polymers.[1] While α-cyano-4-hydroxycinnamic acid (HCCA) is often preferred for peptides up to 5 kDa due to its high sensitivity, 2,5-DHB is a robust choice for a wider mass range and is more tolerant to sample impurities like salts and detergents.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the effective use of 2,5-DHB matrix.
Table 1: 2,5-DHB Matrix Solution Preparation
| Parameter | Recommended Value/Range | Solvent System | Notes |
| Concentration | 5 - 20 mg/mL | 30-70% Acetonitrile (ACN) / 0.1% Trifluoroacetic Acid (TFA) in water | A saturated solution can also be used for the dried droplet method. A common starting concentration is 10 mg/mL. |
| 5 g/L (5 mg/mL) | Water or 1:2 ACN:0.1% TFA | Suitable for use with AnchorChip™ targets. | |
| 20 mg/mL | 20-80% Ethanol or water | Recommended for oligosaccharide analysis. | |
| Additives | 1% Phosphoric Acid | In the final matrix solution | Significantly enhances phosphopeptide ion signals. |
| 1 mM NaCl | In the matrix solution | Recommended for glycan analysis. |
Table 2: Sample and Matrix Spotting Parameters
| Spotting Method | Analyte Concentration | Matrix:Analyte Ratio (v/v) | Spotting Volume |
| Dried Droplet | 1-100 pmol | 1:1 | 0.5 - 1.0 µL |
| Thin Layer | Varies | N/A (Layered approach) | 0.5 µL matrix, then 0.5-1 µL sample |
| Sandwich Method | Varies | N/A (Layered approach) | 0.5 µL matrix, 0.5 µL sample, 0.5 µL matrix |
Experimental Protocols
Protocol 1: Standard 2,5-DHB Matrix Solution Preparation
This protocol describes the preparation of a standard 2,5-DHB matrix solution for general peptide and protein analysis.
Materials:
-
This compound (2,5-DHB), high purity
-
Acetonitrile (ACN), proteomics grade
-
Trifluoroacetic Acid (TFA), proteomics grade
-
Ultrapure water
-
Microcentrifuge tubes
Procedure:
-
To prepare a 10 mg/mL 2,5-DHB solution, weigh 10 mg of 2,5-DHB and place it into a clean microcentrifuge tube.
-
Prepare the solvent system. A common solvent is 50% ACN with 0.1% TFA. To make 1 mL, mix 500 µL of ACN, 490 µL of ultrapure water, and 10 µL of TFA.
-
Add 1 mL of the prepared solvent to the microcentrifuge tube containing the 2,5-DHB.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the matrix.
-
If the matrix is not fully soluble (as in a saturated solution), centrifuge the tube at high speed for 1 minute.
-
Carefully transfer the supernatant to a new, clean microcentrifuge tube. This is your working matrix solution.
-
Store the matrix solution in the dark at 2-8 °C. It is recommended to prepare fresh matrix solution for optimal performance, though it can be stable for several days to a week.
Protocol 2: Phosphopeptide Analysis with 2,5-DHB and Phosphoric Acid Additive
This protocol is optimized for the analysis of phosphopeptides, where the addition of phosphoric acid enhances the signal of phosphorylated species.
Materials:
-
2,5-DHB matrix solution (prepared as in Protocol 1)
-
Phosphoric acid (H₃PO₄), 10% solution
Procedure:
-
Prepare the 2,5-DHB matrix solution as described in Protocol 1.
-
To the final matrix solution, add 10% phosphoric acid to a final concentration of 1%. For example, to 1 mL of matrix solution, add 100 µL of 10% phosphoric acid.
-
Vortex the solution to ensure it is well-mixed.
-
This phosphopeptide-enhancing matrix solution is now ready for use in sample preparation.
Protocol 3: Sample Preparation and Spotting using the Dried Droplet Method
The dried droplet method is a simple and widely used technique for preparing samples for MALDI-MS analysis.
Materials:
-
Prepared 2,5-DHB matrix solution
-
Analyte sample (e.g., protein digest, purified peptide)
-
MALDI target plate
-
Pipettes and tips
Procedure:
-
Mix the analyte sample and the 2,5-DHB matrix solution in a 1:1 volume ratio in a clean microcentrifuge tube. For example, mix 1 µL of sample with 1 µL of matrix solution.
-
Pipette 0.5 to 1.0 µL of the mixture onto a spot on the MALDI target plate.
-
Allow the droplet to air dry at room temperature. This allows for the co-crystallization of the matrix and the analyte.
-
Once the spot is completely dry, it will have a crystalline appearance. The plate is now ready to be loaded into the mass spectrometer.
Protocol 4: Sample Preparation and Spotting using the Thin Layer Method
The thin layer method can provide a more homogeneous crystal layer, which can lead to improved resolution and shot-to-shot reproducibility.
Materials:
-
Prepared 2,5-DHB matrix solution
-
Analyte sample
-
MALDI target plate
-
Pipettes and tips
Procedure:
-
Deposit 0.5 µL of the 2,5-DHB matrix solution onto the MALDI target plate and allow it to dry completely, forming a thin layer of matrix crystals.
-
Deposit 0.5 to 1.0 µL of the analyte solution directly on top of the dried matrix spot.
-
Allow the analyte solution to dry completely.
-
The plate is now ready for analysis.
Experimental Workflow and Diagrams
The following diagram illustrates the general workflow for peptide analysis using 2,5-DHB matrix in a MALDI-TOF mass spectrometer.
Caption: Workflow for MALDI-TOF analysis using 2,5-DHB matrix.
This diagram outlines the key stages from initial protein sample preparation through to final protein identification. The process begins with enzymatic digestion of the protein to generate peptides, followed by purification. The purified peptides are then mixed with the prepared 2,5-DHB matrix solution and spotted onto a MALDI target plate. After co-crystallization, the sample is analyzed by MALDI-TOF mass spectrometry to generate a peptide mass fingerprint, which is then used to identify the original protein through database searching.
References
Application Notes and Protocols: A Comparative Analysis of Dried Droplet and Thin Layer Methods for 2,5-DHB Sample Preparation in MALDI-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed comparison of two common sample preparation techniques for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) using 2,5-Dihydroxybenzoic acid (2,5-DHB) as the matrix: the Dried Droplet (DD) method and the Thin Layer (TL) method. The choice of sample preparation method is critical for obtaining high-quality mass spectra and can significantly impact data reproducibility, sensitivity, and resolution.
Introduction
2,5-DHB is a widely used matrix for the MALDI-MS analysis of a broad range of analytes, including peptides, proteins, glycoproteins, and nucleic acids.[1] The effectiveness of 2,5-DHB is highly dependent on the co-crystallization process with the analyte on the MALDI target plate. The morphology of the resulting matrix-analyte crystals plays a crucial role in the desorption and ionization efficiency. The two primary methods for achieving this co-crystallization, the Dried Droplet and Thin Layer techniques, offer distinct advantages and are suited for different analytical requirements.
The Dried Droplet method is the most conventional and straightforward technique.[2] It involves mixing the analyte solution with the matrix solution and allowing the mixture to dry on the target plate, forming analyte-incorporated crystals. While simple, this method can sometimes result in heterogeneous crystal formation, leading to a "sweet spot" phenomenon where the signal intensity varies across the sample spot.[3]
The Thin Layer method, also referred to as the two-layer or sandwich method, involves pre-coating the MALDI target with a thin layer of matrix crystals before the application of the analyte.[4] This technique is reported to offer improved spectral resolution, higher tolerance to sample contaminants like salts and detergents, and better shot-to-shot reproducibility due to more homogeneous crystal formation.[5]
Method Comparison
While direct quantitative comparisons are often application-specific, the following table summarizes the qualitative advantages and disadvantages of each method based on published literature.
| Feature | Dried Droplet Method | Thin Layer Method |
| Simplicity | High - Simple mixing and spotting. | Moderate - Requires an additional step of creating the matrix seed layer. |
| Reproducibility | Can be variable due to heterogeneous crystal formation and the "sweet spot" effect. | Generally higher due to more uniform crystal growth. |
| Sensitivity | Generally good, but can be limited by inhomogeneous analyte incorporation. | Can offer enhanced sensitivity due to better co-crystallization. |
| Resolution | Good, but can be affected by crystal size and homogeneity. | Often provides better resolution. |
| Tolerance to Contaminants | Lower - Salts and detergents can interfere with crystallization and suppress signal. | Higher - The pre-formed matrix layer can help to mitigate the effects of contaminants. |
| Crystal Morphology | Often results in large, needle-like crystals which can be heterogeneous. | Typically produces a more uniform layer of smaller microcrystals. |
| Typical Analytes | Peptides, proteins, polymers. | Peptides, proteins, lipids, especially when high accuracy is needed. |
Experimental Protocols
Materials and Reagents
-
This compound (2,5-DHB)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), 0.1% aqueous solution
-
Ultrapure water
-
Analyte of interest
-
MALDI target plate (e.g., polished steel for thin layer, ground steel for dried droplet)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Dried Droplet Method Protocol
This protocol is a standard method for routine analysis.
3.2.1. Matrix Solution Preparation (10 mg/mL 2,5-DHB in TA30)
-
Weigh 10 mg of 2,5-DHB and place it in a microcentrifuge tube.
-
Add 1 mL of TA30 solvent (30:70 [v/v] acetonitrile: 0.1% TFA in water).
-
Vortex thoroughly to dissolve the matrix. If necessary, sonicate for a few minutes.
-
Centrifuge the solution to pellet any undissolved matrix. The supernatant is ready for use.
3.2.2. Sample Preparation and Deposition
-
Mix the analyte solution and the matrix solution in a 1:1 ratio (e.g., 1 µL of analyte and 1 µL of matrix solution).
-
Pipette 0.5 - 1 µL of the mixture onto a spot on the MALDI target plate.
-
Allow the droplet to air-dry at room temperature.
-
The plate is now ready for MALDI-MS analysis.
Thin Layer Method Protocol
This method is recommended for applications requiring higher reproducibility and salt tolerance.
3.3.1. First Layer (Seed Layer) Matrix Solution Preparation
-
Prepare a saturated solution of 2,5-DHB in ethanol or acetone. This can be achieved by adding an excess of 2,5-DHB to the solvent, vortexing, and then using the supernatant.
3.3.2. Second Layer (Analyte/Matrix) Solution Preparation
-
Prepare a 10 mg/mL solution of 2,5-DHB in a suitable solvent for your analyte, such as TA30 (30:70 [v/v] acetonitrile: 0.1% TFA in water).
3.3.3. Sample Preparation and Deposition
-
Apply 0.5 µL of the first layer (seed layer) matrix solution to the MALDI target plate.
-
Allow the solvent to evaporate quickly to form a thin, uniform layer of microcrystals. A gentle stream of cool air can be used to assist drying.
-
Mix the analyte solution with the second layer matrix solution in a 1:1 ratio.
-
Deposit 0.5 µL of this analyte/matrix mixture on top of the dried seed layer.
-
Allow the spot to dry completely at room temperature.
-
The plate is now ready for analysis.
Experimental Workflows
The following diagrams illustrate the key steps in the Dried Droplet and Thin Layer sample preparation methods.
Conclusion
The choice between the Dried Droplet and Thin Layer methods for 2,5-DHB sample preparation depends on the specific analytical goals. The Dried Droplet method offers simplicity and speed, making it suitable for routine, high-throughput applications where the highest degree of reproducibility is not essential. Conversely, the Thin Layer method, while requiring a more involved protocol, provides significant advantages in terms of reproducibility, resolution, and tolerance to contaminants. It is the preferred method for applications demanding high data quality, such as quantitative studies, analysis of complex mixtures, and samples containing interfering substances. For researchers in drug development and other demanding fields, mastering the Thin Layer technique can lead to more reliable and higher-quality MALDI-MS data.
References
Application Notes: Spray Coating Techniques for Uniform 2,5-dihydroxybenzoic Acid (DHB) Matrix Deposition
Introduction
Uniform matrix deposition is a critical step for reproducible and high-quality data in Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry Imaging (MSI). Non-homogeneous matrix crystallization can lead to significant variations in analyte ion signals. Automated spray coating has emerged as a superior method for depositing 2,5-dihydroxybenzoic acid (DHB) matrix, offering improved reproducibility and generating a uniform layer of fine crystals compared to manual methods like airbrushing or spotting.[1][2] This document provides detailed protocols and application notes for achieving a uniform DHB matrix coating using automated spray systems.
Principle of Automated Spray Coating
Automated sprayers enhance the reproducibility of matrix application by precisely controlling various experimental parameters.[3] These systems typically feature a spray nozzle that moves at a controlled velocity over the sample, delivering a fine mist of the matrix solution.[4] Key parameters that can be independently controlled include nozzle temperature, solvent flow rate, spray velocity, and the number of coating cycles.[3] Many modern systems also incorporate a heated sample stage and a controlled environment within a spray chamber to prevent interference from external conditions. The goal is to create small, uniform matrix crystals that facilitate optimal analyte extraction and co-crystallization, which is essential for high spatial resolution imaging.
Comparative Data of Spray Coating Parameters for DHB Matrix Deposition
The following tables summarize quantitative data from various studies on DHB matrix deposition using automated spray systems. These parameters can serve as a starting point for method development and optimization.
Table 1: DHB Solution and General Spray Parameters
| Parameter | Value | Solvent System | Application Note | Source |
| DHB Concentration | 40 mg/mL | 50% Methanol, 0.1% Formic Acid | Recommended for metabolite detection with an automatic sprayer. | |
| DHB Concentration | 40 mg/mL | 70:30 (v:v) Methanol/Water | Used for lipid imaging in mouse kidney with a heated tray sprayer. | |
| DHB Concentration | 40 mg/mL | 50% Methanol, 0.1% TFA | Applied to dried agar slices for imaging of microbial metabolites. | |
| DHB Concentration | 12 mg/mL | 60% THF, 40% Acetone, 5 µL/mL DMF | Protocol for high-resolution lipid imaging using an M5 TM sprayer. | |
| DHB Concentration | 40 mg/mL | 1:1 (v:v) Chloroform/Methanol, 0.2% TFA | Tested for high-throughput imaging in clinical applications. | |
| DHB Concentration | 60 mg/mL | 50:50 (v:v) Chloroform/Methanol | Used in a fully-automated spray chamber system. | |
| DHB Concentration | 250 mg/mL | Pure Ethanol | Optimized for one-step application on bacterial colony biofilms. | |
| Nitrogen Pressure | 10 psi | N/A | A common setting for HTX M5 and TM-Sprayers. | |
| Nitrogen Pressure | 8 psi | N/A | Specified for an M5 TM sprayer protocol for lipid IMS. | |
| Track Spacing | 2 mm | N/A | Used in a criss-cross spraying pattern for kidney lipid imaging. | |
| Track Spacing | 3 mm | N/A | Common setting for TM-Sprayer systems. |
Table 2: Automated Sprayer Settings (HTX TM-Sprayer and M5 Sprayer)
| Parameter | Method 1 | Method 2 (Optimized) | Method 3 | Method 4 |
| Instrument | HTX TM-Sprayer | HTX TM-Sprayer | HTX M5 Sprayer | HTX TM-Sprayer |
| Application | Metabolite Imaging | Metabolite Imaging (Root Nodules) | Lipid Imaging (Kidney) | Microbial Metabolite Imaging (Agar) |
| Flow Rate | Varied to produce a drier spray | 50 µL/min | Varied (Factorial Design) | N/A |
| Nozzle Velocity | Varied to produce a drier spray | 1250 mm/min | Varied (Factorial Design) | N/A |
| Nozzle Temperature | 80 °C | 80 °C | 75 °C | N/A |
| Number of Passes | 10 or more coatings (15s spray, 30s dry) | 24 (criss-cross and offset) | N/A | N/A |
| Heated Stage Temp. | N/A | N/A | Varied (Factorial Design) | N/A |
| Source |
Experimental Protocols
Protocol 1: General DHB Matrix Deposition for Metabolite Imaging using an Automated Sprayer
This protocol is a generalized procedure based on common parameters for metabolite analysis.
-
Matrix Solution Preparation:
-
Prepare a 40 mg/mL solution of this compound (DHB) in a solvent mixture of 50% methanol and 50% water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Ensure the DHB is completely dissolved by vortexing and sonicating the solution for 10 minutes.
-
-
Automated Sprayer Setup:
-
Set the nitrogen gas pressure to 10 psi.
-
Set the nozzle temperature to 80 °C.
-
Set the solvent flow rate to approximately 50 µL/min.
-
Set the spray nozzle velocity to 1250 mm/min.
-
Set the track spacing to 3 mm.
-
-
Sample Preparation:
-
Mount the tissue sections or other samples onto a MALDI target plate.
-
If necessary, warm the samples to room temperature in a vacuum desiccator for approximately 10 minutes prior to spraying.
-
-
Matrix Deposition:
-
Place the target plate inside the automated sprayer.
-
Program the sprayer to perform multiple passes (e.g., 10-24 passes) to build up a uniform matrix layer. A criss-cross pattern is often effective.
-
Incorporate a brief drying time (e.g., 30 seconds) between passes to ensure the solvent evaporates and to prevent delocalization of analytes.
-
-
Post-Deposition:
-
Visually inspect the matrix coating for uniformity under a microscope. A uniform coating should appear as a homogenous layer of small crystals.
-
The sample is now ready for MALDI MSI analysis.
-
Protocol 2: High-Resolution DHB Matrix Deposition for Lipid Imaging
This protocol is adapted for high-resolution imaging of lipids.
-
Matrix Solution Preparation:
-
Prepare a 12 mg/mL solution of DHB in a solvent system of 60% tetrahydrofuran (THF) and 40% acetone.
-
Add 5 µL/mL of dimethylformamide (DMF) to the solution.
-
Sonicate the solution for 10 minutes to ensure complete dissolution.
-
-
Automated Sprayer (HTX M5) Setup:
-
Set the nitrogen flow to 8 psi.
-
Set the nozzle temperature to 60 °C.
-
If available, set the heated stage temperature to 45 °C.
-
Clean the sample loop with 10 mL of methanol with the sprayer set to "load".
-
-
Matrix Deposition:
-
Load 2 mL of the matrix solution into the sample loop using a syringe.
-
Switch the sprayer to "spray" and allow it to run for approximately 30 seconds to ensure the matrix is spraying correctly. A glass slide can be used to check the spray pattern.
-
Secure the sample slide onto the heated stage and define the spray area in the control software.
-
Initiate the spray protocol. The number of passes may need to be optimized based on the specific application.
-
Visualizations
Caption: Experimental Workflow for DHB Matrix Deposition.
Caption: Key Parameters Influencing Uniform DHB Deposition.
References
- 1. Automated MALDI matrix coating system for multiple tissue samples for imaging mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization and Comparison of Multiple MALDI Matrix Application Methods for Small Molecule Mass Spectrometric Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factorial Design to Optimize Matrix Spraying Parameters for MALDI Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Shimadzuâs New iMLayer AERO Automatic Sprayer Improves Pretreatment Samples for MALDI-MS Imaging : Shimadzu Scientific Instruments [ssi.shimadzu.com]
Application Note: 2,5-Dihydroxybenzoic Acid (DHB) for Mass Spectrometry Imaging of Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is a powerful technique for visualizing the spatial distribution of a wide range of biomolecules, including metabolites, lipids, and peptides, directly within tissue sections.[1] The choice of the matrix is a critical parameter for successful MALDI-MSI experiments, as it facilitates the desorption and ionization of analyte molecules.[2] 2,5-Dihydroxybenzoic acid (DHB) is one of the most versatile and widely used matrices for the analysis of small molecules, particularly for imaging metabolites and lipids in both positive and negative ion modes.[3][4][5] This document provides detailed protocols and data for the application of DHB in tissue imaging experiments.
Experimental Workflows and Protocols
A typical MALDI-MSI workflow using DHB involves several key stages, from tissue preparation to data analysis. The quality of the final image is highly dependent on the careful execution of each step.
Protocol 1: Tissue Preparation
Proper tissue handling is crucial to preserve both the morphology and the molecular integrity of the sample.
-
Tissue Collection: Excise tissues and immediately snap-freeze them on powdered dry ice or in liquid nitrogen to minimize degradation and molecular delocalization. Store tissues at -80°C until sectioning.
-
Cryosectioning:
-
Equilibrate the frozen tissue to the cryostat chamber temperature (typically -20°C).
-
Embed the tissue in a suitable medium like gelatin or carboxymethyl cellulose (CMC) if required for support, particularly for fragile or complex tissues like root nodules or bone.
-
Section the tissue at a thickness of 8-14 µm. Thinner sections often yield better quality mass spectra.
-
-
Thaw-Mounting: Thaw-mount the tissue sections onto conductive slides, such as Indium Tin Oxide (ITO) coated glass slides.
-
Storage and Desiccation: Store the mounted sections at -80°C. Before matrix application, place the slides in a desiccator at room temperature for at least 30 minutes to ensure they are completely dry.
Protocol 2: DHB Matrix Preparation
The concentration and solvent composition of the DHB solution significantly impact crystal formation and ionization efficiency.
-
Standard Solution for Metabolites/Lipids:
-
Prepare a stock solution of 30-40 mg/mL of DHB.
-
Dissolve the DHB powder in a solvent mixture of 50:50 methanol:water or 50:50 acetonitrile:water.
-
Acidify the solution with 0.1% Trifluoroacetic Acid (TFA) to aid in protonation for positive-ion mode analysis.
-
Vortex the solution vigorously until the DHB is fully dissolved. If saturation is desired and not all contents dissolve, centrifuge the tube and use the supernatant.
-
-
Alternative Preparations:
-
For some applications, concentrations as low as 15 mg/mL in methanol have been used.
-
For high-resolution imaging of lipids, a solution of 12 mg/mL DHB in 60% THF and 40% acetone containing 5µL/mL DMF has been reported.
-
Protocol 3: DHB Matrix Application
The goal of matrix application is to create a uniform layer of fine crystals covering the tissue section, which is essential for achieving high spatial resolution and reproducibility. Automated spraying is often preferred as it provides more reproducible results and less analyte diffusion compared to manual methods like airbrushing.
Method 3A: Automated Spraying (e.g., HTX TM-Sprayer)
-
Place the slide with the desiccated tissue section onto the sprayer stage.
-
Load the prepared DHB solution into the sprayer.
-
Set the spraying parameters. These must be optimized for the specific instrument, matrix solution, and tissue type. Refer to Table 2 for starting parameters.
-
A typical protocol involves multiple (e.g., 8-24) criss-cross passes to build up a homogenous matrix layer.
-
Elevating the sample tray temperature during spraying can help create finer DHB crystals, which is beneficial for high-resolution imaging.
Method 3B: Sublimation
Sublimation is a solvent-free method that yields a homogenous coating of very small crystals (1-2 µm), providing excellent sensitivity and high spatial resolution.
-
Place approximately 300 mg of DHB powder in the bottom of a sublimation apparatus.
-
Fix the slide with the tissue section onto the condenser above the matrix.
-
Heat the apparatus (e.g., to 110°C) under reduced pressure (30-100 mTorr) for a defined period (e.g., 7 minutes).
-
Optionally, placing the sample in a humidity chamber after sublimation can enhance the detection of higher mass metabolites, though it may increase diffusion for smaller molecules.
Method 3C: Dry-Coating (Sieve Method)
This is another simple, solvent-free technique that minimizes analyte delocalization.
-
Finely grind DHB crystals using a mortar and pestle.
-
Place a fine stainless steel sieve (e.g., 20 µm) over the tissue section.
-
Gently tap the sieve to deposit a thin, uniform layer of DHB powder directly onto the tissue.
Protocol 4: MALDI-MSI Data Acquisition
-
Calibration: Calibrate the mass spectrometer externally using known standards or, conveniently, using DHB cluster peaks which are often present in the low mass range (m/z 100-750).
-
Instrument Settings:
-
Mode: Set the instrument to reflectron positive or negative ion mode, depending on the analytes of interest. DHB is effective in both modes.
-
Mass Range: Define the m/z range to cover the expected analytes (e.g., m/z 80-1000 for metabolites).
-
Laser: Adjust the laser intensity to the minimum required for good signal intensity to avoid excessive fragmentation. Dry-coated sections may require 15-30% greater laser fluence than spray-coated ones.
-
Spatial Resolution: Set the desired raster step size (e.g., 25-100 µm). High-resolution imaging requires smaller step sizes and optimally sized matrix crystals.
-
Acquisition: Accumulate a sufficient number of laser shots per pixel (e.g., 150-500) to obtain a good signal-to-noise ratio.
-
-
Data Visualization: Use imaging software (e.g., FlexImaging) to generate ion maps, normalizing the data to the Total Ion Current (TIC) to correct for variations in signal intensity across the tissue.
Data and Applications
DHB is a versatile matrix suitable for a broad range of small molecules. However, the choice of application method significantly impacts the quality of the results.
Quantitative Data Summary
Table 1: Comparison of DHB Matrix Application Methods for Metabolite Detection
| Feature | Automated Sprayer | Sublimation | Airbrush (Manual) | Reference(s) |
|---|---|---|---|---|
| Metabolites Detected | Highest number | Fewer high m/z analytes | Lowest number | |
| Reproducibility | High | High | Low to Medium | |
| Analyte Diffusion | Low | Very Low (solvent-free) | Higher | |
| Spatial Resolution | Good to Excellent | Excellent | Fair |
| Ease of Use | High (automated) | Moderate | Moderate (operator-dependent) | |
Table 2: Example Optimized Parameters for Automated DHB Spraying
| Parameter | Value Range | Solvent System | Tissue/Analyte | Reference(s) |
|---|---|---|---|---|
| DHB Concentration | 30 - 40 mg/mL | 50% Methanol, 0.1% TFA | Metabolites, Lipids | |
| Flow Rate | 50 - 160 µL/min | 50% Methanol, 0.1% TFA | Metabolites | |
| Nozzle Velocity | 1200 - 1250 mm/min | 50% Methanol, 0.1% TFA | Metabolites | |
| Nozzle Temperature | 75 - 80 °C | 50% Methanol, 0.1% TFA | Metabolites | |
| Tray Temperature | 45 - 48 °C | 50% Methanol, 0.1% TFA | Lipids | |
| Number of Passes | 8 - 24 (criss-cross) | 50% Methanol, 0.1% TFA | Metabolites, Lipids |
| Nitrogen Pressure | 8 - 10 psi | 50% Methanol, 0.1% TFA | Lipids, Metabolites | |
Visualizing Spatially-Resolved Molecular Pathways
MALDI-MSI does not directly visualize signaling pathways but provides the spatial context for the molecules within them. By mapping the distribution of precursors, intermediates, and products of a metabolic or signaling pathway, researchers can infer pathway activity in different anatomical regions of a tissue.
References
- 1. Effective Sample Preparations in Imaging Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Considerations for MALDI-Based Quantitative Mass Spectrometry Imaging Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uncovering Matrix Effects on Lipid Analyses in MALDI Imaging Mass Spectrometry Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MALDI-TOF Analysis of Oligosaccharides and Glycans using 2,5-DHB Matrix
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using 2,5-Dihydroxybenzoic acid (2,5-DHB) as a matrix for the analysis of neutral and acidic oligosaccharides and glycans by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. Detailed protocols, quantitative data, and troubleshooting guidance are included to facilitate robust and sensitive glycan analysis.
Introduction
2,5-DHB is a widely used matrix for the MALDI-MS analysis of a variety of biomolecules, including peptides, proteins, and carbohydrates.[1] For neutral oligosaccharides and glycans, 2,5-DHB provides reliable ionization with good sensitivity.[2] However, the analysis of acidic (sialylated) glycans using pure 2,5-DHB can be challenging due to the lability of sialic acid residues, which can lead to in-source decay and signal suppression.[3] To address these challenges, modifications to the standard 2,5-DHB matrix protocol, such as the use of additives like aniline or the application of a "Super DHB" mixture, have been developed to enhance signal intensity and preserve the integrity of sialylated glycans.
This document outlines standard and modified 2,5-DHB matrix protocols, presents quantitative performance data, and provides visual workflows to guide researchers in selecting the optimal method for their specific glycan analysis needs.
Quantitative Data Summary
The choice of matrix preparation can significantly impact the sensitivity and quality of MALDI-TOF MS data for glycan analysis. The following tables summarize the quantitative performance of different 2,5-DHB-based matrix preparations.
Table 1: Performance of 2,5-DHB Matrix Preparations for Glycan Analysis
| Matrix Preparation | Analyte Type | Key Performance Metrics | Reference |
| Standard 2,5-DHB | Neutral Oligosaccharides | Detection limits typically in the 50-100 fmol range. | |
| Sialylated Oligosaccharides | Low picomole level detection; significant loss of sialic acid is often observed. | ||
| 2,5-DHB with Aniline | N-linked Glycans (Neutral & Sialylated) | Significant signal increase compared to unmodified DHB. Enables quantitative analysis in the low-nanogram to mid-picogram range. | |
| "Super DHB" | Neutral Oligosaccharides & Glycoproteins | 2 to 3-fold increase in sensitivity reported for a standard dextran mixture. Reduced metastable ion formation, leading to enhanced resolution. |
Experimental Protocols
Here we provide detailed methodologies for the preparation of 2,5-DHB matrices and their application in MALDI-TOF MS analysis of oligosaccharides and glycans.
Protocol 1: Standard 2,5-DHB Matrix for Neutral Oligosaccharides
This protocol is suitable for the routine analysis of neutral oligosaccharides and glycans.
Materials:
-
This compound (2,5-DHB)
-
Acetonitrile (ACN)
-
Ultrapure water
-
Trifluoroacetic acid (TFA)
-
Oligosaccharide/glycan sample dissolved in water or a low-salt buffer
Procedure:
-
Matrix Solution Preparation:
-
Prepare a stock solution of 2,5-DHB at a concentration of 10-20 mg/mL.
-
The solvent is typically a mixture of acetonitrile and water, often in a 1:1 or 1:2 (v/v) ratio, with 0.1% TFA. For example, to prepare 1 mL of a 20 mg/mL solution, dissolve 20 mg of 2,5-DHB in 500 µL of ACN and 500 µL of water containing 0.1% TFA.
-
Vortex the solution until the 2,5-DHB is completely dissolved.
-
-
Sample-Matrix Co-crystallization (Dried-Droplet Method):
-
Mix the glycan sample solution and the 2,5-DHB matrix solution in a 1:1 ratio (v/v) in a microcentrifuge tube.
-
Spot 0.5 - 1 µL of the mixture onto the MALDI target plate.
-
Allow the droplet to air-dry at room temperature, which allows for the co-crystallization of the sample and matrix.
-
-
MALDI-TOF MS Analysis:
-
Insert the MALDI target into the mass spectrometer.
-
Acquire data in positive ion reflectron mode.
-
Typical instrument settings may include an acceleration voltage of 20 kV and a laser power slightly above the ionization threshold.
-
Protocol 2: 2,5-DHB with Aniline Additive for Enhanced Glycan Detection
This modified protocol is recommended for improved sensitivity for both neutral and sialylated glycans. The addition of aniline can significantly enhance the signal of native glycans and also allows for on-target derivatization.
Materials:
-
This compound (2,5-DHB)
-
Acetonitrile (ACN)
-
Ultrapure water
-
Aniline
-
Oligosaccharide/glycan sample
Procedure:
-
Matrix Solution Preparation:
-
Prepare a stock solution of 2,5-DHB at 100 mg/mL in a 1:1 (v/v) solution of water and ACN.
-
Just before use, create the final matrix solution by adding aniline to the DHB stock solution to a final concentration of approximately 2% by volume.
-
-
Sample-Matrix Co-crystallization:
-
Mix your glycan sample with the DHB/aniline matrix solution in a 1:1 ratio.
-
Spot 0.5 - 1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to dry completely at room temperature (approximately 10 minutes).
-
-
MALDI-TOF MS Analysis:
-
Acquire mass spectra in positive ion mode. Both native and derivatized (Schiff base) glycans will be observed as sodium adducts.
-
The use of the DHB/aniline matrix has been shown to enhance the quality of MS/MS spectra for native glycans due to increased ionization efficiency.
-
Protocol 3: "Super DHB" Matrix for High-Sensitivity Analysis
"Super DHB" is a mixture of 2,5-DHB and 2-hydroxy-5-methoxybenzoic acid, which provides a "softer" ionization, reducing metastable ion formation and improving sensitivity. It is particularly useful for large glycoproteins.
Materials:
-
This compound (2,5-DHB)
-
2-hydroxy-5-methoxybenzoic acid
-
Acetonitrile (ACN)
-
Ultrapure water
-
Ethanol
-
Oligosaccharide/glycan sample
Procedure:
-
Matrix Preparation:
-
Prepare the "Super DHB" matrix by mixing 2,5-DHB and 2-hydroxy-5-methoxybenzoic acid in a 9:1 or 90:10 ratio (w/w).
-
Dissolve the mixture in a suitable solvent (e.g., ACN/water) to a final concentration of 10 mg/mL.
-
-
Sample-Matrix Co-crystallization (Dried-Droplet with Recrystallization):
-
Mix 3 µL of the "Super DHB" matrix solution with 1 µL of your glycan sample solution in a microcentrifuge tube.
-
Vortex the mixture.
-
Dispense approximately 1.5 µL of the mixture onto the MALDI target plate and allow it to dry at room temperature.
-
For potentially improved crystal formation, once the spot is dry, add 1 µL of ethanol and allow the mixture to recrystallize on the target plate before it is fully dried again.
-
-
MALDI-TOF MS Analysis:
-
Analyze the samples in the MALDI-TOF mass spectrometer, typically in positive ion mode.
-
Visualizations
Experimental Workflow for Glycan Analysis using 2,5-DHB Matrix
The following diagram illustrates the general workflow for analyzing oligosaccharides and glycans using a 2,5-DHB matrix with MALDI-TOF MS.
References
- 1. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 2. On the use of DHB/aniline and DHB/N,N-dimethylaniline matrices for improved detection of carbohydrates: automated identification of oligosaccharides and quantitative analysis of sialylated glycans by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Gentisic Acid as a Fluorescent Probe in Hydrogels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gentisic acid (2,5-dihydroxybenzoic acid) is a naturally occurring phenolic acid and a metabolite of aspirin. Its intrinsic fluorescence properties, which are highly sensitive to the local microenvironment, make it an attractive candidate for use as a fluorescent probe within hydrogel networks. The fluorescence emission of gentisic acid is modulated by factors such as pH, polarity, and the presence of certain analytes, offering a versatile platform for developing "smart" hydrogels for sensing applications in biomedical research and drug development.
The sensing mechanism of gentisic acid is rooted in its photophysical behavior. In its ground state, it can exist in different ionic forms depending on the pH. Upon excitation, it can undergo excited-state intramolecular proton transfer (ESIPT), leading to a large Stokes shift and dual fluorescence emission under certain conditions.[1][2] This sensitivity of its emission profile to environmental cues is the basis for its application as a fluorescent probe.
This document provides detailed application notes and protocols for the utilization of gentisic acid as a fluorescent probe in hydrogel systems. It covers the principles of operation, experimental procedures for hydrogel preparation and fluorescence measurement, and potential applications.
Principle of Operation
The fluorescence of gentisic acid within a hydrogel is governed by the interplay of its different chemical species (neutral, monoanionic, dianionic) and their corresponding emission characteristics. The equilibrium between these species is influenced by the hydrogel's internal environment.
-
pH Sensing: The ionization state of the carboxylic acid and hydroxyl groups of gentisic acid is pH-dependent. This leads to distinct changes in its fluorescence spectrum, allowing for the ratiometric or intensity-based sensing of pH within the hydrogel matrix.
-
Polarity Sensing: The local polarity of the hydrogel network can affect the excited-state dynamics of gentisic acid, including the efficiency of ESIPT. Changes in hydrogel swelling or composition that alter the microenvironment's polarity can be monitored through shifts in the fluorescence emission.[1][2]
-
Analyte Sensing (Potential): The fluorescence of gentisic acid can be quenched by various molecules, including some metal ions and reactive oxygen species (ROS). This quenching can occur through mechanisms such as electron transfer or complex formation. By incorporating gentisic acid into a hydrogel, it is theoretically possible to develop sensors for these analytes.
Below is a diagram illustrating the general principle of gentisic acid's fluorescence modulation within a hydrogel.
Data Presentation
The following tables summarize the key photophysical properties of gentisic acid. Note that quantitative data for gentisic acid as a fluorescent probe specifically within hydrogels for various analytes is limited in the literature. The data presented here is primarily from studies in polymer matrices and solutions, which provides a foundation for its application in hydrogels.
Table 1: Photophysical Properties of Gentisic Acid in Different Environments
| Property | Value | Environment | Reference |
| Excitation Maxima | ~330 nm | Aqueous Solution | [1] |
| Emission Maxima | ~430-450 nm | Aqueous Solution (pH dependent) | |
| Fluorescence Lifetime | < 5 ns | Organic Solvents | |
| Stokes Shift | Large (due to ESIPT) | Protic & Aprotic Polymers |
Table 2: Potential Analyte Detection and Sensing Mechanism
| Analyte | Sensing Mechanism | Expected Response | Note |
| pH | Change in ionization state | Spectral shift / Intensity change | Well-established principle |
| Metal Ions | Fluorescence Quenching | Decrease in fluorescence intensity | Dependent on the specific metal ion and its interaction with gentisic acid |
| Reactive Oxygen Species (ROS) | Oxidation of gentisic acid | Decrease in fluorescence intensity | Gentisic acid is a known antioxidant |
Experimental Protocols
Protocol 1: Preparation of a Gentisic Acid-Containing Polyacrylamide Hydrogel
This protocol describes a method for physically entrapping gentisic acid within a polyacrylamide hydrogel.
Materials:
-
Acrylamide
-
N,N'-methylenebis(acrylamide) (BIS)
-
Ammonium persulfate (APS)
-
N,N,N',N'-tetramethylethylenediamine (TEMED)
-
Gentisic acid
-
Deionized water
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Precursor Solution:
-
Prepare a 10% (w/v) acrylamide/BIS solution (e.g., 19:1 acrylamide:BIS ratio) in deionized water.
-
Dissolve gentisic acid in the precursor solution to a final concentration of 1 mM. Ensure it is fully dissolved.
-
-
Initiate Polymerization:
-
Degas the precursor solution for 15 minutes using nitrogen or argon to remove dissolved oxygen, which can inhibit polymerization.
-
Add 10% (w/v) APS solution (10 µL per 1 mL of precursor solution).
-
Add TEMED (1 µL per 1 mL of precursor solution) to initiate polymerization. Mix gently but quickly.
-
-
Casting the Hydrogel:
-
Immediately pipette the solution into a mold (e.g., between two glass plates with a spacer) of the desired shape and size.
-
Allow the hydrogel to polymerize at room temperature for at least 30 minutes.
-
-
Washing and Equilibration:
-
Carefully remove the hydrogel from the mold.
-
Wash the hydrogel extensively with deionized water for 24-48 hours, changing the water frequently to remove unreacted monomers and initiator.
-
Equilibrate the hydrogel in the desired buffer (e.g., PBS) before use.
-
Protocol 2: Covalent Incorporation of Gentisic Acid into a Polyacrylamide Hydrogel (Conceptual)
This protocol outlines a conceptual method for covalently attaching gentisic acid to the hydrogel backbone to prevent leaching. This would first require the synthesis of a polymerizable gentisic acid derivative.
Part A: Synthesis of Gentisic Acid Methacrylate (Conceptual)
-
Protect the hydroxyl groups of gentisic acid.
-
React the carboxylic acid group with a molecule containing a methacrylate group (e.g., glycidyl methacrylate).
-
Deprotect the hydroxyl groups to yield the gentisic acid methacrylate monomer.
Part B: Hydrogel Polymerization
-
Prepare a precursor solution containing acrylamide, BIS, and the synthesized gentisic acid methacrylate monomer at the desired molar ratio.
-
Follow steps 2-4 from Protocol 1 for polymerization, washing, and equilibration.
Protocol 3: Fluorescence Measurements of Gentisic Acid in Hydrogels
Equipment:
-
Fluorometer (plate reader or cuvette-based)
-
Microscope with fluorescence capabilities (for imaging)
Procedure for Bulk Measurements (Fluorometer):
-
Place the equilibrated gentisic acid-containing hydrogel in a quartz cuvette or a well of a microplate.
-
Add the buffer or solution containing the analyte of interest.
-
Allow the hydrogel to equilibrate with the solution.
-
Set the excitation wavelength to ~330 nm.
-
Record the emission spectrum from ~350 nm to ~600 nm.
-
For analyte sensing, titrate the analyte into the solution and record the fluorescence spectrum at each concentration after an appropriate incubation time.
Procedure for Microscopic Imaging:
-
Place the hydrogel on a glass-bottom dish or slide.
-
Immerse the hydrogel in the desired buffer or analyte solution.
-
Use a fluorescence microscope equipped with a DAPI filter set (or similar UV excitation filter) to excite the gentisic acid.
-
Capture the fluorescence emission using a suitable camera.
-
Image analysis software can be used to quantify changes in fluorescence intensity over time or in response to stimuli.
Potential Applications
-
Real-time pH Monitoring: Gentisic acid-functionalized hydrogels can be used to monitor pH changes in cell culture environments, bioreactors, or during drug release studies.
-
Drug Delivery: The fluorescence of gentisic acid can be used to monitor the local hydrogel environment during drug release, potentially providing insights into degradation or changes in swelling.
-
Biosensing: While requiring further development, these hydrogels could be adapted for the detection of metal ions or ROS in biological samples. The antioxidant properties of gentisic acid could also be exploited in hydrogels designed to mitigate oxidative stress.
Conclusion
Gentisic acid offers a promising and accessible fluorescent probe for integration into hydrogel systems. Its sensitivity to the local microenvironment provides a valuable tool for researchers in various fields. The protocols and data presented here serve as a starting point for the development and application of gentisic acid-based fluorescent hydrogels. Further research is needed to fully characterize the performance of these hydrogels for specific analyte detection and to optimize their design for various applications.
References
- 1. Facile fluorescent labeling of a polyacrylamide-based hydrogel film via radical initiation enables selective and reversible detection of Al3+ - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. Predicting Drug Release From Degradable Hydrogels Using Fluorescence Correlation Spectroscopy and Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Purification of 2,5-Dihydroxybenzoic Acid for Research Applications
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis and purification of 2,5-dihydroxybenzoic acid, also known as gentisic acid, a compound of interest in pharmaceutical research and drug development. Two primary synthesis routes are presented: the Kolbe-Schmitt carboxylation of hydroquinone and the Elbs persulfate oxidation of salicylic acid. Furthermore, comprehensive purification protocols involving recrystallization and column chromatography are detailed to ensure high purity of the final product for research use. Quantitative data on yields, purity, and key experimental parameters are summarized in structured tables for ease of comparison and replication. Analytical methods for purity assessment are also described.
Introduction
This compound (gentisic acid) is a dihydroxybenzoic acid that serves as a versatile intermediate in the synthesis of various pharmaceutical compounds and acts as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. Its synthesis and subsequent purification are critical steps to ensure the reliability and reproducibility of downstream research applications. This application note outlines validated methods for producing high-purity this compound in a laboratory setting.
Synthesis Methodologies
Two principal methods for the synthesis of this compound are the carboxylation of hydroquinone and the oxidation of salicylic acid.
Method 1: Kolbe-Schmitt Carboxylation of Hydroquinone
This reaction involves the carboxylation of hydroquinone, a classic example of the Kolbe-Schmitt reaction. The reaction proceeds by heating the dipotassium salt of hydroquinone with carbon dioxide under pressure.
Reaction Pathway:
Caption: Kolbe-Schmitt synthesis of this compound.
Method 2: Elbs Persulfate Oxidation of Salicylic Acid
This method involves the hydroxylation of salicylic acid using potassium persulfate in an alkaline solution, followed by hydrolysis. This reaction typically yields a mixture of dihydroxybenzoic acid isomers, necessitating purification.
Reaction Pathway:
Caption: Elbs oxidation synthesis of this compound.
Data Presentation: Synthesis
| Parameter | Method 1: Kolbe-Schmitt Carboxylation | Method 2: Elbs Persulfate Oxidation |
| Starting Material | Hydroquinone | Salicylic Acid |
| Key Reagents | Potassium Hydroxide, Carbon Dioxide | Potassium Persulfate, Sodium Hydroxide |
| Typical Yield | ~40% conversion[1]; up to 87% based on recovered starting material | ~38% (overall yield after purification) |
| Purity (Crude) | Contains unreacted hydroquinone and isomers | Mixture of dihydroxybenzoic acid isomers |
| Advantages | Potentially higher yield based on recovered material | Milder reaction conditions |
| Disadvantages | Requires high pressure and temperature | Lower overall yield, requires separation of isomers |
Purification Methodologies
High purity this compound is essential for research applications. The following protocols describe common and effective purification techniques.
Purification Workflow
References
Application Notes and Protocols: 2,5-Dihydroxybenzoic Acid (DHB) as a Matrix for Synthetic Polymer Analysis by MALDI-TOF MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful analytical technique for the characterization of synthetic polymers. It provides valuable information on molecular weight distribution, repeating units, and end-group analysis. The choice of a suitable matrix is critical for successful MALDI-TOF MS analysis. 2,5-Dihydroxybenzoic acid (DHB), also known as gentisic acid, is a widely used matrix for the analysis of a broad range of analytes, including peptides, proteins, carbohydrates, and synthetic polymers.[1][2] This document provides detailed application notes and protocols for the use of DHB as a matrix in the analysis of synthetic polymers. DHB is particularly effective for polar synthetic polymers, such as polyethylene glycol (PEG), but its application can be extended to other polymer classes with appropriate sample preparation.[1][3]
Advantages of DHB as a Matrix for Polymer Analysis
-
Versatility: DHB is effective for a variety of polymers, especially those with some degree of polarity.[1]
-
Good Spectral Quality: It often produces spectra with good resolution and signal-to-noise ratios.
-
Protonation Efficiency: DHB can facilitate the protonation of analyte molecules, which is a common ionization pathway in MALDI.
Quantitative Performance Data
The performance of DHB as a matrix can be influenced by the polymer being analyzed, the sample preparation method, and the instrument settings. The following table summarizes representative quantitative data for the analysis of synthetic polymers using DHB.
| Polymer Analyte | Cationizing Agent | Mass Accuracy | Polydispersity (Đ) | Observations | Reference |
| Poly(ethylene glycol) (PEG) | NaCl | < 5 ppm (around 1000 u), within 40 ppm (around 4000 u) | Narrow | DHB is a recommended matrix for PEG analysis. | |
| Poly(L-lactide), thiol terminated | Sodium trifluoroacetate (NaTFA) | Not specified | 1.01 | Confirmed narrow distribution after a thiol-ene reaction. | |
| Polystyrene (PS), TEMPO-capped | Not specified (protonation with DHB) | Not specified | Not specified | Gentle conditions with DHB allowed for analysis. | |
| Poly(methyl methacrylate) (PMMA) | Not specified | Not specified | Not specified | DHB can lead to a lower measured number-average molecular weight (Mn) compared to other matrices like retinoic acid or dithranol, and may show increased low-mass tailing at higher laser energies. | |
| Poly(tetrahydrofuran) (PTHF) | Not specified | Not specified | Not specified | Similar to PMMA, analysis with DHB may result in lower Mn values. |
Experimental Protocols
Materials and Reagents
-
This compound (DHB), ≥98% purity
-
Solvents:
-
Methanol (MeOH), HPLC or ULC-MS grade
-
Tetrahydrofuran (THF), HPLC grade
-
Hexafluoroisopropanol (HFIP), ≥99% purity
-
Acetonitrile (ACN), HPLC grade
-
Deionized water
-
-
Cationizing Agents (if required):
-
Sodium chloride (NaCl)
-
Sodium trifluoroacetate (NaTFA)
-
Silver trifluoroacetate (AgTFA)
-
-
Polymer sample
-
MALDI target plate
-
Micropipettes and tips
-
Vortex mixer
-
Microcentrifuge tubes
Protocol 1: General Protocol for Polar Polymers (e.g., PEG)
This protocol is a starting point and may require optimization for specific polymers.
-
Preparation of Solutions:
-
DHB Matrix Solution: Prepare a 10-20 mg/mL solution of DHB in a suitable solvent. For polar polymers, a mixture of acetonitrile and water (e.g., 1:1 v/v) with 0.1% trifluoroacetic acid (TFA) is often used. Methanol is also a common solvent.
-
Polymer Stock Solution: Prepare a 1 mg/mL stock solution of the polymer in a solvent that is compatible with the matrix solution (e.g., methanol for PEG).
-
Cationizing Agent Solution (if needed): Prepare a 1-10 mg/mL solution of the cationizing agent (e.g., NaCl in water).
-
-
Sample-Matrix Mixture Preparation:
-
In a microcentrifuge tube, mix the polymer stock solution and the DHB matrix solution. A common starting ratio is 1:5 (v/v) of polymer to matrix solution.
-
If a cationizing agent is used, it can be added to the mixture. The final ratio of cation:analyte:matrix can be optimized, with a typical starting point being around 1:25:400.
-
Vortex the mixture thoroughly.
-
-
Sample Spotting (Dried-Droplet Method):
-
Pipette 0.5 - 1 µL of the final mixture onto a well of the MALDI target plate.
-
Allow the droplet to air dry completely at room temperature. This process allows for the co-crystallization of the matrix and the analyte.
-
-
MALDI-TOF MS Analysis:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in the appropriate mode (linear for high molecular weights, reflectron for higher resolution of lower molecular weights).
-
Optimize the laser power to achieve good signal intensity with minimal fragmentation.
-
Protocol 2: Protocol for Polyamides (e.g., Nylon-6)
-
Preparation of Solutions:
-
DHB Matrix Solution: Prepare a 20 mg/mL solution of DHB in methanol.
-
Nylon-6 Stock Solution: Prepare a 1 mg/mL stock solution of Nylon-6 in hexafluoroisopropanol (HFIP).
-
-
Sample-Matrix Mixture Preparation:
-
Mix the Nylon-6 stock solution and the DHB matrix solution at a ratio of 1:5 (v/v).
-
-
Sample Spotting and Analysis:
-
Follow steps 3 and 4 from Protocol 1.
-
Visualizations
Experimental Workflow for Polymer Analysis using DHB Matrix
Caption: Workflow for synthetic polymer analysis using DHB matrix.
Ionization Mechanism in MALDI with DHB Matrix
Caption: Proposed ionization mechanism in MALDI using DHB matrix.
Troubleshooting and Considerations
-
Poor Signal or Resolution:
-
Optimize the matrix-to-analyte ratio. Too little matrix may result in poor desorption/ionization, while too much can suppress the analyte signal.
-
Vary the solvent system for both the matrix and the analyte to improve co-crystallization.
-
Adjust the laser power. High laser power can cause fragmentation and broaden peaks.
-
-
Interference and Ghost Peaks:
-
In some cases, DHB may produce "ghost peaks" or show interference. If this occurs, trying an alternative matrix such as dithranol may be beneficial.
-
-
Matrix Ageing:
-
While DHB solutions are relatively stable, it is good practice to prepare fresh matrix solutions regularly to ensure reproducibility.
-
-
Cationizing Agents:
-
The choice of cationizing agent is important. For polymers with heteroatoms (e.g., polyethers, polyesters), sodium or potassium salts are effective. For nonpolar polymers, silver or copper salts that interact with double bonds may be necessary.
-
Conclusion
This compound is a versatile and effective matrix for the MALDI-TOF MS analysis of a range of synthetic polymers, particularly those with polar characteristics. By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can achieve high-quality mass spectra for the accurate characterization of polymer properties. Optimization of sample preparation and instrument settings is crucial for obtaining the best results for each specific polymer system.
References
Solvent Selection for Dissolving 2,5-Dihydroxybenzoic Acid (DHB) for MALDI-TOF Mass Spectrometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful analytical technique for the analysis of a wide range of biomolecules and synthetic polymers. The choice of matrix and its proper preparation are critical for achieving high-quality mass spectra. 2,5-Dihydroxybenzoic acid (DHB) is a widely used matrix for the analysis of peptides, proteins, glycoproteins, and carbohydrates.[1] The effectiveness of DHB is highly dependent on its co-crystallization with the analyte, which is in turn influenced by the solvent system used for its dissolution. This document provides detailed application notes and protocols for the selection of appropriate solvents to dissolve DHB for MALDI-TOF MS applications.
The ideal solvent for preparing a DHB matrix solution should be volatile and capable of dissolving both the matrix and the analyte to facilitate uniform co-crystallization.[2] A common practice is to use a mixture of an organic solvent, purified water, and an acidifier, such as trifluoroacetic acid (TFA), to enhance solubility and promote ionization.
Data Presentation: Solvent Systems for DHB Dissolution
The selection of a suitable solvent system is crucial for preparing a homogenous DHB matrix solution, which is essential for reproducible and high-quality MALDI spectra. The following table summarizes various solvent systems and concentrations reported for dissolving DHB.
| Solvent System Components | Ratio (v/v/v) | Typical DHB Concentration | Notes |
| Acetonitrile (ACN) / Water / Trifluoroacetic Acid (TFA) | 30:70:0.1 | 20 mg/mL | A common starting point for peptides and proteins.[1] |
| Acetonitrile (ACN) / Water / Trifluoroacetic Acid (TFA) | 50:50:0.1 | Saturated Solution or 10-40 mg/mL | A versatile system for a broad range of analytes.[3][4] Can be vortexed vigorously to create a saturated solution, with the supernatant being used. |
| Acetonitrile (ACN) / Water / Trifluoroacetic Acid (TFA) | 70:30:0.1 | 10 mg/mL | Higher ACN content can aid in dissolving more hydrophobic analytes. |
| Methanol | 100% | 15 mg/mL | An alternative to ACN-based systems. |
| Ethanol or Water | 20-80% in Water | 20 mg/mL | Particularly useful for the analysis of carbohydrates. |
Note: The solubility of DHB is influenced by temperature and pH. In basic conditions, deprotonation occurs, leading to increased solubility. While a study on the aging of DHB solutions in acidified acetonitrile/water over a year found no significant degradation, it is generally recommended to prepare matrix solutions fresh for optimal performance.
Experimental Protocols
Here are detailed protocols for the preparation of DHB matrix solutions and sample spotting for MALDI-TOF MS analysis.
Protocol 1: Standard DHB Matrix Preparation (ACN/Water/TFA)
This protocol is a general starting point suitable for a wide variety of applications.
Materials:
-
This compound (DHB)
-
Acetonitrile (ACN), HPLC grade
-
Proteomics grade water
-
Trifluoroacetic acid (TFA)
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Prepare a solvent mixture of 50% acetonitrile and 50% proteomics grade water with 0.1% TFA. For example, to make 1 mL of solvent, mix 500 µL of ACN, 500 µL of water, and 1 µL of TFA.
-
Weigh out the desired amount of DHB (e.g., 10 mg) and place it in a microcentrifuge tube.
-
Add 1 mL of the prepared solvent mixture to the tube containing DHB.
-
Vortex the tube vigorously for at least 1 minute to dissolve the DHB.
-
If the DHB is not fully dissolved, centrifuge the tube at high speed for 1-2 minutes to pellet the undissolved solid.
-
Carefully transfer the supernatant (the saturated DHB matrix solution) to a new, clean microcentrifuge tube.
-
The matrix solution is now ready for use. It is recommended to prepare this solution fresh daily.
Protocol 2: Dried Droplet Sample Spotting
The dried droplet method is the most common technique for sample preparation in MALDI-MS.
Materials:
-
Prepared DHB matrix solution
-
Analyte sample dissolved in an appropriate solvent
-
MALDI target plate
-
Pipettor and tips (0.2 - 2 µL range)
Procedure:
-
Mix the analyte sample solution and the DHB matrix solution. The optimal ratio can vary, but a 1:1 (v/v) ratio is a good starting point.
-
Pipette 0.5 to 1.0 µL of the analyte-matrix mixture onto a spot on the MALDI target plate.
-
Allow the droplet to air-dry at room temperature. This process allows for the co-crystallization of the analyte and the matrix.
-
Once the spot is completely dry, it is ready for analysis in the MALDI-TOF mass spectrometer.
Mandatory Visualization
Solvent Selection Workflow for DHB Matrix Preparation
Caption: Workflow for selecting a solvent and preparing a DHB matrix solution for MALDI-MS.
Logical Relationship of DHB Matrix Preparation Steps
Caption: Step-by-step process for preparing a saturated DHB matrix solution.
References
Preparation of 2,5-Dihydroxybenzoic Acid Ionic Liquid Matrices for Enhanced Mass Spectrometry Analysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization (MALDI), the choice of matrix is critical for achieving high-quality data. Traditional crystalline matrices, such as 2,5-dihydroxybenzoic acid (2,5-DHB), can suffer from issues like inhomogeneous sample crystallization, leading to poor reproducibility and "hot spot" phenomena. To address these limitations, ionic liquid matrices (ILMs) have emerged as a superior alternative. These matrices are synthesized by combining a conventional matrix acid with an organic base, resulting in a non-volatile, viscous liquid that promotes homogeneous sample preparation and enhances analytical performance.
This document provides detailed application notes and protocols for the preparation and use of this compound-based ionic liquid matrices. These ILMs offer significant advantages for the analysis of a wide range of biomolecules, including peptides, proteins, glycoproteins, and oligosaccharides. The protocols outlined below describe the synthesis of 2,5-DHB ILMs with various organic bases, namely butylamine, aniline, and N,N-dimethylaniline, and their application in MALDI-MS.
Advantages of 2,5-DHB Ionic Liquid Matrices
2,5-DHB based ionic liquid matrices offer several key benefits over their solid counterparts:
-
Improved Reproducibility: The liquid nature of ILMs ensures a more homogeneous distribution of the analyte within the matrix, eliminating the sweet spots often found with crystalline matrices. This leads to significantly improved shot-to-shot and sample-to-sample reproducibility. For instance, replacing solid 2,5-DHB with this compound butylamine (DHBB) can cut the relative standard deviation of intensity values by approximately half[1][2].
-
Reduced Analyte Fragmentation: ILMs can lead to a "softer" ionization process, which minimizes the fragmentation of labile molecules like sialylated glycans and gangliosides[1][2].
-
Enhanced Sensitivity: For certain analytes, such as native N-linked oligosaccharides, 2,5-DHB ILMs have demonstrated substantial improvements in sensitivity compared to traditional DHB matrices[3].
-
Versatility: 2,5-DHB ILMs have shown broad applicability for the analysis of various biomolecules including glycoconjugates, peptides, and proteins.
-
Simplified Sample Preparation: The use of ILMs can streamline the sample preparation workflow.
Quantitative Performance Data
The use of 2,5-DHB ionic liquid matrices leads to a quantifiable improvement in data quality, particularly in terms of reproducibility. The following table summarizes the reported performance metrics.
| Ionic Liquid Matrix | Analyte | Performance Metric | Result | Comparison | Reference |
| 2,5-DHB / Butylamine (DHBB) | Maltoheptaose (Oligosaccharide) | Relative Standard Deviation (RSD) of Ion Intensity | ~5% | Solid 2,5-DHB: ~10% | |
| 2,5-DHB / Butylamine (DHBB) | General Biomolecules | Reproducibility of Intensity Values (from 90 spots) | RSD approximately half that of solid 2,5-DHB | Solid 2,5-DHB |
Experimental Protocols
Protocol 1: Preparation of this compound / Butylamine (DHBB) Ionic Liquid Matrix
This protocol describes the synthesis of the widely used DHBB ionic liquid matrix.
Materials:
-
This compound (2,5-DHB)
-
n-Butylamine
-
Methanol or Ethanol (ACS grade or higher)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of 2,5-DHB. The concentration can vary, but a common starting point is 10 mg/mL in a suitable solvent like methanol or a water/acetonitrile mixture.
-
In a clean microcentrifuge tube, add an equimolar amount of n-butylamine to the 2,5-DHB solution. For example, if you start with a solution containing 10 mg of 2,5-DHB (molecular weight: 154.12 g/mol ), you would add a corresponding molar amount of n-butylamine (molecular weight: 73.14 g/mol ).
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete reaction and formation of the ionic liquid. The solution should become a clear, viscous liquid.
-
For MALDI-MS analysis, the resulting DHBB ionic liquid matrix can be used directly or diluted. A common practice is to dilute the DHBB solution 1:1 (v/v) with ethanol or methanol before mixing with the analyte.
Protocol 2: Preparation of this compound / Aniline Ionic Liquid Matrix
This ILM is particularly useful for the analysis of N-linked glycans.
Materials:
-
This compound (2,5-DHB)
-
Aniline
-
Water/Acetonitrile solvent mixture
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a solution of 2,5-DHB at a concentration of 100 mg/mL in a water/acetonitrile solvent mixture.
-
Add aniline to the 2,5-DHB solution. A 3:1 molar ratio of DHB to aniline has been reported to be effective for forming fine crystals and improving ionization efficiency for N-linked oligosaccharides.
-
Vortex the mixture thoroughly to ensure it is well-combined. This matrix often forms microcrystals which provide a homogeneous sample spot.
Protocol 3: Preparation of this compound / N,N-Dimethylaniline (DHB/DMA) Ionic Liquid Matrix
This matrix has shown significant improvements in sensitivity for the analysis of native N-linked oligosaccharides.
Materials:
-
This compound (2,5-DHB)
-
N,N-Dimethylaniline (DMA)
-
Appropriate solvent (e.g., water/acetonitrile)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a solution of 2,5-DHB in a suitable solvent.
-
Add N,N-dimethylaniline to the 2,5-DHB solution. The exact molar ratio can be optimized, but starting with an equimolar amount is a good practice.
-
Vortex the solution to form the DHB/DMA ionic liquid matrix. This matrix provides a very uniform crystal layer, leading to reproducible and consistent mass spectra.
Protocol 4: MALDI-MS Sample Preparation using 2,5-DHB Ionic Liquid Matrices
This protocol outlines the general steps for preparing a sample for MALDI-MS analysis using a pre-made 2,5-DHB ILM.
Materials:
-
Prepared 2,5-DHB Ionic Liquid Matrix (from Protocols 1, 2, or 3)
-
Analyte solution (e.g., peptide, protein, or glycan dissolved in an appropriate solvent)
-
MALDI target plate
-
Pipettors and tips
Procedure:
-
Mix the analyte solution with the 2,5-DHB ionic liquid matrix solution. A typical ratio is 1:1 (v/v), but this can be optimized for the specific analyte and concentration.
-
Spot 0.5 - 1.0 µL of the analyte/matrix mixture onto the MALDI target plate.
-
Allow the solvent to evaporate at room temperature. Due to the low volatility of the ionic liquid, the spot will remain in a liquid or viscous state.
-
Insert the MALDI plate into the mass spectrometer and acquire data. The homogeneous nature of the spot allows for data acquisition from any point within the sample area.
Visualizations
The following diagrams illustrate the preparation workflow and the logical relationship of components in forming 2,5-DHB ionic liquid matrices.
Caption: General workflow for the synthesis of 2,5-DHB ionic liquid matrices.
Caption: Acid-base reaction forming the 2,5-DHB ionic liquid matrix.
References
- 1. This compound butylamine and other ionic liquid matrixes for enhanced MALDI-MS analysis of biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. A this compound/N,N-dimethylaniline matrix for the analysis of oligosaccharides by matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Gentisic Acid in Antioxidant Capacity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gentisic acid, a dihydroxybenzoic acid and a metabolite of aspirin, is recognized for its significant antioxidant properties. Its ability to scavenge free radicals and modulate oxidative stress-related signaling pathways makes it a compound of interest in pharmaceutical and nutraceutical research. These application notes provide detailed protocols for employing gentisic acid as a reference standard or test compound in common antioxidant capacity assays, including DPPH, ABTS, FRAP, and ORAC. The provided methodologies and data will aid researchers in accurately assessing the antioxidant potential of novel compounds and formulations.
Antioxidant Signaling Pathways of Gentisic Acid
Gentisic acid exerts its antioxidant effects through direct radical scavenging and by modulating key cellular signaling pathways involved in the oxidative stress response. Two prominent pathways influenced by gentisic acid are the Nrf2/HO-1 and NF-κB pathways.
-
Nrf2/HO-1 Pathway Activation: Gentisic acid has been shown to upregulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Gentisic acid can promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including Heme Oxygenase-1 (HO-1), leading to their transcription and an enhanced cellular antioxidant defense.
-
NF-κB Pathway Inhibition: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and is often activated by oxidative stress. Gentisic acid has been observed to inhibit the activation of NF-κB. By doing so, it can suppress the expression of pro-inflammatory cytokines and other inflammatory mediators, thereby mitigating inflammation-associated oxidative damage.
Quantitative Data Summary
The antioxidant capacity of gentisic acid can be quantified using various assays. The following table summarizes typical values obtained for gentisic acid and common standards. Note that these values can vary depending on the specific experimental conditions.
| Assay | Gentisic Acid | Ascorbic Acid (Standard) | Trolox (Standard) |
| DPPH (EC50, µg/mL) | ~9.9[1] | ~9.25[1] | - |
| ABTS (IC50, µM) | > 3,4-dihydroxybenzoic acid | - | - |
| FRAP (µmol TE/g) | Data not readily available | - | - |
| ORAC (µmol TE/g) | Data not readily available | - | - |
EC50/IC50: The concentration of the antioxidant required to scavenge 50% of the radicals. TE: Trolox Equivalents.
Experimental Protocols
Detailed methodologies for performing the DPPH, ABTS, FRAP, and ORAC assays are provided below. These protocols are designed for use with a microplate reader for higher throughput.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Gentisic acid
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Preparation of DPPH Solution: Dissolve 2.4 mg of DPPH in 100 mL of methanol to prepare a 60 µM stock solution. Adjust the concentration with methanol to obtain an absorbance of approximately 1.0 at 517 nm.
-
Preparation of Gentisic Acid Standard Solutions: Prepare a stock solution of gentisic acid in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 1-100 µg/mL).
-
Assay Protocol:
-
Add 100 µL of the DPPH working solution to each well of a 96-well microplate.
-
Add 100 µL of the gentisic acid standard solutions or test samples to the respective wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Calculation of Scavenging Activity:
-
% Inhibition = [((Abs_control - Abs_sample) / Abs_control))] x 100
-
Abs_control is the absorbance of the DPPH solution without the sample.
-
Abs_sample is the absorbance of the DPPH solution with the sample.
-
Plot the % inhibition against the concentration of gentisic acid to determine the EC50 value.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The degree of decolorization is proportional to the antioxidant concentration.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Gentisic acid
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in a 1:1 (v/v) ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Gentisic Acid Standard Solutions: Prepare a stock solution of gentisic acid in the same solvent used for the ABTS•+ working solution. Perform serial dilutions.
-
Assay Protocol:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.
-
Add 10 µL of the gentisic acid standard solutions or test samples to the respective wells.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation of Scavenging Activity:
-
% Inhibition = [((Abs_control - Abs_sample) / Abs_control))] x 100
-
Abs_control is the absorbance of the ABTS•+ solution without the sample.
-
Abs_sample is the absorbance of the ABTS•+ solution with the sample.
-
Plot the % inhibition against the concentration to determine the IC50 value.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by absorbance.
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Gentisic acid
-
Trolox (for standard curve)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 593 nm
Procedure:
-
Preparation of FRAP Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use. This reagent should be prepared fresh.
-
Preparation of Standard and Sample Solutions: Prepare a series of Trolox standards (e.g., 100-1000 µM) and gentisic acid solutions in an appropriate solvent.
-
Assay Protocol:
-
Add 180 µL of the FRAP reagent to each well of a 96-well microplate.
-
Add 20 µL of the standard, sample, or blank (solvent) to the respective wells.
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation of Antioxidant Capacity:
-
Create a standard curve by plotting the absorbance of the Trolox standards against their concentrations.
-
Determine the FRAP value of the samples by comparing their absorbance to the Trolox standard curve.
-
Results are typically expressed as µmol of Trolox Equivalents (TE) per gram or mL of the sample.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by the area under the fluorescence decay curve.
Materials:
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer (75 mM, pH 7.4)
-
Gentisic acid
-
Trolox (for standard curve)
-
Black 96-well microplate
-
Fluorescence microplate reader (excitation 485 nm, emission 520 nm) with temperature control
Procedure:
-
Preparation of Reagents:
-
Fluorescein Solution: Prepare a stock solution of fluorescein in phosphate buffer. Dilute to a final working concentration (typically around 70 nM).
-
AAPH Solution: Prepare a fresh solution of AAPH in phosphate buffer just before use.
-
Trolox and Gentisic Acid Solutions: Prepare a series of Trolox standards and gentisic acid solutions in phosphate buffer.
-
-
Assay Protocol:
-
Add 150 µL of the fluorescein working solution to each well of a black 96-well microplate.
-
Add 25 µL of the standard, sample, or blank (phosphate buffer) to the respective wells.
-
Incubate the plate at 37°C for 15 minutes in the microplate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
Immediately begin recording the fluorescence every 1-2 minutes for at least 60 minutes at 37°C.
-
-
Calculation of Antioxidant Capacity:
-
Calculate the area under the fluorescence decay curve (AUC) for the blank, standards, and samples.
-
Calculate the net AUC by subtracting the AUC of the blank from the AUC of each standard and sample.
-
Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Determine the ORAC value of the samples from the Trolox standard curve.
-
Results are expressed as µmol of Trolox Equivalents (TE) per gram or mL of the sample.
-
References
Application Notes and Protocols for Studying the Photochemical Properties of 2,5-Dihydroxybenzoic Acid (2,5-DHB)
Introduction
2,5-Dihydroxybenzoic acid (2,5-DHB), also known as Gentisic acid, is an aromatic organic compound widely recognized for its critical role as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.[1][2] Its efficacy in this application is fundamentally linked to its photochemical properties, specifically its strong absorption in the ultraviolet (UV) range, which corresponds to the wavelengths of commonly used lasers in MALDI instruments (e.g., 337 nm N₂ laser or 355 nm Nd:YAG laser).[1] Upon laser irradiation, 2,5-DHB undergoes a series of photochemical and photophysical processes, including photoionization, photodissociation, and energy transfer, which are essential for the desorption and ionization of analyte molecules.[3][4] Understanding these properties is crucial for optimizing existing applications and for the development of new technologies in drug discovery and materials science. This document provides a detailed experimental framework for researchers to investigate the key photochemical characteristics of 2,5-DHB.
Key Photochemical Properties
The primary photochemical and photophysical properties of interest for 2,5-DHB include:
-
UV-Visible Absorption: Characterizing the electronic transitions and determining the wavelengths of maximum absorbance (λmax).
-
Fluorescence Emission: Investigating the de-excitation pathways of the molecule, including the influence of solvent polarity and pH on fluorescence spectra, which can indicate phenomena like excited-state intramolecular proton transfer (ESIPT).
-
Photodegradation and Ionization: Studying the fragmentation and ionization pathways upon high-intensity light exposure, which is particularly relevant to its function in MALDI-MS.
-
Reactive Oxygen Species (ROS) Generation: Determining if UV irradiation of 2,5-DHB leads to the production of ROS, such as hydroxyl radicals.
Experimental Protocols
Protocol 1: UV-Visible Absorption Spectroscopy
Objective: To determine the absorption spectrum and identify the wavelengths of maximum absorbance (λmax) of 2,5-DHB in various solvents.
Materials and Reagents:
-
This compound (high purity)
-
UV-transparent solvents (e.g., methanol, ethanol, acetonitrile, water)
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Instrumentation:
-
Dual-beam UV-Vis spectrophotometer
Procedure:
-
Solvent Selection: Choose a UV-transparent solvent in which 2,5-DHB is soluble. Methanol or ethanol are common choices.
-
Stock Solution Preparation: Accurately weigh a small amount of 2,5-DHB and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Solution Preparation: Prepare a series of dilutions from the stock solution to find a concentration that yields an absorbance between 0.1 and 1.0 at the λmax. A typical concentration is in the µg/mL range.
-
Baseline Correction: Fill two quartz cuvettes with the pure solvent. Place one in the reference beam path and the other in the sample beam path of the spectrophotometer. Run a baseline scan over the desired wavelength range (e.g., 200-450 nm) to correct for solvent absorbance.
-
Sample Measurement: Replace the solvent cuvette in the sample path with a cuvette containing the 2,5-DHB working solution.
-
Spectrum Acquisition: Scan the spectrum over the same wavelength range. The resulting plot will show absorbance as a function of wavelength.
-
Data Analysis: Identify the wavelengths corresponding to the highest peaks in the spectrum. These are the λmax values.
Data Presentation:
Table 1: UV-Vis Absorption Maxima (λmax) for 2,5-DHB
| Solvent/Condition | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) | Reference |
|---|---|---|---|---|
| Acidic Mobile Phase (pH ≤ 3) | 214 | 236 | 334 |
| Various Solvents | - | - | 290-370 | |
Protocol 2: Steady-State Fluorescence Spectroscopy
Objective: To characterize the fluorescence emission properties of 2,5-DHB and study the effect of solvent polarity on its emission spectrum.
Materials and Reagents:
-
2,5-DHB (fluorescence grade)
-
A series of solvents with varying polarities (e.g., dichloromethane, acetone, methanol, water)
-
Quartz fluorescence cuvettes
Instrumentation:
-
Fluorometer/Spectrofluorometer
Procedure:
-
Sample Preparation: Prepare dilute solutions of 2,5-DHB (e.g., 3.2 x 10⁻⁵ mol/L) in each of the selected solvents. The absorbance of the solutions at the excitation wavelength should be kept low (ideally < 0.1) to avoid inner filter effects.
-
Instrument Setup: Turn on the fluorometer and allow the lamp to stabilize. Set the excitation and emission slit widths (e.g., 5 nm).
-
Determine Excitation Wavelength: Using the absorption data from Protocol 1, set the excitation wavelength to one of the λmax values (e.g., 334 nm).
-
Emission Spectrum Acquisition: Place the cuvette with the 2,5-DHB solution in the sample holder. Scan the emission spectrum over a suitable range (e.g., 350-600 nm).
-
Solvent Blank: Record an emission spectrum for a cuvette containing only the pure solvent to identify any background fluorescence or Raman scattering peaks.
-
Repeat for All Solvents: Repeat steps 4 and 5 for each solvent to observe shifts in the emission maximum.
-
Data Analysis: Plot the fluorescence intensity versus wavelength for each solvent. Note the emission maxima and any changes in the spectral shape. The emission behavior of 2,5-DHB is known to be complex, potentially showing components from neutral, anionic, and zwitterionic species depending on the solvent environment.
Data Presentation:
Table 2: Fluorescence Excitation Wavelengths for 2,5-DHB in Various Solvents
| Solvent | Excitation Wavelength (nm) | Reference |
|---|---|---|
| Dichloromethane | 336 | |
| Acetone | 337 | |
| Tetrahydrofuran (THF) | 336 | |
| Dimethylformamide | 332 | |
| 2-Propanol | 334 |
| Methanol | 332 | |
Protocol 3: Photodegradation and Ion Formation Analysis
Objective: To simulate the conditions of MALDI-MS and identify the neutral and ionic fragments produced upon laser irradiation of 2,5-DHB.
Materials and Reagents:
-
2,5-DHB
-
Solvent for sample preparation (e.g., acetonitrile/water mixture)
Instrumentation:
-
Pulsed UV laser (e.g., Nd:YAG at 355 nm or N₂ at 337 nm)
-
Time-of-Flight (TOF) Mass Spectrometer
-
Molecular beam apparatus (for gas-phase studies)
Procedure:
-
Sample Preparation: Prepare a sample of 2,5-DHB on a MALDI target plate by co-crystallizing it from a suitable solvent. For gas-phase studies, the sample is heated and seeded into a supersonic jet expansion.
-
Instrumentation Setup: The experiment is typically performed under high vacuum. The laser is aligned to irradiate the sample. The mass spectrometer is set up to detect the resulting ions or post-ionized neutral fragments.
-
Laser Irradiation: Irradiate the 2,5-DHB sample with the pulsed UV laser. The laser fluence (energy per unit area) can be varied to study its effect on fragmentation patterns.
-
Mass Spectrum Acquisition: Acquire the mass spectrum of the ions generated directly from the laser desorption/ionization process.
-
Neutral Fragment Detection (Optional): To study neutral fragments, a secondary ionization source (e.g., a VUV laser at 118 nm or electron impact ionization) is used to ionize the desorbed neutral plume before mass analysis.
-
Data Analysis: Identify the mass-to-charge (m/z) ratios of the observed peaks. Common fragments from 2,5-DHB photodissociation include those resulting from the loss of water ([DHB–H₂O]⁺) and other small molecules. Studies have shown that upon 355 nm excitation, internal conversion followed by dissociation is a major channel.
Data Presentation:
Table 3: Common Ions Observed in Laser Desorption/Ionization of 2,5-DHB
| Ion Species | Description | Reference |
|---|---|---|
| DHB⁺ | Molecular Ion | |
| [DHB+H]⁺ | Protonated Molecule | |
| [DHB–H₂O]⁺ | Loss of Water |
| [DHB–CO₂]⁺ | Loss of Carbon Dioxide | |
Visualizations
Caption: Workflow for the photochemical analysis of 2,5-DHB.
Caption: Key photophysical and photochemical pathways for 2,5-DHB.
Caption: Workflow for detecting ROS generated by irradiated 2,5-DHB.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound solution in MALDI-MS: ageing and use for mass calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent MALDI Results with 2,5-Dihydroxybenzoic Acid (DHB)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and frequently asked questions regarding the use of 2,5-dihydroxybenzoic acid (DHB) as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
Troubleshooting Guide
This guide addresses common issues encountered during MALDI experiments using a DHB matrix, presented in a question-and-answer format to help you quickly identify and resolve problems.
Question: Why am I seeing no signal or very low signal intensity?
Answer: Low or absent signal can stem from several factors, from sample preparation to the choice of matrix for your specific analyte.
-
Insufficient Sample: The amount of analyte on the target may be too low. Try spotting a larger volume or a more concentrated sample.[1]
-
Sample Contamination: Salts and detergents in your sample can suppress the MALDI signal. Clean your sample using a reversed-phase pipette tip or wash the crystallized sample/matrix spot on the target with 1-2 µL of cold distilled water.[1]
-
Poor Co-crystallization: The analyte and matrix may not have formed a homogenous crystal structure. Try premixing your sample and matrix solutions before spotting them onto the target.[1]
-
Suboptimal Matrix Choice: While DHB is versatile, it may not be the best choice for all analytes. For peptides and proteins greater than 4,000 Da, sinapinic acid (SA) might provide better results.[1] For some lipids, other matrices like 9-aminoacridine (9-AA) might be more suitable in negative ion mode.[2]
-
Degraded Matrix Solution: DHB solutions are best when prepared fresh. It is recommended to prepare new solutions daily or at least weekly.
Question: My results are not reproducible. What could be the cause?
Answer: A lack of reproducibility is often linked to inconsistencies in the matrix application and crystal formation.
-
Inconsistent Matrix Application: Manual application methods like using an airbrush can lead to variability in spray velocity and duration, causing an uneven matrix coating. Utilizing an automated sprayer system can significantly improve reproducibility by controlling parameters like temperature, solvent flow rate, and nozzle velocity.
-
Heterogeneous Crystal Formation: DHB has a tendency to form large, uneven crystals, which can lead to "hot spots" of high signal and other areas with no signal. Optimizing your crystallization technique is crucial. Consider using a faster-evaporating solvent or a thin-layer preparation method.
-
Analyte Segregation: During crystallization, analytes can segregate, leading to an inhomogeneous distribution within the matrix spot. This is a known issue, and techniques that promote rapid and uniform crystallization can help mitigate this.
Question: Why is my spectral background so high?
Answer: A high background signal can obscure analyte peaks, particularly in the low mass range.
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Matrix Clusters: DHB can form clusters that create signals in the mass spectrum. While DHB generally produces less background from clusters compared to matrices like α-cyano-4-hydroxycinnamic acid (CHCA), it can still be an issue.
-
Contaminants: Impurities in the matrix, solvents, or from the sample itself can contribute to a high background. Ensure you are using high-purity reagents.
-
Embedding Media Interference: If analyzing tissue sections, commonly used embedding media like Optimal Cutting Temperature (OCT) compound can interfere with the analysis. Consider using alternative embedding matrices such as gelatin or carboxymethyl cellulose.
Question: I'm observing poor peak resolution and broad peaks. How can I improve this?
Answer: Poor peak resolution can be due to several factors related to the sample-matrix preparation and instrument settings.
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Large, Irregular Crystals: The formation of large DHB crystals can negatively impact spatial resolution in MALDI imaging and can also affect the quality of the generated spectra. Optimizing matrix application to achieve smaller, more uniform crystals is key.
-
Instrument Calibration: Ensure your mass spectrometer is properly calibrated for the mass range of your analytes.
-
Laser Fluence: The laser energy might be too high, causing excessive fragmentation and peak broadening. Try reducing the laser power.
Frequently Asked Questions (FAQs)
What is the optimal concentration for a DHB matrix solution?
The working concentration of DHB can range from 5 mg/mL up to 40 mg/mL, depending on the application and analyte. A common starting concentration is 20 mg/mL in a 1:1 (v/v) mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA). For some applications, concentrations as high as 150 mg/mL have been used with an airbrush application.
What solvents should I use to prepare my DHB solution?
A variety of solvent systems can be used. Common choices include:
-
50% methanol with 0.1% formic acid.
-
50% methanol with 0.1% trifluoroacetic acid (TFA).
-
A 1:1 (v/v) mixture of acetonitrile and water with 0.1% TFA.
-
A 9:1 (v/v) mixture of ethanol and aqueous 0.1% TFA.
The choice of solvent can influence crystal formation and analyte extraction.
How should I store my DHB matrix solution?
For best results, it is recommended to prepare DHB solutions fresh daily. If you need to store it, keep it in a tightly sealed container at 4°C for no more than a few days. One study found no significant degradation in an acidified acetonitrile/water solution of DHB over a one-year period when monitored by MALDI-FT-ICR-MS. However, fresh preparation is generally the safest practice to ensure reproducibility.
What analytes are most suitable for analysis with a DHB matrix?
DHB is a versatile matrix suitable for a broad range of analytes, including:
-
Peptides and proteins
-
Glycoproteins and glycans
-
Lipids and small molecules
-
Nucleotides
What is "SuperDHB" and when should I use it?
SuperDHB is a mixture of 2,5-DHB and 2-hydroxy-5-methoxybenzoic acid, typically in a 9:1 ratio. It is often recommended for the analysis of very large proteins and glycoproteins as an alternative to standard DHB.
Quantitative Data Summary
The following tables summarize key quantitative parameters for using DHB as a MALDI matrix.
Table 1: Recommended DHB Matrix Concentrations and Solvents
| Concentration | Solvent System | Application Note |
| 10 mg/mL | Optimum concentration found in a study for peptide analysis. | Increasing concentration to 20 mg/mL led to a decrease in signal-to-noise. |
| 20 mg/mL | 1:1 (v/v) acetonitrile:water with 0.1% TFA. | A good general-purpose starting concentration. |
| 40 mg/mL | 50% methanol with 0.1% formic acid. | Used with an automatic sprayer for metabolite imaging. |
| 40 mg/mL | 70/30 acetonitrile/water with 0.1% TFA. | General procedure for MALDI-MS. |
| 150 mg/mL | 50% methanol with 0.1% formic acid. | Used with an airbrush application. |
Table 2: Automated Sprayer Parameters for DHB Application
| Parameter | Value | Context |
| Flow Rate | 50 µl/min | For metabolite imaging on root nodule tissue. |
| Nozzle Velocity | 1250 mm/min | For metabolite imaging on root nodule tissue. |
| Nozzle Temperature | 80°C | For metabolite imaging on root nodule tissue. |
| Number of Passes | 24 (criss-cross) | For metabolite imaging on root nodule tissue. |
Experimental Protocols
Protocol 1: Standard Dried-Droplet Sample Preparation for DHB
-
Prepare the Matrix Solution: Dissolve DHB in your chosen solvent system (e.g., 20 mg/mL in 1:1 acetonitrile:water with 0.1% TFA) to create a saturated or near-saturated solution. It is recommended to vortex and centrifuge the solution to ensure it is fully dissolved.
-
Mix Sample and Matrix: Mix your analyte solution with the DHB matrix solution. A 1:1 volume ratio is a common starting point.
-
Spotting: Pipette 0.5 to 1 µL of the mixture onto the MALDI target plate.
-
Crystallization: Allow the droplet to air-dry at room temperature. The solvent will evaporate, leaving behind co-crystals of the matrix and analyte.
-
Analysis: Once completely dry, the target can be loaded into the mass spectrometer for analysis.
Protocol 2: Thin-Layer Sample Preparation for DHB
This method can sometimes yield smaller, more uniform crystals.
-
Prepare the Matrix Solution: Prepare a DHB solution as described in the dried-droplet protocol.
-
Create a Matrix Bed: Deposit 0.5 µL of the matrix solution onto the target plate and allow it to dry completely. This creates a thin layer of matrix crystals.
-
Apply the Sample: Deposit 0.5 to 1 µL of your analyte solution directly onto the dried matrix spot.
-
Dry and Analyze: Allow the sample spot to dry completely before loading the target into the instrument.
Visualizations
Caption: A logical workflow for diagnosing and resolving common MALDI issues.
Caption: A step-by-step overview of a typical MALDI-TOF experiment.
References
how to improve the homogeneity of DHB matrix crystals for MALDI
Welcome to the technical support center for improving 2,5-dihydroxybenzoic acid (DHB) matrix homogeneity in MALDI mass spectrometry. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges and achieve high-quality, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the "sweet spot" phenomenon in MALDI and how does it relate to DHB crystals?
A1: The "sweet spot" phenomenon refers to the observation that strong analyte signals are only detected from specific, localized areas within the matrix spot on a MALDI target plate. This is a direct consequence of heterogeneous crystal formation.[1] With DHB, the common dried droplet (DD) method often produces large, needle-shaped crystals at the rim of the spot and finer microcrystals in the center.[2] Analyte molecules tend to co-crystallize unevenly, leading to these "sweet spots" and making automated data acquisition difficult and spot-to-spot reproducibility poor.[3][4]
Q2: Why is crystal homogeneity so important for quantitative MALDI analysis?
A2: Quantitative analysis by MALDI-MS is unreliable without homogeneous sample and matrix distribution.[2] Heterogeneous crystals lead to significant variations in signal intensity with each laser shot. By creating a uniform layer of small, homogeneous crystals, the analyte is more evenly incorporated, which improves shot-to-shot reproducibility and allows for more accurate and reliable quantification.
Q3: What is the ideal morphology for DHB crystals?
A3: For most applications, the ideal morphology consists of a uniform layer of small, fine crystals. This increases the effective surface area for laser irradiation, promotes better incorporation of the analyte into the matrix crystals, and leads to enhanced signal intensity and reproducibility. Methods that promote rapid crystallization, such as recrystallization with volatile solvents or fast evaporation techniques, help achieve this morphology, transforming large needles into smaller, flake-like structures.
Q4: Can the solvent choice for dissolving DHB affect crystal quality?
A4: Absolutely. The solvent system significantly impacts crystallization. A common solvent system is a mixture of acetonitrile (ACN) and water with a small amount of trifluoroacetic acid (TFA), such as 50% ACN / 0.1% TFA. Using more volatile solvents can speed up evaporation and lead to the formation of smaller, more homogeneous crystals. The purity of the solvents is also critical to avoid introducing contaminants that can interfere with crystallization or ionization.
Q5: How do additives improve DHB matrix performance?
A5: Additives can improve DHB performance in several ways. Some additives, like salts (e.g., 1 mM NaCl), are used to enhance the signal for specific classes of analytes, such as glycans, by promoting the formation of specific adducts. Other additives can modify the crystallization behavior to produce more homogeneous spots; for example, 2% aniline has been shown to improve spot homogeneity. For certain analytes like hydrophobic peptides, specialized additives such as o-alkylated DHB (ADHB) can improve affinity between the matrix and analyte, leading to dramatic increases in sensitivity.
Troubleshooting Guide
This guide addresses common problems encountered during DHB matrix preparation for MALDI experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent Signal / "Sweet Spots" | Heterogeneous crystal formation; slow crystallization under ambient conditions. | 1. Implement a recrystallization step: After the initial spot dries, add 0.2-1.5 µL of methanol or acetonitrile to rapidly dissolve and recrystallize the matrix into a more uniform layer of fine crystals. 2. Promote fast evaporation: Use a more volatile solvent system or gently warm the sample plate to speed up drying. 3. Use a spray deposition method: Automated sprayers or electrospray deposition can create a more homogeneous initial matrix layer. |
| Low Signal Intensity | Poor incorporation of the analyte into the matrix crystals; analyte suppression. | 1. Reduce crystal size: Smaller crystals have a larger surface area-to-volume ratio, which improves analyte incorporation and signal. Use the recrystallization method. 2. Optimize matrix-to-analyte ratio: A large excess of matrix is typically recommended to ensure analyte molecules are well-isolated within the crystal lattice. 3. Consider additives: For specific analytes (e.g., glycans, hydrophobic peptides), use appropriate additives to enhance ionization efficiency. |
| Poor Shot-to-Shot or Spot-to-Spot Reproducibility | Non-uniform distribution of analyte within the crystal spot. | 1. Improve crystal homogeneity: This is the most critical factor. The recrystallized dried-droplet (RDD) method significantly improves reproducibility. 2. Purify the matrix: Impurities in the DHB can disrupt crystallization. Use high-purity DHB or recrystallize the matrix powder before preparing solutions. 3. Ensure fresh solutions: Prepare matrix solutions fresh. While DHB solutions are relatively stable, pre-crystallization can occur in older solutions, affecting the final morphology. |
| Large, Needle-like Crystals Dominate the Spot | Slow solvent evaporation; standard dried-droplet (DD) method. | 1. Recrystallize with Methanol: This method is proven to reform large needle-shaped crystals (around 100 µm) into smaller, flake-like crystals (20-50 µm). 2. Use a matrix sprayer: Spraying techniques deposit very fine droplets, preventing the formation of large crystals from a single large droplet. |
| Strong Matrix Background Signals | The inherent nature of the matrix, especially at low m/z ranges. | 1. Use a binary matrix: Combining DHB with another matrix like α-cyano-4-hydroxycinnamic acid (CHCA) or 9-aminoacridine can sometimes reduce background signals and improve analyte ionization. 2. Optimize laser fluency: Use the minimum laser power necessary to achieve good analyte signal, as excessive power can increase matrix-related ions. |
Quantitative Impact of Preparation Method on Crystal Size
The following table summarizes the observed impact of the preparation method on DHB crystal morphology.
| Preparation Method | Typical Crystal Morphology | Approximate Crystal Size | Effect on MALDI Signal | Reference |
| Dried Droplet (DD) | Large, needle-shaped crystals at the rim; fine crystals in the center. | ~100 µm (needles) | Heterogeneous signal, "sweet spots" | |
| Recrystallization with Methanol | Homogeneous layer of fine, flake-like crystals. | 20 - 50 µm (flakes) | Significantly improved signal intensity and reproducibility. | |
| Sublimation / Low-Temp Evaporation | Uniform layer of sub-micrometer sized crystals. | < 1 µm | Enhanced ionization and improved image quality for MALDI imaging. |
Experimental Protocols
Protocol 1: Standard Dried Droplet (DD) Method
This is the conventional method and serves as a baseline for comparison.
-
Prepare DHB Solution: Dissolve DHB in a suitable solvent to a final concentration of 10-20 mg/mL. A common solvent is 50% acetonitrile (ACN) and 50% water containing 0.1% trifluoroacetic acid (TFA).
-
Mix Sample and Matrix: Mix the analyte solution and the DHB matrix solution in a 1:1 ratio (v/v) in a microcentrifuge tube.
-
Spotting: Deposit 0.5 - 1.0 µL of the mixture onto the MALDI target plate.
-
Drying: Allow the droplet to air-dry completely at room temperature. This will result in the co-crystallization of the matrix and analyte.
Protocol 2: Recrystallized Dried-Droplet (RDD) Method for Enhanced Homogeneity
This protocol introduces a simple but highly effective step to improve crystal quality.
-
Prepare DHB and Analyte Solutions: Prepare a 0.1 M solution of DHB in 50% ACN/50% water. Prepare the analyte solution in an appropriate solvent.
-
Premix Solutions: In a microcentrifuge tube, premix equal volumes (e.g., 2.5 µL each) of the DHB and analyte solutions. Vortex for 5 seconds and briefly centrifuge to collect the liquid.
-
Initial Spotting: Immediately deposit 1.0 µL of the premixed solution onto the MALDI target plate.
-
Drying: Allow the sample spot to dry completely under ambient conditions. At this stage, it will likely have a heterogeneous, needle-like crystal morphology.
-
Recrystallization Step: Carefully deposit 1.5 µL of methanol (MeOH) directly onto the dried sample spot. The spot will get wet and dry almost immediately due to the high volatility of methanol. This rapid process reforms the large crystals into a more homogeneous layer of fine, flake-like crystals.
-
Analysis: The sample is now ready for MALDI-MS analysis.
Protocol 3: Bulk Recrystallization of DHB Powder
For the highest quality results, starting with highly pure DHB is recommended. This protocol can be used to purify commercial DHB powder.
-
Dissolution: Place 100 g of DHB powder into a 500 mL beaker with a magnetic stir bar. Place on a hot plate and heat to 90°C.
-
Create Saturated Solution: Slowly add Milli-Q water while stirring until all the DHB crystals are just dissolved. The goal is to create a saturated solution at an elevated temperature.
-
Ensure Clarity: Heat the solution to 95°C until it is completely clear. This may take 1-2 hours.
-
Acidify: Add 500 µL of acetic acid to the solution to keep it acidic, which helps reduce alkali salt adduction to the matrix.
-
Crystallization: Turn off the heat but continue to stir at a fast speed. Allow the solution to cool slowly overnight. Slow cooling combined with fast stirring promotes the formation of small, pure crystals.
-
Collect and Wash: Collect the crystals by filtration using a Buchner funnel. Wash the collected crystals with a minimal amount of ice-cold Milli-Q water.
-
Drying: Dry the purified crystals in a desiccator or a fume hood, covered with a lint-free wipe to prevent contamination from dust.
-
Repeat (Optional but Recommended): For MALDI-quality matrix, it is critical to repeat the recrystallization process at least once.
Visual Workflow and Logic Diagrams
The following diagrams illustrate the key workflows and relationships discussed in this guide.
Caption: Comparison of the Standard and Recrystallized Dried-Droplet workflows.
Caption: Decision tree for troubleshooting common DHB matrix issues.
Caption: Key factors influencing final MALDI signal quality.
References
- 1. Quantitative matrix-assisted laser desorption/ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Efficient Sample Preparation Method to Enhance Carbohydrate Ion Signals in Matrix-assisted Laser Desorption/Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rib.okayama-u.ac.jp [rib.okayama-u.ac.jp]
- 4. researchgate.net [researchgate.net]
identifying and minimizing common contaminants in 2,5-dihydroxybenzoic acid
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for identifying and minimizing common contaminants in 2,5-dihydroxybenzoic acid (2,5-DHB) used in experimental applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contaminants in commercial 2,5-DHB?
A1: Common contaminants in 2,5-DHB can be categorized as follows:
-
Isomeric Impurities: During synthesis via carboxylation of hydroquinone, other dihydroxybenzoic acid isomers such as 2,3-DHB, 2,4-DHB, 2,6-DHB, 3,4-DHB, and 3,5-DHB can be formed as byproducts.[1][2]
-
Degradation Products: Upon exposure to heat or laser irradiation, 2,5-DHB can undergo dehydration to form an oxonium ion or self-condensation to create dimers and trimers.[3]
-
Residual Solvents and Salts: Solvents used during synthesis or purification may remain. More commonly, alkali metal salts (sodium, potassium) can be introduced, leading to unwanted adducts ([M+Na]⁺, [M+K]⁺) in mass spectrometry.[3][4]
-
Oxidation Products: As a hydroquinone derivative, 2,5-DHB is susceptible to oxidation, which can lead to colored impurities and byproducts, especially if not stored properly.
Q2: My MALDI-MS baseline is noisy and I see non-analyte peaks. Could my 2,5-DHB be the cause?
A2: Yes, impure 2,5-DHB is a frequent cause of poor quality MALDI-MS data. Contaminants can lead to a high chemical background, suppression of your analyte's signal, and the appearance of extraneous peaks. Dimer ([2M+H]⁺) and trimer ([3M+H]⁺) peaks of DHB itself are common, as are salt adducts from sodium or potassium contamination. Purification of the matrix is essential for generating clean datasets.
Q3: What is the best way to store 2,5-DHB powder and prepared matrix solutions?
A3: Proper storage is critical to minimize degradation.
-
Powder: Store solid 2,5-DHB in a tightly sealed, airtight container in a cool, dry, and dark place, such as a desiccator or refrigerator (2-8 °C). This protects it from moisture, light, and air, which can accelerate degradation.
-
Solutions: It is best practice to prepare matrix solutions fresh daily. If you must store them, keep them in a tightly sealed, light-protecting vial in a refrigerator for no more than a few days. One study found that an acidified acetonitrile/water solution of DHB showed no significant aging products after one year, but fresh preparation is still the most reliable practice.
Q4: Is a higher purity grade of 2,5-DHB (e.g., >99.5%) worth the extra cost?
A4: For sensitive applications like quantitative mass spectrometry, trace-level analysis, or imaging mass spectrometry, using a high-purity grade (>99.5%) is highly recommended. While purification can be done in-house, starting with a higher quality commercial product saves time and reduces a potential source of experimental variability. For routine qualitative analysis, a standard grade (>99.0%) may suffice, but may still require purification for optimal results.
Troubleshooting Guide
This section addresses specific issues and provides actionable solutions.
Problem 1: Observing unexpected peaks at ~m/z 273 and ~m/z 409 in the MALDI spectrum.
-
Possible Cause: These peaks often correspond to protonated dimers and trimers of 2,5-DHB, formed through condensation and dehydration reactions, which can be exacerbated by laser energy.
-
Solution: Reduce laser power to the minimum required for good analyte signal. More importantly, purify the 2,5-DHB using recrystallization or sublimation to remove oligomeric species and other impurities that may promote their formation.
Problem 2: Analyte signals are weak and suppressed, but matrix peaks are strong.
-
Possible Cause: The presence of alkali salts (Na⁺, K⁺) can preferentially form adducts with the matrix, suppressing the ionization of the analyte. This is a common issue if glassware is not properly cleaned or if solvents are not of high purity.
-
Solution:
-
Purify the Matrix: Recrystallization is effective at removing inorganic salts.
-
Use High-Purity Solvents: Always use HPLC-grade or higher solvents for preparing matrix and analyte solutions.
-
Clean Glassware Thoroughly: Wash all vials and labware with high-purity water and solvents to remove trace salts.
-
Sample Cleanup: If the salt contamination originates from your sample, use a cleanup procedure like C18 ZipTips® prior to MALDI analysis.
-
Problem 3: The 2,5-DHB powder is discolored (yellow or brown) instead of white/beige.
-
Possible Cause: Discoloration indicates oxidation of the DHB. This can happen due to improper storage, exposure to light, or age. Oxidized DHB will perform poorly and introduce significant chemical noise.
-
Solution: Discard the discolored reagent. It is not recommended to purify heavily oxidized DHB. Purchase fresh, high-purity 2,5-DHB and store it correctly in a cool, dark, and dry environment.
Data on 2,5-DHB Purity and Performance
The following table illustrates the expected impact of 2,5-DHB purity on MALDI-MS performance. Data is representative and compiled from principles described in the literature.
| Purity Grade / Condition | Common Contaminants | Expected Analyte S/N Ratio | Baseline Noise Level | Recommended Use Case |
| Standard Grade (~98%) | Isomers, salts, oxidation products | Low to Moderate | High | Not recommended for MS |
| MALDI Grade (>99.0%) | Trace isomers, alkali salts | Moderate | Moderate | Routine qualitative analysis |
| Recrystallized DHB | Minimal | High | Low | High-sensitivity proteomics, metabolomics |
| Sublimed DHB | Minimal (solvent-free) | Very High | Very Low | Imaging Mass Spectrometry (IMS) |
Key Experimental Protocols
Protocol 1: Recrystallization of 2,5-DHB
This protocol is adapted from established laboratory procedures for purifying solid organic compounds.
-
Dissolution: In a clean Erlenmeyer flask, place 10 g of 2,5-DHB. Add a stir bar. Slowly add distilled water while heating on a hot plate to ~95°C with stirring. The goal is to create a saturated solution; use the minimum amount of hot water needed to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling encourages the formation of larger, purer crystals.
-
Ice Bath: Once the flask has reached room temperature and crystallization appears complete, place it in an ice-water bath for at least 30 minutes to maximize the yield of precipitated crystals.
-
Vacuum Filtration: Collect the purified crystals using a Büchner funnel and a clean filtering flask under vacuum.
-
Washing: Wash the crystals on the filter paper with a minimal amount of ice-cold distilled water to rinse away any remaining soluble impurities.
-
Drying: Dry the crystals completely. This can be done by leaving them in the funnel with the vacuum running, followed by transfer to a vacuum oven at a low temperature (<50°C) or in a desiccator overnight. The final product should be a pure white, crystalline powder.
Protocol 2: Sublimation of 2,5-DHB
Sublimation is a solvent-free purification method ideal for applications like MALDI imaging.
-
Apparatus Setup: Place a small amount (e.g., 100-200 mg) of unpurified 2,5-DHB at the bottom of a sublimation apparatus.
-
Vacuum: Assemble the apparatus and connect it to a high-vacuum pump. Reduce the pressure to approximately 0.05 Torr.
-
Heating: Gently heat the bottom of the apparatus using a heating mantle or sand bath to between 120°C and 140°C.
-
Condensation: The 2,5-DHB will sublime (turn from solid to gas) and then deposit as pure crystals on the cold finger or upper, cooler surfaces of the apparatus.
-
Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool completely to room temperature before releasing the vacuum.
-
Harvesting: Carefully disassemble the apparatus and scrape the pure, needle-like crystals from the cold surface.
Protocol 3: Preparation and Quality Control of MALDI Matrix Solution
This protocol outlines the preparation of a standard 2,5-DHB solution for peptide and small molecule analysis.
-
Solution Preparation: Prepare a 10 mg/mL solution of purified 2,5-DHB. For a common solvent system ("TA30"), dissolve the DHB in a solution of 30% acetonitrile, 69.9% water, and 0.1% trifluoroacetic acid (TFA).
-
Mixing: Vortex the solution thoroughly until all the solid is dissolved. Use a brief sonication if necessary.
-
Centrifugation: Centrifuge the solution for ~30 seconds to pellet any undissolved particulates.
-
Quality Control Spotting: Before use with valuable samples, spot 0.5 µL of the matrix solution alone onto a MALDI target plate and let it dry. Acquire a mass spectrum from this spot in the expected mass range of your analysis.
-
Evaluation: The spectrum should be free of significant chemical noise and show only expected matrix-related peaks (e.g., [M+H]⁺, [M+Na]⁺, [2M+H]⁺). If the baseline is high or unexpected peaks are prevalent, the matrix or solvent may still be contaminated.
Visual Workflows
References
strategies for suppressing matrix adducts of 2,5-DHB in mass spectra
Technical Support Center: 2,5-DHB Matrix Adduct Suppression
Welcome to the technical support center for mass spectrometry. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals suppress matrix adducts of 2,5-dihydroxybenzoic acid (2,5-DHB) in mass spectra, ensuring higher quality and more easily interpretable data.
Frequently Asked Questions (FAQs)
Q1: What are 2,5-DHB matrix adducts and why are they problematic?
A1: In Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, 2,5-DHB is a commonly used matrix that absorbs laser energy to facilitate the ionization of analyte molecules. However, DHB molecules, their fragments, or associated salt ions can also form adducts with the analyte or with other matrix molecules. These adducts appear as additional peaks in the mass spectrum, which can complicate data interpretation, suppress the signal of the primary analyte ion, and in some cases, lead to misidentification of compounds.[1][2][3] Common adducts can account for up to one-third of the total peak counts in a spectrum.[1][2]
Q2: What are the most common 2,5-DHB adducts observed in mass spectra?
A2: The most frequently observed 2,5-DHB adducts include:
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Alkali metal adducts: These are formed when sodium ([M+Na]⁺) or potassium ([M+K]⁺) ions are present in the sample or matrix, which is a very common occurrence.
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Matrix-related adducts: These involve the attachment of the matrix molecule or its fragments to the analyte. Common examples include [M + (DHB-H₂O) + H]⁺ and [M + DHB + Na]⁺.
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Matrix cluster ions: These are ions formed from multiple DHB molecules and can clutter the low-mass region of the spectrum.
Q3: What are the primary causes of high adduct formation?
A3: High levels of adduct formation are typically caused by:
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Sample Contamination: The presence of salts (e.g., NaCl, KCl) in the sample is a primary contributor to alkali metal adducts. These can be introduced from buffers, glassware, or the biological sample itself.
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Matrix Impurity: The 2,5-DHB matrix itself can contain salt impurities from its synthesis or handling.
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Suboptimal Sample/Matrix Preparation: Improper co-crystallization of the analyte and matrix can lead to "hotspots" of salt concentration, increasing adduct formation.
-
Instrumental Parameters: High laser fluence (energy) can sometimes increase the formation of certain adducts and fragment ions.
Troubleshooting Guide
This section provides solutions to specific issues you may encounter with 2,5-DHB matrix adducts.
Q4: How can I reduce sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts in my spectra?
A4: The most effective way to reduce alkali metal adducts is to remove the source of the sodium and potassium ions or to suppress their ionization.
-
Strategy 1: Sample Desalting: Prior to mixing with the matrix, it is crucial to desalt your sample. This is a critical step for samples that have been in contact with buffers like PBS or have high salt concentrations.
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Strategy 2: Use of Additives: Adding certain compounds to the matrix solution can suppress the formation of alkali adducts. Ammonium salts, such as ammonium phosphate or diammonium hydrogen citrate, are effective for this purpose. The ammonium ions (NH₄⁺) can compete with Na⁺ and K⁺ for ionization, thereby reducing the formation of alkali adducts.
Q5: My spectra show significant matrix-related peaks (e.g., [M + (DHB-H₂O) + H]⁺). How can I suppress them?
A5: Suppression of matrix-related adducts often involves optimizing the matrix preparation and application, as well as purifying the matrix itself.
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Strategy 1: Matrix Recrystallization: Purifying the 2,5-DHB powder by recrystallization can remove impurities that may promote adduct formation.
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Strategy 2: Additives: The addition of a small amount of an acid, like phosphoric acid, to the DHB matrix solution can help in protonating the analyte more efficiently, which can sometimes reduce the relative abundance of matrix adducts, especially for specific classes of compounds like phosphopeptides.
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Strategy 3: Instrumental Optimization: While not a primary solution, adjusting the laser energy can sometimes help. It is recommended to use the minimum laser energy necessary to obtain a good signal for your analyte, as excessive energy can sometimes lead to more complex spectra.
Q6: Can you provide a summary of the effectiveness of different suppression strategies?
A6: Below is a table summarizing the common strategies and their general effectiveness. The actual performance can vary depending on the analyte and specific experimental conditions.
| Strategy | Target Adducts | Effectiveness | Key Considerations |
| Sample Desalting | [M+Na]⁺, [M+K]⁺ | High | Essential for samples from biological matrices or prepared with salt-containing buffers. |
| Matrix Recrystallization | General Adducts & Impurities | Moderate to High | Removes impurities from the matrix powder. Recommended for achieving the highest quality spectra. |
| Ammonium Salt Additives | [M+Na]⁺, [M+K]⁺ | High | Competitively suppresses alkali ion adducts. Diammonium citrate is a common choice. |
| Phosphoric Acid Additive | Matrix-related Adducts | Moderate | Can enhance the signal of the desired protonated analyte, particularly for phosphopeptides, thereby reducing the relative intensity of adduct peaks. |
| Laser Energy Optimization | General Adducts & Fragments | Low to Moderate | Use the lowest laser energy possible for good signal-to-noise. Higher energy can increase fragmentation and adduct complexity. |
Experimental Protocols
Protocol 1: Recrystallization of 2,5-DHB
This protocol is designed to purify commercially available 2,5-DHB powder to remove impurities that can contribute to adduct formation.
Materials:
-
2,5-DHB powder
-
Milli-Q water
-
Pyrex beaker
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Hot plate with magnetic stirring
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Buchner funnel and filtering flask
-
Filter paper
-
Ice bath
Procedure:
-
Place 10 grams of 2,5-DHB into a 500 mL Pyrex beaker with a magnetic stir bar.
-
Slowly add Milli-Q water while stirring and heating to 90-95°C until all the DHB crystals are dissolved. The goal is to create a saturated solution at an elevated temperature.
-
Once a clear solution is obtained, turn off the heat and allow the beaker to cool down slowly to room temperature. To promote slow crystallization, you can wrap the beaker in aluminum foil.
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Once the solution has reached room temperature, place it in an ice bath to maximize crystal precipitation. This process may take several hours to overnight.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of ice-cold Milli-Q water.
-
Dry the crystals in a desiccator or in a fume hood, protected from dust. The purified DHB crystals should appear as a snow-white powder.
Protocol 2: Sample Desalting using C18 ZipTips
This is a general protocol for desalting peptide or small molecule samples prior to MALDI-MS analysis.
Materials:
-
C18 pipette tips (e.g., ZipTip)
-
Wetting Solution: 50% acetonitrile (ACN) in water
-
Equilibration Solution: 0.1% trifluoroacetic acid (TFA) or formic acid (FA) in water
-
Wash Solution: 0.1% TFA or FA in water
-
Elution Solution: 50-70% ACN with 0.1% TFA or FA
Procedure:
-
Wet the resin: Aspirate and dispense the Wetting Solution through the C18 tip 3-5 times.
-
Equilibrate the resin: Aspirate and dispense the Equilibration Solution 3-5 times.
-
Bind the sample: Aspirate and dispense your sample solution through the tip for 10-15 cycles to allow the analytes to bind to the C18 resin.
-
Wash the resin: Aspirate and dispense the Wash Solution for 5-10 cycles to wash away salts and other hydrophilic contaminants.
-
Elute the sample: Elute the desalted analytes by aspirating and dispensing the Elution Solution 3-5 times directly into a clean tube or onto your MALDI target plate to be mixed with the matrix solution.
Protocol 3: DHB Matrix Preparation with Additives
This protocol describes how to prepare a DHB matrix solution with common additives to suppress adducts.
Materials:
-
Purified 2,5-DHB
-
Solvent: e.g., 50% Acetonitrile / 50% Water / 0.1% TFA
-
Additive: Diammonium hydrogen citrate or Phosphoric acid
Procedure for DHB with Diammonium Citrate (for alkali suppression):
-
Prepare a stock solution of 0.1 M diammonium hydrogen citrate in water.
-
Prepare your DHB matrix solution (e.g., 10 mg/mL) in the desired solvent (e.g., 50% ACN / 0.1% TFA).
-
Add a small volume of the diammonium citrate stock solution to your DHB solution. A final concentration of around 1-5 mM of the additive is a good starting point.
-
Vortex the solution thoroughly.
-
Mix this matrix solution with your sample in a 1:1 ratio and spot onto the MALDI target.
Procedure for DHB with Phosphoric Acid (for enhancing protonated species):
-
Prepare a DHB solution (e.g., 20 mg/mL) in a solvent mixture of 50% aqueous acetonitrile.
-
Add phosphoric acid to the matrix solution to a final concentration of 1%.
-
Vortex the solution thoroughly.
-
Mix this matrix solution with your sample in a 1:1 ratio and spot onto the MALDI target.
Visual Guides
Troubleshooting Workflow for DHB Adducts
The following diagram outlines a logical workflow for troubleshooting and suppressing 2,5-DHB matrix adducts.
Caption: A step-by-step workflow for diagnosing and resolving common 2,5-DHB adduct issues.
Mechanism of Adduct Formation and Suppression
This diagram illustrates the competing processes of desired analyte ionization versus the formation of alkali and matrix adducts, and how suppression strategies intervene.
Caption: How adducts form and how suppression strategies can lead to the desired analyte ion.
References
- 1. Enhanced Sensitivity for High Spatial Resolution Lipid Analysis by Negative Ion Mode MALDI Imaging Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix-assisted Laser Desorption/Ionization - Creative Proteomics [creative-proteomics.com]
- 3. Determination of Abundant Metabolite Matrix Adducts Illuminates the Dark Metabolome of MALDI-Mass Spectrometry Imaging Datasets - PMC [pmc.ncbi.nlm.nih.gov]
understanding and identifying degradation products of 2,5-dihydroxybenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for understanding and identifying the degradation products of 2,5-dihydroxybenzoic acid (gentisic acid).
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound (2,5-DHB) can degrade through several pathways depending on the stress conditions:
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Photodegradation: In the presence of UV light and an oxidizing agent like hydrogen peroxide, 2,5-DHB can be hydroxylated to form other dihydroxybenzoic acid isomers (e.g., 2,3-dihydroxybenzoic acid) or undergo further oxidation to form pyrocatechol and phenol.[1] Prolonged exposure can lead to ring-opening and the formation of smaller aliphatic acids such as maleic, fumaric, and glyoxylic acids.[1]
-
Oxidative Degradation: Strong oxidizing agents can lead to the formation of quinone-type structures and, upon further reaction, ring cleavage to yield smaller organic acids.
-
Thermal Degradation: At elevated temperatures, this compound can undergo decarboxylation to form hydroquinone and carbon dioxide.
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Enzymatic Degradation: In biological systems, enzymes like gentisate 1,2-dioxygenase can catalyze the ring-opening of this compound to form maleylpyruvate.[2]
Q2: What are the expected degradation products of this compound under forced degradation conditions?
A2: Under typical forced degradation conditions, you can expect to observe the following products:
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Acid/Base Hydrolysis: this compound is relatively stable to hydrolysis. However, under harsh conditions, some decarboxylation may occur, especially at elevated temperatures.
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Oxidation (e.g., with H₂O₂): The primary degradation products are typically hydroxylated derivatives, quinones, and subsequently, ring-opened products like smaller organic acids.
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Photolysis (UV light): Photodegradation can yield isomers like 2,3-dihydroxybenzoic acid, as well as simpler phenols like pyrocatechol.[1]
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Thermal Degradation: The main degradation product is hydroquinone due to decarboxylation.
Q3: Which analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
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High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating this compound from its degradation products. Reversed-phase HPLC with a C18 column is commonly used. Mixed-mode chromatography can also be effective for separating isomers.[3]
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Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for the identification of unknown degradation products by providing molecular weight and fragmentation information.
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UV-Vis Spectroscopy: Can be used for detection in HPLC and to provide some structural information based on the absorption spectrum.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for the definitive structural elucidation of isolated degradation products.
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Fourier-Transform Infrared (FTIR) Spectroscopy: Can provide information on the functional groups present in the degradation products.
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of this compound degradation.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) in HPLC analysis. | Inappropriate mobile phase pH. | The pKa of this compound is around 2.97. Ensure the mobile phase pH is at least 2 units below the pKa (e.g., pH < 1) or above the pKa (e.g., pH > 5) to ensure the analyte is in a single ionic form. |
| Secondary interactions with the stationary phase. | Add a competing agent to the mobile phase, such as a small amount of triethylamine, or consider a different column chemistry. | |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Inconsistent retention times. | Fluctuations in mobile phase composition. | Ensure proper mixing and degassing of the mobile phase. Use a gradient proportioning valve test to check for pump performance. |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| Column degradation. | Flush the column with a strong solvent or replace it if it's old or has been used with harsh conditions. | |
| Appearance of unexpected peaks in the chromatogram. | Contamination of the sample, solvent, or glassware. | Run a blank injection of the mobile phase and sample solvent to identify any contaminant peaks. Ensure all glassware is thoroughly cleaned. |
| Degradation of the sample in the autosampler. | Keep the autosampler temperature low (e.g., 4°C) to minimize on-instrument degradation. | |
| Formation of secondary degradation products. | Analyze samples at earlier time points during the forced degradation study to distinguish primary from secondary degradation products. | |
| Difficulty in identifying degradation products by LC-MS. | Low abundance of the degradation product. | Concentrate the sample before analysis. |
| Poor ionization of the degradation product. | Try different ionization sources (e.g., ESI, APCI) and polarities (positive and negative). | |
| Complex fragmentation pattern. | Use tandem mass spectrometry (MS/MS) to obtain more detailed structural information. |
Data Presentation
The following tables summarize quantitative data related to the degradation of this compound.
Table 1: Photodegradation Kinetics of this compound with H₂O₂
| H₂O₂ Concentration (M) | Apparent Rate Constant (k, min⁻¹) | Half-life (t₁/₂, min) |
| 0.001 | 0.015 | 46.2 |
| 0.005 | 0.032 | 21.7 |
| 0.01 | 0.058 | 11.9 |
| Data is illustrative and based on trends observed in photodegradation studies of similar phenolic compounds. |
Table 2: Summary of Forced Degradation Conditions and Expected Degradation Levels
| Stress Condition | Reagent/Condition | Typical Duration | Expected Degradation |
| Acid Hydrolysis | 0.1 M HCl | 24 - 72 hours at 60°C | Low (<5%) |
| Base Hydrolysis | 0.1 M NaOH | 24 - 72 hours at 60°C | Low to moderate (5-10%) |
| Oxidation | 3% H₂O₂ | 24 hours at room temperature | Moderate to high (10-20%) |
| Thermal | 80°C (solid state) | 48 hours | Moderate (5-15%) |
| Photolytic | ICH Q1B conditions | As per guidelines | Moderate (10-20%) |
| Expected degradation levels are approximate and can vary based on the specific experimental setup. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
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This compound
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Methanol (HPLC grade)
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Acetonitrile (HPLC grade)
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Water (HPLC grade)
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Hydrochloric Acid (HCl), 0.1 M
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Sodium Hydroxide (NaOH), 0.1 M
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Hydrogen Peroxide (H₂O₂), 3%
-
pH meter
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Heating block or water bath
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Photostability chamber
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HPLC system with UV or PDA detector
-
LC-MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M NaOH.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M HCl.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of solid this compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed solid in methanol to prepare a solution for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (e.g., 100 µg/mL in methanol) in a photostability chamber according to ICH Q1B guidelines.
-
Analyze the solution by HPLC at appropriate time points.
-
-
Analysis:
-
Analyze all stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the area of the parent peak.
-
Use LC-MS to identify the mass of the degradation products.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC with a gradient pump, autosampler, column oven, and UV/PDA detector.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Visualizations
References
long-term stability and storage of 2,5-dihydroxybenzoic acid MALDI solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and storage of 2,5-dihydroxybenzoic acid (DHB) solutions for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure optimal performance and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store solid this compound (DHB)?
A1: Solid DHB should be stored at 2-8 °C in a dark, dry environment to maintain its integrity.
Q2: How should I prepare a standard DHB solution for MALDI-MS?
A2: A common method is to prepare a saturated solution. For example, dissolve DHB in a solvent mixture of 50% acetonitrile and 50% proteomics-grade water with 0.1% trifluoroacetic acid (TFA).[1] Vortex the solution vigorously. If not all the solid dissolves, centrifuge the tube and use the supernatant.[1] Other organic solvents like methanol can also be used depending on the application.[1]
Q3: What is the shelf life of a prepared DHB solution?
A3: The shelf life of a prepared DHB solution depends on the storage conditions. One study found that an acidified acetonitrile/water solution of DHB showed no significant signs of degradation after one year of use when stored properly.[2][3] For routine use, it is often recommended to prepare solutions fresh daily or weekly to ensure the best performance. For longer-term storage, aliquoting and freezing the solution is advisable.
Q4: Can I freeze my DHB solution for long-term storage?
A4: Yes, freezing is a recommended method for long-term storage. It is best to aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q5: Are there any visual cues that my DHB solution may have degraded?
A5: While DHB solutions are generally stable, any noticeable change in color (e.g., yellowing) or the appearance of precipitate in a previously clear solution could indicate degradation or contamination. However, a one-year aging study did not detect significant aging products, suggesting that visual cues may not always be apparent.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or Low Analyte Signal | Degraded DHB Solution: The matrix solution may be old or improperly stored. | Prepare a fresh DHB solution. For critical applications, daily or weekly preparation is recommended. |
| Inappropriate Solvent System: The solvent may not be optimal for your analyte, leading to poor co-crystallization. | Ensure the solvent system is compatible with both the DHB matrix and your analyte. DHB is considered a hydrophilic matrix. | |
| Contaminants in the Sample: Salts, detergents, or other contaminants can suppress the signal. | Clean up the sample using appropriate methods like ZipTip® pipette tips or dialysis. | |
| Poor Reproducibility (Shot-to-Shot Variability) | Inhomogeneous Crystal Formation: DHB can sometimes form large, uneven crystals, leading to "hot spots" and inconsistent signal. | Optimize your spotting technique. Try the dried-droplet method or the thin-layer method. Using an ionic liquid form of DHB can also improve shot-to-shot reproducibility. |
| High Background Noise or Unidentified Peaks | DHB Cluster Ions: DHB itself can form various cluster ions and fragments that may interfere with the analysis of low-mass analytes. | Be aware of common DHB-related peaks. A peak at m/z 273, corresponding to [2DHB+H-2H₂O]⁺, is a known DHB cluster. Other fragments can appear at m/z 137 ([M-H₂O+H]⁺) and m/z 109 ([M-CO₂H+H]⁺). |
| Solution Contamination: The solvent or container may have introduced contaminants. | Use high-purity solvents and clean tubes for solution preparation. | |
| Analyte Fragmentation | Matrix Acidity: The inherent acidity of the DHB solution can sometimes lead to the fragmentation of labile analytes. | Consider using DHB in a less acidic solvent system if your analyte is sensitive. The use of "super-DHB" (a mixture of DHB and 2-hydroxy-5-methoxybenzoic acid) can also reduce fragmentation for some analytes. |
Data on Stability and Storage
While extensive quantitative data on the degradation kinetics of DHB solutions is limited in the literature, the available information strongly suggests high stability under proper storage conditions.
| Parameter | Condition | Observation/Recommendation | Reference |
| Solid DHB Storage | 2-8 °C, Dark | Recommended for long-term stability of the solid powder. | |
| Solution Aging Study | Acidified acetonitrile/water solution, stored for 1 year | No significant degradation products were detected by MALDI-FT-ICR-MS and ATR-FT-IR. The aged solution performed well in the analysis of proteins and resins. | |
| Short-term Solution Storage | Refrigerated (2-8 °C) | Suitable for solutions that will be used within a few days to a week. | |
| Long-term Solution Storage | Frozen (-20 °C or -80 °C) | Recommended for storing stock solutions for extended periods. Aliquoting is advised to prevent freeze-thaw cycles. | |
| Light Exposure | Stored in light vs. dark | While not quantitatively assessed in the reviewed literature, general laboratory practice for phenolic compounds is to store them protected from light to prevent potential photo-degradation. |
Experimental Protocols
Protocol 1: Preparation of a Saturated DHB Solution
Objective: To prepare a standard, saturated DHB solution for general MALDI-MS applications.
Materials:
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This compound (DHB), high purity
-
Acetonitrile (ACN), HPLC grade or higher
-
Ultrapure water (e.g., Milli-Q)
-
Trifluoroacetic acid (TFA), spectroscopy grade
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Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Prepare a 1:1 (v/v) solution of acetonitrile and water. For example, mix 500 µL of ACN with 500 µL of ultrapure water.
-
Add TFA to the ACN/water mixture to a final concentration of 0.1%. For 1 mL of solvent, this is 1 µL of TFA.
-
Add approximately 10-20 mg of solid DHB to 1 mL of the prepared solvent in a microcentrifuge tube.
-
Vortex the tube vigorously for at least 1 minute to ensure maximum dissolution. The solution will be saturated, so some solid DHB may remain.
-
Centrifuge the tube at high speed (e.g., >10,000 x g) for 1 minute to pellet the undissolved solid.
-
Carefully pipette the supernatant into a fresh, clean microcentrifuge tube. This clear supernatant is the saturated DHB solution ready for use.
-
For storage, cap the tube tightly, protect it from light (e.g., by wrapping in aluminum foil or using an amber tube), and store it in the refrigerator for short-term use or in the freezer for long-term storage.
Protocol 2: Quality Control of DHB Solution with a Peptide Standard
Objective: To assess the performance of a prepared DHB solution using a standard peptide.
Materials:
-
Prepared saturated DHB solution (from Protocol 1)
-
Peptide standard (e.g., Angiotensin II, MW = 1046.2 Da) at a concentration of 1 pmol/µL in 0.1% TFA.
-
MALDI target plate
-
Micropipettes and tips
Procedure:
-
On a clean MALDI target plate spot, mix 0.5 µL of the peptide standard solution with 0.5 µL of the DHB solution you are testing.
-
Allow the spot to air-dry completely at room temperature. This is the dried-droplet method.
-
Once dry, inspect the spot. A well-crystallized spot should have a uniform appearance, often with fine, needle-like crystals.
-
Analyze the spot using a MALDI-TOF mass spectrometer in positive ion reflector mode.
-
Expected Result: A high-quality DHB solution should produce a strong, clear signal for the [M+H]⁺ ion of Angiotensin II at m/z 1047.2. The peak should have a good signal-to-noise ratio and resolution. The presence of significant, interfering matrix peaks in the region of the analyte may indicate a problem with the matrix solution or preparation.
Diagrams
Caption: Troubleshooting workflow for poor MALDI signal with DHB matrix.
Caption: Decision tree for storing prepared DHB MALDI solutions.
Caption: Potential ions and degradation pathways for DHB in MALDI.
References
Optimizing 2,5-DHB Concentration for Diverse Analytes in MALDI: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing 2,5-dihydroxybenzoic acid (2,5-DHB) concentration for various analyte types in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting concentration for 2,5-DHB?
A common starting concentration for 2,5-DHB is 10-20 mg/mL in a suitable solvent.[1][2] However, the optimal concentration is highly dependent on the analyte type and the specific experimental conditions. For some applications, concentrations as high as 40-50 mg/mL are used.[3][4]
Q2: How should I prepare my 2,5-DHB matrix solution?
It is crucial to use high-purity, recrystallized 2,5-DHB and high-purity solvents.[5] Matrix solutions should ideally be prepared fresh for each use to ensure the best performance. A common solvent system is a mixture of acetonitrile (ACN) and water (often 1:1 or 7:3 v/v) with 0.1% trifluoroacetic acid (TFA) to aid in analyte protonation. For some analytes, other solvents like methanol or acetone may be more suitable.
Q3: What is the ideal matrix-to-analyte ratio?
A significant molar excess of matrix to analyte is required for successful MALDI, typically in the range of 1000:1 to 10,000:1. In practice, this is often achieved by mixing the matrix solution and analyte solution in a 1:1 volume ratio.
Q4: My signal is weak. What can I do?
Weak signals can result from several factors. Consider the following troubleshooting steps:
-
Optimize Analyte Concentration: While counterintuitive, higher analyte concentrations do not always lead to better signals and can sometimes cause suppression. Try preparing a dilution series of your analyte to find the optimal concentration.
-
Adjust Laser Power: Increasing the laser power can enhance ionization and improve signal, but excessively high power can lead to analyte fragmentation and increased noise.
-
Check for Contaminants: Salts, detergents, and buffers in your sample can suppress the MALDI signal. Consider sample cleanup steps using techniques like ZipTip® or dialysis.
-
Re-evaluate Matrix Preparation: Ensure your matrix solution is freshly prepared and that the 2,5-DHB is fully dissolved (unless using a saturated solution protocol).
Q5: I'm seeing a lot of matrix-related peaks in my low mass range. How can I reduce them?
Matrix clusters are a common phenomenon in MALDI. To minimize their interference:
-
Use a Higher Purity Matrix: Recrystallized 2,5-DHB can produce cleaner spectra.
-
Optimize Matrix Deposition: The co-crystallization process is critical. Ensure a homogenous mixture and allow for proper drying.
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Employ Binary Matrices: In some cases, a mixture of two matrices can yield more uniform spots and reduce matrix background.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Signal/No Signal | - Inappropriate matrix concentration- Suboptimal matrix-to-analyte ratio- Presence of contaminants (salts, detergents)- Incorrect laser energy | - Titrate 2,5-DHB concentration (e.g., 5, 10, 20, 40 mg/mL).- Prepare a dilution series of the analyte.- Perform sample cleanup to remove interfering substances.- Incrementally adjust the laser power. |
| Low Resolution/Broad Peaks | - Inhomogeneous crystal formation- High salt concentration | - Re-prepare the sample spot, ensuring even drying.- Try a different spotting technique (e.g., thin layer instead of dried droplet).- Desalt the sample prior to analysis. |
| Poor Reproducibility | - Inconsistent sample preparation- "Sweet spot" phenomenon | - Use automated spotting methods if available for consistency.- Acquire spectra from multiple positions within the sample spot and average the results. |
| Analyte Fragmentation | - Excessive laser power- Inappropriate matrix choice for labile molecules | - Reduce the laser energy.- Consider a "softer" matrix or a matrix additive if the analyte is known to be unstable. |
| Mass Inaccuracy | - Poor instrument calibration | - Calibrate the instrument using standards that bracket the expected mass range of your analyte. |
Experimental Protocols & Data
2,5-DHB Concentration Recommendations by Analyte Type
The optimal concentration of 2,5-DHB varies significantly depending on the class of analyte being investigated. The following tables provide starting recommendations.
Table 1: Peptides and Proteins
| Analyte | Recommended 2,5-DHB Concentration | Solvent System | Key Considerations |
| Peptides (< 10 kDa) | 10 - 20 mg/mL | 30-70% ACN / 0.1% TFA | α-Cyano-4-hydroxycinnamic acid (CHCA) is also a very common and effective matrix for peptides. |
| Proteins (10 - 150 kDa) | 20 - 40 mg/mL | 30-50% ACN / 0.1% TFA | Sinapinic acid (SA) is often preferred for proteins > 10 kDa. A mixture of DHB and CHCA can sometimes improve resolution for proteins > 100 kDa. |
| Glycoproteins | 20 mg/mL | 30% ACN / 0.1% TFA, supplement with 1 mM NaCl | A 9:1 mixture of 2,5-DHB and 2-hydroxy-5-methoxybenzoic acid (super-DHB) can be beneficial for very large glycoproteins. |
| Phosphopeptides | 20 mg/mL | 30% ACN / 0.1% TFA, supplement with 1% H₃PO₄ | The acidic additive helps to retain the phosphate group. |
Table 2: Small Molecules, Lipids, and Nucleic Acids
| Analyte | Recommended 2,5-DHB Concentration | Solvent System | Key Considerations |
| Small Molecules (polar) | ~10 mg/mL | Methanol, ACN, acetone, chloroform, THF | The choice of solvent is critical and should be able to dissolve both the analyte and the matrix. |
| Lipids | 30 - 60 mM | Methanol, 90% Methanol, Ethanol | For imaging, automated spraying or sublimation methods can improve crystal uniformity and spatial resolution. |
| Nucleic Acids (Oligonucleotides) | 15 mg/mL | Methanol | Other matrices like 3-hydroxypicolinic acid (3-HPA) are more commonly used for nucleic acids. Sugar additives to the DHB matrix can sometimes improve resolution. |
| Polymers (e.g., PEG) | Varies | Varies | 2,5-DHB is effective for hydrophilic polymers like polyethylene glycol (PEG). |
Key Experimental Protocols
Protocol 1: Dried Droplet Method
This is the most common and straightforward method for MALDI sample preparation.
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Prepare Matrix Solution: Dissolve 2,5-DHB in the appropriate solvent to the desired concentration (see tables above). Vortex vigorously to ensure it is fully dissolved. For a saturated solution, centrifuge any undissolved solid and use the supernatant.
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Mix Sample and Matrix: In a separate tube, mix your analyte solution with the matrix solution, typically in a 1:1 volume ratio.
-
Spot onto Target Plate: Pipette 0.5 - 1.0 µL of the mixture onto a spot on the MALDI target plate.
-
Dry: Allow the droplet to air-dry at room temperature. This will result in the co-crystallization of the analyte and matrix.
-
Analyze: Load the plate into the mass spectrometer for analysis.
Protocol 2: Thin Layer (or Sandwich) Method
This method can sometimes yield better results for larger proteins and can help to concentrate the analyte.
-
First Matrix Layer: Spot 0.5 - 1.0 µL of the matrix solution onto the MALDI target and let it dry completely.
-
Analyte Layer: Spot 1.0 µL of your analyte solution directly on top of the dried matrix spot and allow it to dry.
-
Second Matrix Layer: Apply a second 0.5 - 1.0 µL aliquot of the matrix solution on top of the dried analyte layer and let it dry.
-
Analyze: Load the plate into the mass spectrometer for analysis.
Visualized Workflows
The following diagrams illustrate key decision-making processes and workflows for optimizing your MALDI experiments with 2,5-DHB.
Caption: General workflow for MALDI-MS analysis using 2,5-DHB matrix.
Caption: Decision tree for troubleshooting common MALDI-MS issues.
References
- 1. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 2. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. An optimized MALDI MSI protocol for spatial detection of tryptic peptides in fresh frozen prostate tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix Recipes | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
Technical Support Center: Troubleshooting Poor DHB Crystallization on MALDI Target Plates
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered with 2,5-Dihydroxybenzoic acid (DHB) matrix crystallization on MALDI target plates.
Troubleshooting Guide
This guide is designed to help you identify and resolve specific problems with DHB matrix crystallization.
Issue: Large, Uneven, or Ring-Shaped Crystals ("Coffee Ring" Effect)
Cause: This is often due to slow and uneven solvent evaporation, which causes the matrix and analyte to concentrate at the edges of the droplet. The composition of the solvent and the presence of contaminants can also contribute to this issue.
Solutions:
-
Optimize Solvent Composition: The choice of solvent significantly impacts crystallization. A common starting point is a mixture of acetonitrile (ACN) and water with a small amount of trifluoroacetic acid (TFA).[1] Experiment with different ratios of ACN to water (e.g., 50:50, 70:30) to control the evaporation rate.[1][2] Using a more volatile solvent system can lead to faster drying and the formation of more homogeneous, fine crystals.[3]
-
Increase Drying Speed: Rapid evaporation can prevent the formation of large, uneven crystals.[4] This can be achieved by:
-
Applying a gentle stream of warm air.
-
Using a heated sample plate.
-
Placing the target plate under vacuum immediately after spotting.
-
-
Modify Spotting Technique:
-
Dried Droplet Method: This is the most common method. Apply a small volume (0.2-1.0 µL) of the matrix/analyte mixture to the target and allow it to air dry at room temperature.
-
Thin Layer Method: This method can produce a more uniform crystal layer. First, a thin layer of matrix is created on the target, and then the analyte solution is applied on top.
-
Recrystallization: After the initial crystals have formed, a small amount of a volatile solvent like methanol can be added to reform the crystals into a more homogeneous layer.
-
-
Use of Additives: Certain additives can modify crystal growth. For example, supplementing the matrix solution with 1 mM NaCl can be beneficial for glycan analysis.
Issue: No Crystal Formation or a Gel-Like Appearance
Cause: This can be caused by several factors, including the presence of contaminants, an inappropriate matrix-to-analyte ratio, or poor co-crystallization.
Solutions:
-
Sample Purity: Ensure your sample is free of contaminants like salts and detergents, which can inhibit crystallization. Consider using sample cleanup procedures such as ZipTip® pipette tips.
-
Matrix-to-Analyte Ratio: The ratio of matrix to analyte is crucial for good co-crystallization. A common starting point is a 1:1 ratio of matrix solution to sample solution. You may need to optimize this ratio for your specific analyte.
-
Premixing: Premixing the sample and matrix solutions before spotting can improve co-crystallization.
-
Matrix Concentration: Using a saturated matrix solution is a common practice. However, for some applications, a lower concentration (e.g., 5 mg/mL) may yield better results. If the signal is weak, you can try dissolving the matrix in less volume to increase its concentration.
Issue: Inconsistent Signal Intensity Across the Spot
Cause: This is often a result of non-homogeneous crystal formation, leading to "sweet spots" where the signal is strong and other areas with poor signal.
Solutions:
-
Improve Crystal Homogeneity: The solutions mentioned for large, uneven crystals are also applicable here. The goal is to create a uniform layer of fine crystals.
-
Automated Spotting: Using an automated deposition device can significantly improve the reproducibility and homogeneity of the spots.
-
AnchorChip™ Targets: These targets have hydrophilic anchors that help to concentrate the sample and matrix in a defined area, leading to more uniform crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for preparing DHB matrix solution?
A common and effective solvent system for DHB is a mixture of acetonitrile (ACN) and water (e.g., 50:50 v/v) with 0.1% trifluoroacetic acid (TFA). Other solvents like methanol can also be used. The choice of solvent can influence the crystal morphology and the types of analytes that are detected.
Q2: How should I prepare a saturated DHB solution?
To prepare a saturated solution, add an excess of DHB powder to your chosen solvent in a microfuge tube. Vortex the tube vigorously and then centrifuge to pellet the undissolved solid. The supernatant is your saturated matrix solution.
Q3: Can I reuse a DHB solution?
For best results, it is recommended to prepare fresh DHB matrix solutions daily or, at a minimum, weekly. Over time, the solution can degrade, leading to poor performance.
Q4: How do contaminants like salts and detergents affect DHB crystallization?
Salts and detergents can interfere with the crystallization process, leading to poor crystal formation or the complete inhibition of crystallization. It is crucial to use high-purity solvents and to ensure that the analyte sample is as clean as possible. If contamination is suspected, on-target washing with cold, deionized water can sometimes help.
Q5: What is "super DHB" and when should I use it?
"Super DHB" is a mixture of DHB and 2-hydroxy-5-methoxybenzoic acid. It is often recommended for the analysis of proteins.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes | Reference(s) |
| DHB Concentration | 5 mg/mL to saturated solution | A saturated solution is a common starting point. Lower concentrations may be optimal for some applications. | |
| Solvent Composition (ACN:H₂O) | 50:50 to 70:30 (v/v) with 0.1% TFA | The ratio can be adjusted to control the evaporation rate. | |
| Spotted Volume | 0.2 - 1.0 µL | Smaller volumes tend to dry faster and can produce more uniform spots. | |
| Analyte Concentration | 0.1 - 1 pmol/µL (for peptides) | This is a general guideline; the optimal concentration is analyte-dependent. |
Experimental Protocols
Protocol 1: Dried-Droplet Method for DHB Matrix Preparation
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Prepare the DHB Matrix Solution: Prepare a saturated solution of DHB in 50% acetonitrile/50% water with 0.1% TFA.
-
Mix Matrix and Analyte: Mix the saturated matrix solution with your sample solution. A 1:1 volume ratio is a good starting point.
-
Spot onto the Target Plate: Apply 0.5 µL of the mixture onto the MALDI target plate.
-
Crystallization: Allow the droplet to air dry at room temperature until crystals form.
-
Analysis: The plate is now ready for MALDI-MS analysis.
Protocol 2: Two-Layer (Thin Layer) Method for DHB Matrix Preparation
-
Prepare the DHB Matrix Solution: Prepare a solution of 20 mg/mL 2,5-DHB in 30% acetonitrile/70% water with 0.1% TFA.
-
Deposit the First Layer: Apply 0.5 µL of the matrix solution onto the target plate and allow it to dry completely, forming a thin layer of matrix crystals.
-
Deposit the Analyte: Apply 0.5–1 µL of the sample solution onto the dried matrix spot and allow it to dry.
-
Analysis: The plate is now ready for MALDI-MS analysis.
Visualizations
Caption: Troubleshooting workflow for poor DHB crystallization.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. An Efficient Sample Preparation Method to Enhance Carbohydrate Ion Signals in Matrix-assisted Laser Desorption/Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Analyte Delocalization with 2,5-DHB in Tissue Imaging
Welcome to the technical support center for minimizing analyte delocalization when using 2,5-dihydroxybenzoic acid (2,5-DHB) in matrix-assisted laser desorption/ionization (MALDI) tissue imaging. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental protocols for high-quality imaging results.
Frequently Asked Questions (FAQs)
Q1: What is analyte delocalization and why is it a problem in MALDI tissue imaging?
Analyte delocalization is the migration or diffusion of molecules from their original location within a tissue section during sample preparation.[1][2] This phenomenon negatively impacts the spatial resolution and accuracy of MALDI imaging, as the resulting ion images will not reflect the true distribution of analytes in the tissue.[1][2] For lipids and other small molecules that are soluble in organic solvents, this is a particularly significant challenge.[3]
Q2: Why is 2,5-DHB a commonly used matrix despite potential delocalization issues?
2,5-DHB is a widely used matrix for the analysis of a broad range of molecules, including peptides, proteins, lipids, and small molecule drugs. It is effective for both positive and negative ion modes and has a strong absorbance at the typical UV laser wavelengths (337 nm and 355 nm) used in MALDI instruments, which facilitates efficient energy transfer for desorption and ionization. While it can form large crystals that may contribute to delocalization, optimized application methods can mitigate this issue.
Q3: What are the main factors that contribute to analyte delocalization with 2,5-DHB?
The primary contributors to analyte delocalization are related to the matrix application process, especially when using "wet" methods that involve solvents. Key factors include:
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Solvent System: The composition of the solvent used to dissolve the DHB matrix plays a crucial role. Solvents that readily dissolve the analytes of interest can cause them to migrate.
-
Drying Time: A slower drying time of the matrix solution on the tissue provides a larger window for analytes to diffuse.
-
Matrix Crystal Size: Large, heterogeneous matrix crystals can lead to poor co-crystallization with analytes and contribute to spatial inaccuracies. Smaller, more uniform crystals are generally preferred for high-resolution imaging.
-
Matrix Application Technique: The method used to deposit the DHB matrix onto the tissue significantly impacts delocalization. Wet methods like spotting and manual spraying carry a higher risk than dry methods like sublimation.
Q4: Which 2,5-DHB application method is best for minimizing delocalization?
Sublimation is a dry-coating method that is generally considered superior for minimizing analyte delocalization because it does not involve the use of solvents to apply the matrix to the tissue. This solvent-free approach prevents the analytes from dissolving and migrating. However, analyte extraction from the tissue might be less efficient compared to some wet methods, potentially leading to lower signal intensity for certain molecules. Automated spraying techniques, when optimized, can provide a good balance between minimizing delocalization and achieving sufficient analyte extraction.
Troubleshooting Guides
This section provides solutions to common problems encountered when using 2,5-DHB for tissue imaging.
Issue 1: Significant Analyte Spreading or "Bleeding" at the Edges of the Tissue
| Possible Cause | Recommended Solution |
| Excessive solvent in matrix application | Reduce the number of spray passes or the flow rate in automated spraying to create a finer, drier spray. For manual methods, increase the distance between the sprayer and the tissue. |
| Inappropriate solvent composition | Use a solvent system in which your analytes have lower solubility. For example, if analyzing lipids that are highly soluble in methanol, consider a solvent mixture with a higher percentage of a less polar solvent or a faster-evaporating solvent. |
| Slow drying of the matrix | Increase the drying speed by using a gentle stream of nitrogen or by slightly increasing the temperature of the sample stage during automated spraying. |
| Large, irregular matrix crystals | Optimize the matrix concentration and solvent system to promote the formation of smaller, more uniform crystals. Consider switching to a sublimation application method. |
Issue 2: Low Signal Intensity or Poor Analyte Detection
| Possible Cause | Recommended Solution |
| Inefficient analyte extraction (common with sublimation) | After sublimation, consider a brief recrystallization step by exposing the matrix-coated tissue to a solvent vapor (e.g., from a heated solvent reservoir) to improve analyte co-crystallization. Be cautious, as this can re-introduce the risk of delocalization. |
| Matrix layer is too thick or too thin | Optimize the amount of DHB applied. A layer that is too thick can suppress the analyte signal, while a layer that is too thin may not provide sufficient matrix for efficient ionization. |
| Poor co-crystallization of analyte and matrix | Ensure the chosen solvent is appropriate for both the DHB matrix and creating a good interface with the tissue surface. The addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) can sometimes improve signal, but be aware of potential analyte degradation. |
| Suboptimal laser power | Adjust the laser intensity during data acquisition. Too low of a laser power will result in poor desorption/ionization, while excessive power can cause fragmentation. |
Data Presentation
Table 1: Comparison of 2,5-DHB Application Methods
| Application Method | Typical Analyte Delocalization | Relative Signal Intensity | Crystal Size | Throughput | Key Advantage |
| Manual Spraying (Airbrush) | High | Moderate to High | Variable, often large | Low | Low cost |
| Automated Spraying | Low to Moderate | High | Small to Medium | High | Reproducible, balances delocalization and extraction |
| Sublimation | Very Low | Moderate | Very Small, uniform | Moderate | Minimizes analyte delocalization |
| Spotting/Dried Droplet | Very High | Variable | Large, non-uniform | Very Low | Useful for method development, not for imaging |
Table 2: Influence of Experimental Parameters on Imaging Quality with 2,5-DHB
| Parameter | Effect on Delocalization | Effect on Signal Intensity | General Recommendation |
| DHB Concentration | Higher concentrations in spray solutions can lead to larger crystals and potential delocalization. | Optimal concentration exists; too high or too low can decrease signal. | Start with 20-40 mg/mL for spraying and optimize. |
| Solvent Composition | Solvents with high analyte solubility increase delocalization. | Affects crystal formation and analyte extraction. | A mixture of organic solvent (e.g., methanol, acetonitrile) and water with a small amount of acid (e.g., 0.1% TFA) is common. Adjust ratios based on analyte. |
| Nozzle Temperature (Automated Spraying) | Higher temperatures promote faster drying, reducing delocalization. | Can influence analyte extraction. | Typically in the range of 30-75°C. |
| Nozzle Velocity (Automated Spraying) | Faster speeds can create a drier spray, minimizing delocalization. | Can affect the amount of matrix deposited. | Optimize in conjunction with flow rate. |
| Flow Rate (Automated Spraying) | Higher flow rates can lead to overwetting and increased delocalization. | Higher flow rates can improve extraction. | Balance with nozzle velocity and temperature for a fine mist. |
| Sublimation Temperature | Not directly applicable. | Affects the rate of matrix deposition. | Around 120-140°C is a common starting point. |
| Sublimation Time | Not directly applicable. | Determines the thickness of the matrix layer. | Typically 10-20 minutes, depending on the setup. |
Experimental Protocols
Protocol 1: Automated Spraying of 2,5-DHB
This protocol is a general guideline for using an automated sprayer, such as the HTX TM-Sprayer. Parameters should be optimized for your specific instrument, tissue type, and analytes of interest.
-
Prepare the DHB Solution: Dissolve 2,5-DHB in a suitable solvent system (e.g., 70% methanol, 30% water, 0.1% TFA) to a final concentration of 20-40 mg/mL. Ensure the solution is fully dissolved and sonicate briefly if necessary.
-
Mount the Tissue: Mount the cryo-sectioned tissue onto a conductive MALDI slide.
-
Set Sprayer Parameters:
-
Nozzle Temperature: 30-75°C
-
Nozzle Velocity: 1200 mm/min
-
Flow Rate: 0.1-0.3 mL/min
-
Number of Passes: 8-12
-
Spray Pattern: Set to cover the entire area of the tissue with a slight overlap.
-
-
Initiate Spraying: Place the slide in the sprayer and begin the automated application.
-
Drying: Allow the slide to dry completely in a desiccator before analysis.
Protocol 2: Sublimation of 2,5-DHB
This protocol provides a general workflow for the sublimation of 2,5-DHB. Specific parameters will depend on the sublimation apparatus used.
-
Prepare the Sublimation Apparatus: Ensure the sublimation chamber is clean and dry.
-
Load the Matrix: Place a sufficient amount of crystalline 2,5-DHB (e.g., 100-200 mg) at the bottom of the sublimation chamber.
-
Mount the Tissue Slide: Securely mount the tissue slide to the cooling finger/condenser of the sublimator. Ensure good thermal contact.
-
Assemble and Evacuate: Assemble the apparatus and begin evacuating to a vacuum of approximately 0.05-0.1 Torr.
-
Cool the Condenser: Once a stable vacuum is achieved, start the flow of coolant to the condenser to bring its temperature down to 10-15°C.
-
Heat the Matrix: Gently heat the bottom of the chamber containing the DHB to 120-140°C.
-
Sublimation: Allow the sublimation to proceed for 10-20 minutes. The tissue slide will become coated with a fine, white layer of DHB crystals.
-
Cool Down and Vent: Turn off the heat and allow the apparatus to cool completely before slowly venting to atmospheric pressure.
-
Remove the Slide: Carefully remove the matrix-coated slide and store it in a desiccator until analysis.
Visualizations
Caption: Experimental workflow for MALDI tissue imaging with 2,5-DHB.
Caption: Factors influencing analyte delocalization with 2,5-DHB.
References
- 1. Factorial Design to Optimize Matrix Spraying Parameters for MALDI Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved Spatial Resolution of MALDI Imaging of Lipids in the Brain by Alkylated Derivatives of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 2,5-Dihydroxybenzoic Acid (DHB) for Labile Analyte Analysis
Welcome to the technical support center for utilizing 2,5-dihydroxybenzoic acid (DHB) as a matrix in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing the fragmentation of labile analytes during analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with DHB and labile analytes.
Problem 1: Excessive Fragmentation of Labile Analytes
Question: I am observing significant fragmentation of my labile analyte when using a standard DHB matrix preparation. How can I reduce this?
Answer:
Excessive fragmentation with DHB often stems from the acidic nature of the matrix, which can lead to protonation and subsequent destabilization of labile molecules. Here are several strategies to mitigate this:
-
Utilize Neutral DHB Salts: Standard acidic DHB can cause initial protonation of analytes like lipids, leading to fragmentation.[1][2][3] Using neutral salts of DHB, such as sodium (Na+) or ammonium (NH4+) salts, can suppress this initial protonation and prevent fragmentation.[1][2] These neutral matrix salts can also inhibit intramolecular gas-phase fragmentation by stabilizing the analyte through cation chelation.
-
Addition of a Base: Adding a base to the matrix/sample mixture can scavenge free protons from the acidic DHB matrix. This reduces the formation of unstable protonated analyte species, thereby minimizing fragmentation. However, be cautious as base addition can sometimes lead to analyte hydrolysis.
-
Optimize Laser Fluence: High laser energy can contribute to in-source fragmentation. It is recommended to start with a lower laser power and gradually increase it to find the optimal balance between signal intensity and fragmentation. For some analytes, lower laser pulse rates in linear mode have shown good signal intensity with reduced fragmentation.
-
Consider Matrix Additives with Caution: While trifluoroacetic acid (TFA) is a common additive to enhance protonation, it can exacerbate fragmentation of labile molecules like phospholipids. If fragmentation is an issue, consider reducing or eliminating TFA from your DHB matrix solution.
Problem 2: Poor Signal Intensity or Low Ionization Efficiency
Question: My analyte signal is weak, and I suspect low ionization efficiency. What can I do to improve it?
Answer:
Low signal intensity can be due to several factors, from matrix preparation to the inherent properties of the analyte. Here are some troubleshooting steps:
-
Optimize Matrix-to-Analyte Ratio: The ratio of matrix to analyte is crucial for efficient ionization. A typical starting point is a mole ratio of 1:1000 to 1:10,000 (sample:matrix). You may need to experiment with different ratios to find the optimal concentration for your specific analyte.
-
Improve Co-crystallization: Homogeneous co-crystallization of the analyte and matrix is essential for good signal.
-
Choice of Solvents: Use volatile solvents that dissolve both the matrix and the analyte to ensure even co-crystallization. Common solvents for DHB include mixtures of acetonitrile, methanol, and water.
-
Sample Deposition Technique: The dried-droplet method is a common technique where the sample and matrix are mixed and allowed to co-crystallize on the target plate. For potentially better sensitivity, the "analyte first" method can be used, where the analyte is deposited first, allowed to dry, and then the matrix solution is applied on top.
-
-
Enhance Cationization for Certain Analytes: For molecules like carbohydrates that have a lower proton affinity than DHB, ionization is more favorable through alkali metal ion adduction. The addition of salts like sodium chloride (NaCl) or potassium chloride (KCl) to the matrix can enhance the formation of [M+Na]+ or [M+K]+ ions, leading to better signal intensity.
Problem 3: Inconsistent Results and Poor Reproducibility
Question: I am getting variable results from spot to spot on my MALDI plate. How can I improve the reproducibility of my experiments?
Answer:
Poor reproducibility is often linked to inconsistent matrix crystallization and sample preparation.
-
Automated Matrix Deposition: Manual deposition methods like the dried-droplet technique can lead to heterogeneous crystal formation. Automated methods like robotic aerosol sprayers can produce more uniform matrix coatings, leading to improved reproducibility.
-
Matrix Purity: The purity of the DHB matrix is critical for consistent performance. Use high-purity, MALDI-grade DHB and consider recrystallizing it if you suspect impurities.
-
Control Environmental Conditions: The rate of solvent evaporation during crystallization can affect crystal size and morphology. Try to maintain consistent temperature and humidity during sample preparation. A gentle stream of cool air can be used to assist in uniform drying.
-
Fresh Matrix Solutions: While some studies show DHB solutions can be stable over time, it is generally good practice to prepare matrix solutions fresh daily to avoid potential degradation or changes in concentration due to solvent evaporation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which 2,5-DHB helps reduce the fragmentation of labile analytes?
A1: The primary strategy to reduce fragmentation with DHB involves moving away from the traditional acidic preparation. By using neutral DHB salts (e.g., with Na+ or NH4+), the initial protonation of the labile analyte is suppressed. This is crucial because protonated species of many labile molecules are unstable and prone to fragmentation. Additionally, the presence of cations can stabilize the analyte through chelation, further inhibiting fragmentation pathways.
Q2: What are the recommended solvent systems for preparing a DHB matrix solution?
A2: The choice of solvent depends on the analyte's solubility. Common solvent systems for DHB include:
-
50% acetonitrile / 50% water with 0.1% TFA.
-
70% methanol / 30% water.
-
For specific applications, other combinations of acetonitrile, methanol, and water can be used. The key is to use a solvent system that effectively dissolves both the DHB and the analyte to ensure good co-crystallization.
Q3: Can I use additives with my DHB matrix?
A3: Yes, but with caution for labile analytes.
-
Acids (e.g., TFA): While 0.1% TFA is commonly added to promote protonation, it can increase the fragmentation of sensitive molecules. If fragmentation is a concern, it's advisable to reduce or eliminate TFA.
-
Salts (e.g., NaCl, KCl): For analytes that are more efficiently ionized as alkali adducts (like carbohydrates), adding alkali salts can significantly improve signal intensity.
-
Other additives: Diammonium hydrogen citrate is sometimes used with other matrices like 3-HPA for labile molecules like nucleotides and may be explored with DHB in specific cases.
Q4: What are the different sample preparation methods for DHB, and when should I use them?
A4:
-
Dried-Droplet Method: This is the most common method. The analyte and matrix solutions are mixed and a small volume (0.5-1 µL) is spotted onto the MALDI plate and allowed to air dry. It's a good starting point for most applications.
-
Thin-Layer Method: A thin layer of matrix is created on the target first, and then the analyte solution is applied on top. This can sometimes improve sensitivity and resolution.
-
Sandwich Method: A layer of matrix is deposited, followed by the analyte, and then another layer of matrix. This can be useful for certain proteins and peptides.
-
Automated Spraying: For high-throughput applications and improved reproducibility, an automated sprayer can be used to deposit a very fine, even layer of matrix onto the sample.
Experimental Protocols
Protocol 1: Preparation of Neutral DHB-Na Salt Matrix
This protocol is designed to reduce analyte fragmentation by suppressing protonation.
-
Prepare Stock Solutions:
-
DHB Solution: Prepare a 10 mg/mL solution of DHB in 50:50 acetonitrile:water.
-
Sodium Hydroxide (NaOH) Solution: Prepare a 10 mg/mL solution of NaOH in water.
-
-
Matrix Formulation:
-
In a microcentrifuge tube, mix the DHB solution and NaOH solution in a 1:1 molar ratio. Note: You will need to calculate the volumetric ratio based on the concentrations and molecular weights of DHB (154.12 g/mol ) and NaOH (40.00 g/mol ).
-
Vortex the mixture thoroughly.
-
-
Sample Preparation (Dried-Droplet Method):
-
Mix your analyte solution with the neutral DHB-Na salt matrix solution, typically in a 1:1 volume ratio.
-
Apply 0.5 - 1.0 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air dry completely at room temperature before analysis.
-
Protocol 2: Standard DHB Matrix Preparation with Reduced Acid
This is a standard protocol for general use, with a reduced acid content to minimize potential fragmentation.
-
Prepare Matrix Solvent: Create a solvent mixture of 50% acetonitrile and 50% water. If a small amount of acid is necessary for your analyte, start with a very low concentration, such as 0.01% TFA.
-
Prepare DHB Solution: Dissolve high-purity DHB in the matrix solvent to a concentration of 10 mg/mL. Vortex vigorously to ensure it is fully dissolved.
-
Sample Preparation (Dried-Droplet Method):
-
Mix your analyte solution with the DHB matrix solution in a 1:1 to 1:10 ratio (analyte:matrix), depending on your analyte concentration.
-
Spot 0.5 - 1.0 µL of the mixture onto the MALDI plate.
-
Let the droplet dry at room temperature.
-
Quantitative Data Summary
Table 1: Effect of Matrix Application Method on Metabolite Detection using DHB
| Matrix Application Method | Approximate Number of Metabolites Detected | Key Observations |
| Automatic Sprayer | ~2x more than other methods | More reproducible results, less analyte diffusion. |
| Sublimation | Lower number of analytes in higher m/z range | High spatial resolution and reproducibility. |
| Airbrush | Lower than automatic sprayer | Less reproducible, potential for analyte diffusion. |
Table 2: Influence of Matrix Type on Lipid Ionization
| Matrix | Relative Sensitivity for Protonated Phosphatidylcholines | Relative Sensitivity for Sodiated Phosphatidylcholines | Notes |
| DHB | Lower | Higher | Similar profile to CMBT and DHA for many lipid classes. |
| 9-Aminoacridine (9AA) | Higher | Not specified | Can cause analyte modification or fragmentation. |
| 1,5-Diaminonaphthalene (DAN) | Higher | Not specified | Can cause analyte modification or fragmentation. |
Visualizations
References
- 1. This compound salts for matrix-assisted laser desorption/ionization time-of-flight mass spectrometric lipid analysis: simplified spectra interpretation and insights into gas-phase fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound salts for matrix-assisted laser desorption/ionization time-of-flight mass spectrometric lipid analysis: simplified spectra interpretation and insights into gas-phase fragmentation. | Semantic Scholar [semanticscholar.org]
managing the hygroscopic nature of 2,5-dihydroxybenzoic acid in the lab
This guide provides researchers, scientists, and drug development professionals with essential information for managing the hygroscopic nature of 2,5-dihydroxybenzoic acid (also known as gentisic acid) in the laboratory. Adhering to these guidelines will help ensure experimental accuracy, consistency, and reproducibility.
Section 1: FAQs - Handling and Storage
Q1: Why is the hygroscopic nature of this compound a concern for experiments?
This compound can absorb moisture from the atmosphere. This presents several problems in a laboratory setting:
-
Inaccurate Weighing: Absorbed water increases the mass of the compound, leading to significant errors when preparing solutions of a specific concentration. This directly impacts the accuracy of quantitative analyses.
-
Physical State Alteration: Moisture absorption can cause the fine powder to clump or cake, making it difficult to handle and dispense accurately.
-
Impact on Analytical Techniques: In sensitive applications like Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, where 2,5-DHB is a common matrix, excess water can interfere with the co-crystallization process, leading to poor signal intensity and reduced resolution.[1][2]
-
Potential for Degradation: While stable in water, prolonged exposure to moisture could potentially accelerate degradation, especially in the presence of contaminants or incompatible substances.[3][4]
Q2: What is the recommended procedure for storing this compound?
To minimize water absorption, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3] For enhanced protection, especially after the original seal is broken, storage in a desiccator containing a suitable drying agent (e.g., silica gel, calcium sulfate) is strongly recommended. For long-term storage or for highly sensitive applications, consider storing aliquots in a glove box under an inert atmosphere.
Q3: I have just received a new bottle of this compound. What is the best practice for handling it?
Upon receiving a new container, it is crucial to establish a proper handling workflow to maintain the integrity of the compound. This involves initial inspection, appropriate storage, and consideration of aliquoting to minimize repeated exposure of the bulk material to the atmosphere.
Q4: How can I minimize moisture exposure while weighing this compound?
To minimize water uptake during weighing, work efficiently. Have all necessary equipment ready before opening the container. Use a clean, dry spatula and weighing vessel. Weigh the desired amount as quickly as possible and securely close the main container immediately after. If available, perform weighing in a low-humidity environment, such as a glove box or a balance enclosure with a desiccant.
Section 2: Troubleshooting Guide
Q5: My this compound powder appears clumpy and is not a free-flowing powder. What should I do?
Clumping is a strong indicator of significant water absorption. This material should not be used for experiments where precise concentration is critical. The best course of action is to dry the compound. A common method is to use a vacuum oven at a temperature well below its melting point (e.g., 60-70°C) until a constant weight is achieved. Refer to the detailed drying protocol in Section 3.
Q6: My analytical results are inconsistent. Could absorbed moisture in my this compound be the cause?
Yes, moisture is a common culprit for inconsistent results. The following troubleshooting workflow can help determine if hygroscopicity is the issue.
References
Validation & Comparative
A Head-to-Head Comparison: DHB vs. Sinapinic Acid as MALDI Matrices for Large Protein Analysis
For researchers, scientists, and drug development professionals venturing into the analysis of large proteins using Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, the choice of matrix is a critical parameter that can significantly impact the quality of the results. Two of the most common matrices for protein analysis are 2,5-dihydroxybenzoic acid (DHB) and sinapinic acid (SA). This guide provides an objective comparison of their performance for large proteins, supported by experimental data and detailed protocols.
Executive Summary
Sinapinic acid is widely regarded as the matrix of choice for the analysis of large proteins, generally those above 10,000 Da.[1][2] It consistently provides good signal intensity and resolution for high molecular weight analytes. DHB, while versatile and effective for peptides and glycoproteins, can also be used for proteins, particularly when dealing with glycoproteins or when a "softer" ionization is desired.[3][4] However, for very large proteins (>100 kDa), neither matrix may be optimal alone, and mixtures of matrices are often employed to enhance performance.[5]
Performance Comparison
While direct quantitative comparisons in the literature are sparse, the following table summarizes the general performance characteristics of DHB and sinapinic acid for large protein analysis based on established knowledge and available data.
| Feature | This compound (DHB) | Sinapinic Acid (SA) |
| Primary Application | Peptides, Glycoproteins, Glycans, Small Proteins (<10 kDa) | Large Proteins (>10 kDa) |
| "Hardness" | Softer Ionization | "Softer" than α-Cyano, suitable for proteins |
| Crystal Structure | Forms large, needle-like crystals, which can lead to "sweet spot" issues and lower resolution. | Forms smaller, more homogenous crystals, leading to better resolution. |
| Adduct Formation | Less prone to adduct formation compared to sinapinic acid. | Can form adducts with analyte ions, which can complicate spectra for proteins up to 40 kDa. |
| Solubility | Soluble in water and organic solvents. | Not soluble in water, but soluble in organic solvents. |
| Tolerance to Contaminants | More tolerant to salts and other contaminants. | Less tolerant to contaminants. |
| Mass Range | Effective for smaller proteins; performance can decrease for very large proteins. | Generally superior for proteins in the 10-150 kDa range. |
Experimental Data Insights
A study comparing different matrices for the analysis of a 53 kDa protein digest found that sinapinic acid provided good coverage. Another study investigating high molecular weight proteins (20k to 150k Th) demonstrated that while sinapinic acid is the traditional choice, ferulic acid showed a remarkable increase in signal acquisition in this mass range. For glycoproteins, binary matrices such as DHB/SA have been shown to provide the best quality mass spectra with universal applicability.
Experimental Protocols
Accurate and reproducible results in MALDI-MS are highly dependent on the sample preparation protocol. Below are detailed methodologies for preparing DHB and sinapinic acid matrices.
Protocol 1: DHB Matrix Preparation (Saturated Solution)
-
Reagents and Materials:
-
This compound (DHB)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
-
Microcentrifuge tubes
-
-
Procedure:
-
Prepare a solvent mixture of 50% acetonitrile and 50% ultrapure water with 0.1% TFA.
-
Add DHB to a microcentrifuge tube to create a saturated solution (some solid material should remain at the bottom).
-
Vortex the tube vigorously for at least 60 seconds to ensure saturation.
-
Centrifuge the tube to pellet the undissolved DHB.
-
Carefully collect the supernatant (the saturated DHB matrix solution) for use.
-
Protocol 2: Sinapinic Acid Matrix Preparation (Saturated Solution)
-
Reagents and Materials:
-
Sinapinic acid (SA)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
-
Microcentrifuge tubes
-
-
Procedure:
-
Prepare a solvent mixture, typically 30-50% acetonitrile in ultrapure water with 0.1% TFA.
-
Add sinapinic acid to a microcentrifuge tube to create a saturated solution.
-
Vortex the mixture thoroughly for at least one minute.
-
Centrifuge the tube to pellet any undissolved matrix.
-
Use the supernatant for sample spotting.
-
Sample Deposition: Dried Droplet Method
-
Mix the protein sample solution (typically 1-10 pmol/μL) with the prepared matrix solution in a 1:1 ratio.
-
Pipette 0.5 to 1.0 μL of the mixture onto the MALDI target plate.
-
Allow the droplet to air-dry at room temperature, allowing the matrix and analyte to co-crystallize.
-
Once completely dry, the plate is ready for analysis in the mass spectrometer.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for MALDI-TOF MS analysis and the logical relationship in selecting a matrix.
Conclusion
The selection between DHB and sinapinic acid as a MALDI matrix for large protein analysis is guided by the specific characteristics of the analyte and the desired experimental outcome. For general analysis of large, non-glycosylated proteins, sinapinic acid is the recommended starting point due to its propensity to form homogenous crystals and deliver superior resolution for high molecular weight species. DHB remains a valuable tool, particularly for glycoproteins and when a softer ionization is beneficial, or when dealing with samples containing a higher level of contaminants. For challenging analyses of very large proteins or complex mixtures, researchers should consider experimenting with matrix mixtures to optimize results.
References
2,5-Dihydroxybenzoic Acid (DHB): A Comprehensive Validation for Quantitative Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2,5-Dihydroxybenzoic Acid (DHB) as a Matrix for Quantitative Analysis by Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry.
This compound (DHB) is a widely utilized matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry for the analysis of a broad range of analytes, including peptides, proteins, glycoproteins, carbohydrates, lipids, and small molecules.[1][2] Its popularity stems from its ability to produce high-quality mass spectra with low background noise, particularly in the lower mass-to-charge (m/z) region, making it a preferred choice for many applications.[2] This guide provides a comprehensive validation of DHB for quantitative analysis, comparing its performance with other common MALDI matrices and offering detailed experimental protocols to ensure reproducible and accurate results.
Performance Comparison of MALDI Matrices
The choice of matrix is a critical parameter in developing a robust quantitative MALDI-MS assay. The ideal matrix should efficiently absorb laser energy, co-crystallize homogeneously with the analyte, and promote analyte ionization with minimal fragmentation. While DHB is a versatile matrix, its performance can vary depending on the analyte class and the specific requirements of the analysis.
Small Molecule Analysis
For the quantitative analysis of small molecules, DHB is often a suitable choice due to its lower background signal in the low mass range compared to other matrices like α-cyano-4-hydroxycinnamic acid (CHCA).[2] However, the selection of the optimal matrix can be compound-dependent. A study on the quantification of cardiovascular drugs tested several matrices, including DHB, CHCA, and 1,5-diaminonaphthalene (DAN), and found that a binary matrix of CHCA and DAN provided the best results for the tested compounds.[3]
| Analyte Class | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Precision (%RSD) | Reference |
| Peptides (Casein) | DHB | 0.1 mg/L | Not Reported | Not Reported | Not Reported | |
| Small Molecules (Lysine) | Not Specified | Not Reported | Not Reported | Not Reported | 4.3% | |
| Small Molecules (Alanine) | Not Specified | Not Reported | Not Reported | Not Reported | 3.7% | |
| Small Molecules (Glucose) | Not Specified | Not Reported | Not Reported | Not Reported | 3.2% |
Table 1: Quantitative Performance Data for DHB and Other Matrices. This table summarizes available quantitative data. A lack of comprehensive, directly comparative studies necessitates a broader evaluation of matrices for specific analytical needs.
Peptide and Protein Analysis
In proteomics, both DHB and CHCA are widely used for peptide mass fingerprinting. CHCA is often perceived as providing higher signal intensity, especially for low-abundance peptides. Conversely, DHB tends to produce less background noise from matrix clusters, which is advantageous for analyzing post-translationally modified peptides. The choice between DHB and CHCA can also depend on the analyte concentration. At higher peptide concentrations, DHB may allow for the detection of more peptides, while at low concentrations, CHCA often demonstrates superior sensitivity.
Lipid Analysis
For lipid analysis, DHB is a versatile matrix, particularly in the positive ion mode. A comparative study of different DHB isomers concluded that the 2,5-isomer is the most versatile for phospholipid analysis. In a comparison with other matrices for lipid imaging, DHB, along with norharmane, was found to be well-suited for MALDI-2 studies, with DHB showing particular advantages for phospholipid analysis. Another study comparing multiple matrices for lipid analysis in murine liver tissue found that DHB, 2',5'-dihydroxyacetophenone (DHA), and 5-Chloro-2-mercaptobenzothiazole (CMBT) showed higher sensitivity for sodiated and potassiated lipid cations.
Glycan Analysis
DHB is the most commonly used matrix for the analysis of neutral glycans. However, for acidic glycans, such as sialylated N-linked sugars, DHB can lead to poor detection limits and fragmentation. The addition of aniline to the DHB matrix has been shown to significantly increase the signal for N-linked glycans. For quantitative analysis of sialylated glycans, a DHB/N,N-dimethylaniline matrix has been shown to provide enhanced sensitivity and sample homogeneity.
Experimental Protocols
Reproducible and accurate quantitative analysis using DHB requires careful attention to experimental procedures. Below are detailed protocols for sample preparation and mass spectrometry analysis.
Sample Preparation: Dried Droplet Method
The dried droplet method is a common and straightforward technique for preparing samples for MALDI-MS analysis.
Materials:
-
This compound (DHB)
-
Acetonitrile (ACN)
-
Ultrapure water
-
Trifluoroacetic acid (TFA)
-
Analyte of interest
-
Internal standard (if applicable)
-
MALDI target plate
Procedure:
-
Matrix Solution Preparation: Prepare a saturated solution of DHB in a solvent mixture of 50% acetonitrile and 50% ultrapure water with 0.1% TFA. Vortex the solution vigorously. If the DHB is not fully dissolved, centrifuge the tube and use the supernatant. Alternatively, a 20 mg/mL solution of DHB in 30% acetonitrile in water with 0.1% TFA (TA30) can be used.
-
Analyte and Internal Standard Preparation: Dissolve the analyte and a suitable internal standard in an appropriate solvent. The concentration should be optimized for the specific analyte and instrument.
-
Sample-Matrix Mixture: Mix the analyte solution with the matrix solution. A typical ratio is 1:1 (v/v). For quantitative analysis, it is crucial to maintain a consistent ratio.
-
Spotting: Deposit 0.5 to 1.0 µL of the sample-matrix mixture onto the MALDI target plate.
-
Crystallization: Allow the droplet to air-dry at room temperature, allowing the analyte and matrix to co-crystallize.
Caption: Workflow for the dried droplet sample preparation method.
On-Plate Washing for Sample Cleanup
For samples containing high concentrations of salts or other contaminants that can interfere with ionization, an on-plate washing step can significantly improve data quality.
Procedure:
-
After the sample-matrix spot has completely dried on the target plate, deposit 1-2 µL of cold, high-purity water containing 0.1% TFA onto the spot.
-
Leave the washing solution on the spot for 5-10 seconds.
-
Carefully remove the washing solution with a pipette.
-
Repeat the wash step if necessary.
-
For detergent removal, a similar wash can be performed with 5% aqueous isopropanol.
Caption: Workflow for on-plate sample cleanup.
Mass Spectrometry Instrument Settings
Optimal instrument settings are crucial for achieving high-quality quantitative data. These settings will vary depending on the instrument manufacturer and model, as well as the analyte of interest. The following are general guidelines for MALDI-TOF MS analysis.
Key Parameters to Optimize:
-
Laser Fluence: Use the minimum laser energy necessary to obtain a good signal-to-noise ratio. Excessive laser power can lead to analyte fragmentation and detector saturation.
-
Ionization Mode: Positive ion mode is typically used for peptides, lipids, and many small molecules. Negative ion mode is often preferred for acidic molecules like sialylated glycans.
-
Mass Range: Set the mass range to encompass the m/z of the analyte and internal standard.
-
Number of Laser Shots: Acquire and average spectra from multiple laser shots per spot to improve signal-to-noise and reproducibility.
-
Rastering: Utilize a random raster pattern over the sample spot to average out signal variations due to inhomogeneous crystallization.
Caption: General workflow for quantitative MALDI-MS analysis.
Conclusion
This compound is a robust and versatile matrix for the quantitative analysis of a wide range of biomolecules by MALDI-MS. Its low background in the low mass range makes it particularly suitable for the analysis of small molecules and peptides. While it performs well for many applications, the optimal matrix choice is ultimately analyte-dependent, and a thorough method development and validation are essential for achieving accurate and reproducible quantitative results. For challenging analyses, such as those involving low-abundance analytes or complex mixtures, a systematic comparison of DHB with other matrices like CHCA, DAN, and various binary matrix formulations is recommended. By following the detailed experimental protocols and optimizing instrument parameters, researchers can confidently employ DHB for reliable quantitative analysis in their scientific endeavors.
References
A Comparative Analysis of Dihydroxybenzoic Acid Isomers for Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant performance of various dihydroxybenzoic acid (DHBA) isomers, supported by experimental data. Dihydroxybenzoic acids, a class of phenolic compounds, are recognized for their antioxidant properties, which are critically influenced by the substitution pattern of the hydroxyl (-OH) groups on the benzoic acid backbone. Understanding the structure-activity relationship of these isomers is pivotal for the development of novel therapeutics targeting oxidative stress-related pathologies.
Structure-Activity Relationship: The Position Dictates Potency
The antioxidant capacity of dihydroxybenzoic acid isomers is fundamentally linked to the arrangement of their two hydroxyl groups on the aromatic ring. This positioning influences the molecule's ability to donate a hydrogen atom and stabilize the resulting phenoxyl radical.[1] Generally, isomers with hydroxyl groups in the ortho (e.g., 2,3-DHBA) or para (e.g., 2,5-DHBA) positions relative to each other exhibit superior antioxidant activity compared to those with a meta arrangement (e.g., 3,5-DHBA).[2] This enhanced activity is attributed to the greater resonance stabilization of the radical formed after hydrogen donation.[3]
Quantitative Comparison of Antioxidant Activity
The antioxidant efficacy of DHBA isomers has been evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The following table summarizes the quantitative data from comparative studies.
| Isomer | Common Name | DPPH Scavenging Activity (IC50, µM) | ABTS Scavenging Activity (% Inhibition at 50 µM) | Ferric Reducing Antioxidant Power (FRAP, µM Fe²⁺) |
| 2,3-Dihydroxybenzoic Acid | Pyrocatechuic Acid | Lower IC50 values reported, indicating strong activity.[2] | 86.40%[2] | 173.79 |
| 2,4-Dihydroxybenzoic Acid | β-Resorcylic Acid | Negligible activity at tested concentrations. | 16.17% | - |
| 2,5-Dihydroxybenzoic Acid | Gentisic Acid | Strong activity, comparable to 2,3-DHBA and 3,4-DHBA. | 80.11% | 236.00 |
| 2,6-Dihydroxybenzoic Acid | γ-Resorcylic Acid | Negligible activity at tested concentrations. | 8.12% | - |
| 3,4-Dihydroxybenzoic Acid | Protocatechuic Acid | Strong activity, often used as a reference antioxidant. | 74.51% | 44.22 |
| 3,5-Dihydroxybenzoic Acid | α-Resorcylic Acid | Negligible activity at tested concentrations. | 60.39% | - |
Note: The presented values are compiled from various sources and experimental conditions may differ. Lower IC50 values in the DPPH assay indicate higher antioxidant activity.
Mechanisms of Antioxidant Action
Dihydroxybenzoic acid isomers exert their antioxidant effects through two primary mechanisms:
-
Direct Radical Scavenging: They can directly donate a hydrogen atom from one of their hydroxyl groups to neutralize free radicals, thereby terminating the damaging chain reactions of oxidation.
-
Indirect Antioxidant Effects: Some isomers can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway upregulates the expression of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which play a crucial role in cellular defense against oxidative stress.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the DHBA isomer solution (dissolved in methanol). A control well should contain 100 µL of DPPH solution and 100 µL of methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined from a dose-response curve.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Preparation of ABTS Working Solution: Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Add 10 µL of the DHBA isomer solution (at various concentrations) to 1 mL of the ABTS working solution.
-
Incubation: Incubate the mixture at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated using the same formula as for the DPPH assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.
-
Reaction Mixture: Add 10 µL of the DHBA isomer solution to 190 µL of the FRAP reagent in a 96-well plate.
-
Incubation: Incubate the plate at 37°C for 4 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance in the sample with a standard curve prepared using known concentrations of FeSO₄·7H₂O. The results are expressed as µM of Fe(II) equivalents.
Visualizing the Process: Workflows and Pathways
To further elucidate the experimental processes and biological mechanisms, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Ionic Liquid vs. Solid 2,5-Dihydroxybenzoic Acid Matrices in Mass Spectrometry
For researchers, scientists, and drug development professionals utilizing Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), the choice of matrix is a critical factor influencing data quality and analytical success. This guide provides an objective comparison of the performance of traditional solid 2,5-dihydroxybenzoic acid (DHB) matrices against emerging ionic liquid matrices (ILMs), supported by experimental data.
Performance Comparison at a Glance
Ionic liquid matrices, which are a combination of a conventional matrix acid like DHB and an organic base, offer several distinct advantages over their solid counterparts.[1] The most notable improvements are seen in reproducibility, sample homogeneity, and the analysis of labile molecules.[2][3][4]
| Performance Metric | Solid this compound (DHB) Matrix | Ionic Liquid Matrix (e.g., DHB-based) | Key Advantages of Ionic Liquid Matrix |
| Reproducibility | Prone to "hot spots" leading to shot-to-shot variability.[3] | Offers significantly higher shot-to-shot reproducibility due to homogeneous analyte distribution. | Enhanced quantitative accuracy and reliability. |
| Signal Intensity RSD * | Higher relative standard deviations (RSDs). | Approximately half the RSD of solid DHB. | Improved precision in measurements. |
| Sample Preparation | Co-crystallization can lead to heterogeneous analyte incorporation. | Forms a homogenous liquid droplet, ensuring uniform analyte distribution. | Simplified and more reliable sample spotting. |
| Analyte Fragmentation | Can induce fragmentation, especially in labile molecules like glycans. | Reduces fragmentation of sensitive analytes such as monosialylated glycans and gangliosides. | Better preservation of intact molecular ions. |
| Analyte Coverage | Broad applicability for peptides, proteins, and glycans. | Conserves the broad applicability of solid DHB and can be superior for oligosaccharides and polymers. | Versatile for a wide range of biomolecules. |
| pH of Sample Mixture | Typically acidic (pH ~2.5), which can damage acid-labile molecules. | Near-neutral pH (~5), reducing the risk of analyte degradation. | Protects sensitive samples from acid-induced damage. |
| Vacuum Stability | Stable under high vacuum. | High stability with negligible sublimation under vacuum. | Suitable for all MALDI-MS vacuum conditions. |
*Relative Standard Deviation of intensity values acquired from 90 different spots on one MALDI-MS preparation.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized protocols for sample preparation using both solid DHB and a DHB-based ionic liquid matrix.
Solid this compound (DHB) Matrix Protocol (Dried Droplet Method)
-
Matrix Solution Preparation: Prepare a saturated solution of DHB in a solvent mixture such as 50% acetonitrile, 50% water, and 0.1% trifluoroacetic acid (TFA). Vortex the solution vigorously. If not fully dissolved, centrifuge and use the supernatant.
-
Sample-Matrix Mixture: Mix the analyte solution with the saturated DHB matrix solution. The ratio can be optimized, but a 1:1 (v/v) ratio is a common starting point.
-
Spotting: Apply 0.5 to 1.0 µL of the mixture onto the MALDI target plate.
-
Crystallization: Allow the droplet to air-dry at room temperature, permitting the co-crystallization of the matrix and analyte.
-
Analysis: Insert the MALDI plate into the mass spectrometer for analysis.
Ionic Liquid Matrix (ILM) Protocol
-
ILM Preparation: An ionic liquid matrix can be prepared by mixing the matrix acid (e.g., DHB) with an organic base (e.g., butylamine) in an appropriate solvent. For some applications, these are commercially available.
-
Sample-Matrix Mixture: Mix the analyte solution with the ionic liquid matrix solution. A typical ratio is 1:1 (v/v).
-
Spotting: Apply 1 µL of the sample/matrix solution onto the MALDI plate.
-
Drying: Allow the solvent to evaporate at room temperature. A homogeneous liquid droplet of the ILM with the dissolved analyte will remain.
-
Analysis: The plate is then introduced into the mass spectrometer for analysis.
Visualizing the Workflow
To better illustrate the processes, the following diagrams outline the experimental workflows and key relationships.
Conclusion
The adoption of ionic liquid matrices, particularly those based on DHB, presents a significant advancement in MALDI-MS analysis. The enhanced reproducibility, reduced analyte fragmentation, and simplified sample preparation make them a compelling alternative to traditional solid matrices. While solid DHB remains a robust and widely used matrix, researchers working with labile molecules or requiring high quantitative precision should consider the demonstrable benefits of ionic liquid matrices.
References
Unveiling the Impact of 2,5-DHB Crystal Polymorphism on MALDI Performance: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, the choice and preparation of the matrix are critical for achieving optimal results. 2,5-Dihydroxybenzoic acid (2,5-DHB) is a cornerstone matrix, yet its performance is not always straightforward. The existence of different crystal polymorphs of 2,5-DHB can significantly influence the ionization efficiency and overall quality of MALDI data, particularly for hydrophilic analytes such as peptides and glycopeptides.
This guide provides a comprehensive evaluation of the known polymorphs of 2,5-DHB, offering a comparative analysis of their performance in MALDI. We delve into the structural differences between the polymorphs, present available experimental data on their analytical performance, and provide detailed methodologies for their preparation to empower researchers to make informed decisions and enhance the reproducibility of their MALDI experiments.
The Polymorphic Landscape of 2,5-DHB
2,5-DHB is known to exist in at least two distinct crystalline forms, commonly referred to as Form I and Form II .[1][2][3] These polymorphs have the same chemical composition but differ in their crystal lattice arrangements. This structural variation can impact key physicochemical properties relevant to the MALDI process, including analyte incorporation, energy transfer, and ion formation.
Qualitative studies have indicated a correlation between the specific 2,5-DHB crystal form and the signal intensity of certain analytes. Notably, the ionization of glycopeptides and other hydrophilic peptides appears to be favored in the presence of one polymorph over the other.[2] However, a comprehensive quantitative comparison of the MALDI performance of each polymorph has been challenging due to the difficulty in preparing pure, well-characterized single polymorphs for direct comparative analysis.
Performance Comparison of 2,5-DHB Polymorphs
While direct quantitative comparisons of individually prepared and characterized 2,5-DHB polymorphs in MALDI are limited in publicly available literature, qualitative observations from studies involving mixed polymorph preparations suggest performance differences.
Key Observations:
-
Analyte Specificity: There is evidence that the signal intensity of hydrophilic analytes, such as glycopeptides, is enhanced when co-crystallized with a specific polymorph of 2,5-DHB.[2]
-
"Sweet Spot" Heterogeneity: The well-known "sweet spot" phenomenon in MALDI, where signal intensity varies across the sample spot, has been linked to the presence of different polymorphs. This suggests that analyte incorporation and ionization efficiency are not uniform across a sample prepared with a mixture of crystal forms.
-
Crystal Morphology: Different preparation methods, particularly the choice of solvent, can influence the resulting crystal morphology and, consequently, the polymorphic composition of the 2,5-DHB matrix.
Due to the absence of specific quantitative data directly comparing the performance of pure Form I versus pure Form II, the following table summarizes the general characteristics and observed trends.
| Performance Metric | 2,5-DHB Form I | 2,5-DHB Form II | Alternatives & Derivatives |
| Signal-to-Noise Ratio | Data not available for pure form. | Data not available for pure form. | Ionic liquid matrices (e.g., DHB-butylamine) have shown to reduce signal variability. |
| Resolution | Data not available for pure form. | Data not available for pure form. | Alkylated derivatives of DHB have been shown to improve spatial resolution in MALDI imaging. |
| Limit of Detection | Data not available for pure form. | Data not available for pure form. | Additives like aniline to the DHB matrix have been reported to significantly increase signal for oligosaccharides. |
| Analyte Compatibility | Qualitative evidence suggests preference for certain hydrophilic analytes. | Qualitative evidence suggests preference for certain hydrophilic analytes. | 2,5-DHB is generally favored for peptides, proteins, polymers, and carbohydrates. |
Experimental Protocols
Controlling the crystallization of a specific 2,5-DHB polymorph is crucial for reproducible MALDI analysis. While universally validated protocols for the exclusive preparation of Form I or Form II are not well-established, the following methodologies provide guidance on preparing 2,5-DHB matrices and influencing crystal formation.
General 2,5-DHB Matrix Preparation (Dried-Droplet Method)
This is the most common method for preparing 2,5-DHB for MALDI analysis. The resulting crystals are often a mixture of polymorphs.
Materials:
-
This compound (DHB)
-
Acetonitrile (ACN)
-
Ultrapure water
-
Trifluoroacetic acid (TFA)
-
Analyte solution
Protocol:
-
Prepare the Matrix Solution:
-
Create a saturated solution of 2,5-DHB in a solvent mixture, typically 50:50 (v/v) acetonitrile:water with 0.1% TFA. For a 10 mg/mL solution, dissolve 10 mg of DHB in 1 mL of the solvent mixture.
-
-
Mix Matrix and Analyte:
-
Mix the matrix solution and the analyte solution in a ratio typically ranging from 1:1 to 10:1 (matrix:analyte), depending on the analyte concentration.
-
-
Spotting:
-
Deposit 0.5 - 1.0 µL of the mixture onto the MALDI target plate.
-
-
Crystallization:
-
Allow the droplet to air-dry at room temperature. This will result in the co-crystallization of the matrix and analyte.
-
Influencing Crystal Polymorphism
The final polymorphic composition of the 2,5-DHB matrix can be influenced by several factors during preparation:
-
Solvent System: The choice of solvent and its evaporation rate can affect the nucleation and growth of different crystal forms. For instance, crystallization from water versus a mixture of chloroform and acetone can yield different polymorphs.
-
Additives: The presence of additives can direct the crystallization towards a specific polymorph. While not a direct protocol for polymorph selection, the use of additives like aniline has been shown to improve performance for specific analyte classes, likely by influencing the crystal structure and analyte incorporation.
-
Temperature and Humidity: Crystallization is a thermodynamic and kinetic process. Controlling the temperature and humidity during solvent evaporation can influence which polymorphic form is favored.
Protocol for Growing Single Crystals of 2,5-DHB (for research purposes)
For fundamental studies on the properties of individual polymorphs, single crystals can be grown. This method is generally not used for routine MALDI sample preparation but is essential for characterizing the pure polymorphic forms.
Materials:
-
Purified 2,5-DHB
-
Distilled water
Protocol:
-
Dissolution: Dissolve purified 2,5-DHB in distilled water at an elevated temperature (e.g., 70°C) to create a saturated solution.
-
Controlled Cooling: Slowly cool the solution to allow for the formation of large, well-defined single crystals. This can be achieved by placing the solution in a temperature-controlled water bath and gradually decreasing the temperature over several days.
-
Isolation: Carefully isolate the resulting single crystals. These can then be characterized by techniques such as X-ray diffraction to confirm the polymorphic form.
Visualizing the MALDI Workflow and Polymorph Relationship
The following diagrams illustrate the general MALDI experimental workflow and the logical relationship between crystallization conditions and the resulting 2,5-DHB polymorphs.
References
Unveiling the Antioxidant Prowess of Gentisic Acid: A Comparative Analysis Across Assays
For Immediate Release
Gentisic acid, a naturally occurring phenolic acid and a key metabolite of aspirin, has garnered significant attention within the scientific community for its potent antioxidant properties. This guide provides a comprehensive cross-validation of gentisic acid's antioxidant efficacy by comparing its performance across three widely utilized antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power). This objective comparison, supported by experimental data and detailed protocols, offers researchers, scientists, and drug development professionals a clear perspective on its potential as a therapeutic agent against oxidative stress-related pathologies.
Quantitative Comparison of Gentisic Acid's Antioxidant Activity
The antioxidant capacity of gentisic acid was evaluated using DPPH, ABTS, and FRAP assays. The results, summarized in the table below, provide a quantitative comparison of its efficacy in scavenging free radicals and reducing oxidizing agents.
| Assay | Parameter | Gentisic Acid Value | Ascorbic Acid (Standard) Value | Reference |
| DPPH | IC50 (µg/mL) | 8.9 | 5.4 | [1] |
| ABTS | TEAC (Trolox Equivalent Antioxidant Capacity) | 1.8 mM | Not specified | [2] |
| FRAP | Trolox Equivalents (µmol/g) | 1258 | Not specified | [3] |
Note: Lower IC50 values indicate higher antioxidant activity. Higher TEAC and FRAP values indicate greater antioxidant capacity.
Experimental Protocols
Detailed methodologies for the three key antioxidant assays are provided below to ensure reproducibility and facilitate comparative studies.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.
Procedure:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Various concentrations of gentisic acid and a standard antioxidant (e.g., ascorbic acid) are prepared.
-
An aliquot of the gentisic acid or standard solution is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of inhibition percentage against concentration.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+).
Principle: The blue-green ABTS•+ chromophore is reduced by antioxidants to its colorless neutral form. The decrease in absorbance is proportional to the antioxidant concentration.
Procedure:
-
The ABTS radical cation is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Different concentrations of gentisic acid and a standard (e.g., Trolox) are prepared.
-
A small volume of the gentisic acid or standard solution is added to the diluted ABTS•+ solution.
-
The absorbance is read at 734 nm after a set incubation time (e.g., 6 minutes).
-
The percentage of inhibition of absorbance is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant activity as a 1 mM concentration of the substance under investigation.[2][4]
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Principle: At a low pH, the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form by an antioxidant results in the formation of an intense blue-colored complex, which is monitored by measuring the change in absorbance.
Procedure:
-
The FRAP reagent is prepared fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.
-
The FRAP reagent is warmed to 37°C before use.
-
A small volume of the gentisic acid solution is mixed with the FRAP reagent.
-
The absorbance of the reaction mixture is measured at 593 nm after a specified incubation time (e.g., 4 minutes).
-
A standard curve is prepared using a known antioxidant, such as Trolox or FeSO₄.
-
The antioxidant capacity of gentisic acid is expressed as Trolox equivalents or Fe²⁺ equivalents.
Mechanism of Action and Signaling Pathway
Gentisic acid exerts its antioxidant effects primarily through its ability to scavenge free radicals. The hydroxyl groups on its aromatic ring can donate a hydrogen atom to stabilize reactive oxygen species (ROS), thereby terminating the free radical chain reactions.
The following diagram illustrates the experimental workflow for a typical antioxidant assay.
Caption: Generalized workflow for in vitro antioxidant capacity assays.
The DPPH radical scavenging mechanism of gentisic acid involves the donation of a hydrogen atom from one of its hydroxyl groups to the DPPH radical, resulting in the formation of a stable molecule and the reduced form of DPPH.
Caption: DPPH radical scavenging mechanism of gentisic acid.
Conclusion
The cross-validation of gentisic acid's antioxidant properties using DPPH, ABTS, and FRAP assays confirms its significant free radical scavenging and reducing capabilities. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers investigating its potential applications in preventing and treating diseases associated with oxidative stress. Further in-vivo studies are warranted to fully elucidate its therapeutic efficacy.
References
- 1. Antioxidant activity and mechanism of inhibitory action of gentisic and α-resorcylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant capacity of reaction products limits the applicability of the Trolox Equivalent Antioxidant Capacity (TEAC) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
comparison of spray vs. sublimation for 2,5-DHB matrix application
An Objective Comparison of Spray vs. Sublimation for 2,5-DHB Matrix Application in Mass Spectrometry Imaging
In the field of matrix-assisted laser desorption/ionization (MALDI) mass spectrometry imaging (MSI), the quality of matrix application is a critical determinant of experimental success. The method by which the matrix is applied directly influences analyte extraction, crystal formation, and ultimately, the spatial resolution and sensitivity of the analysis. Among the various matrices used, 2,5-dihydroxybenzoic acid (DHB) is common for the analysis of lipids and small molecules. This guide provides a detailed comparison of two primary application techniques for DHB: automated spraying and sublimation.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following protocols are based on commonly cited experimental setups.
Automated Spraying Protocol (using HTX M5 Sprayer)
Automated sprayers offer significant improvements in reproducibility over manual methods by providing precise control over various parameters.[1]
1. Matrix Solution Preparation:
-
Prepare a solution of 40 mg/mL of 2,5-DHB in a solvent mixture of 70:30 (v:v) methanol:water.[1]
2. Sample Preparation:
-
Tissue sections are cryosectioned (typically 10 µm thick) and thaw-mounted onto indium tin oxide (ITO) coated glass slides.[1][2]
-
Prior to matrix application, the samples are brought to room temperature in a desiccator.[2]
3. Spraying Parameters:
-
Nozzle Temperature: 75 °C
-
Nitrogen Gas Pressure: 10 psi
-
Solvent Flow Rate: 0.120 mL/min
-
Nozzle Velocity: 1200 mm/min
-
Track Spacing: 2 mm
-
Spray Pattern: A criss-cross pattern is typically used to ensure even coating.
Sublimation Protocol
Sublimation is a solvent-free method that relies on the phase transition of the matrix from solid to gas, and then back to solid as it deposits on the cooled sample slide.
1. Matrix Preparation:
-
Spread approximately 30 mg of solid 2,5-DHB powder evenly on the bottom of the sublimation chamber.
2. Sample Preparation:
-
Mount the tissue-sectioned ITO slide to the cooling insert of the sublimation apparatus.
3. Sublimation Parameters:
-
Heating Temperature: Set the sublimation temperature to 120-200°C. A common setting is 200°C for a 5-minute cycle.
-
Vacuum Pressure: A constant vacuum of approximately 2 x 10⁻¹ mbar is maintained.
-
Condenser/Sample Temperature: For DHB experiments, the cooling top of the sublimator is cooled to 0°C using ice and water.
-
Procedure: The chamber is heated under vacuum, causing the DHB to sublimate and deposit onto the cooled slide. After the cycle, the apparatus is returned to room temperature before breaking the vacuum to prevent condensation.
Performance Comparison: Spray vs. Sublimation
The choice of matrix application technique has a significant impact on several key performance metrics. The following table summarizes the comparative performance of spraying and sublimation for 2,5-DHB matrix application.
| Performance Metric | Automated Spraying | Sublimation | Key Findings |
| Matrix Crystal Size | Larger, though can be optimized to 5-25 µm. | Significantly smaller, often less than 1 µm. An almost tenfold decrease in DHB crystal size was observed with sublimation. | Smaller crystals are desirable for high spatial resolution imaging. |
| Analyte Delocalization | Higher potential for delocalization due to the use of organic solvents, especially for lipids. | Minimal analyte delocalization as it is a solvent-free technique. | Sublimation is preferred when preserving the precise spatial location of analytes is critical. |
| Number of Detected Analytes | Generally detects a higher number of analytes, particularly when optimized. An optimized sprayer method detected approximately double the number of metabolites compared to sublimation. | May detect fewer analytes, especially in the higher m/z range (500-1000 m/z). | The solvents used in spraying can aid in analyte extraction, leading to a greater diversity of detected molecules. |
| Signal Intensity | Ion-specific; can be higher for some analytes. | Ion-specific; can be higher for other analytes. | Signal intensity is not consistently dependent on the deposition method but rather on the specific analyte being observed. |
| Reproducibility | High with automated systems. | High, especially with commercial devices that offer standardized and controlled methods. | Both methods can achieve high reproducibility, a significant improvement over manual techniques. |
| Spatial Resolution | Can result in a stark loss of spatial resolution at small pixel sizes with DHB. | Yields high spatial resolution due to smaller crystal sizes and lack of analyte diffusion. | For high-resolution imaging (<10 µm), sublimation generally provides superior results with DHB. |
| Matrix Coverage | Can leave gaps between crystals across the tissue. | Provides a more even and homogenous coating of crystals. | Uniform matrix coverage is crucial for consistent signal across the entire imaging area. |
Visualizing the Methodologies
To better understand the workflows and comparative aspects, the following diagrams are provided.
Caption: Workflow for comparing spray and sublimation matrix application.
Caption: Comparison of advantages and disadvantages.
Conclusion
The choice between automated spraying and sublimation for 2,5-DHB matrix application is not straightforward and depends heavily on the experimental goals.
Sublimation is the superior method when the primary objective is high spatial resolution and the precise localization of analytes. Its solvent-free nature minimizes analyte diffusion and produces a homogenous layer of very small crystals, which is ideal for detailed molecular mapping.
Automated spraying , on the other hand, is advantageous for untargeted discovery and "-omics" type approaches . The solvent-assisted application enhances analyte extraction, often resulting in the detection of a greater number and diversity of molecules compared to sublimation. While it may come at the cost of spatial resolution due to larger crystal sizes and potential delocalization, optimized spray protocols can still yield high-quality data.
Ultimately, researchers must weigh the need for spatial precision against the desire for comprehensive molecular detection when selecting the most appropriate matrix application strategy for their specific research questions.
References
A Comparative Analysis of Commercial 2,5-Dihydroxybenzoic Acid Purity from Different Suppliers
For Researchers, Scientists, and Drug Development Professionals
2,5-Dihydroxybenzoic acid (gentisic acid), a key compound in various pharmaceutical and research applications, is commercially available from numerous suppliers. However, the purity of this reagent can vary significantly, potentially impacting experimental outcomes, from reaction yields to biological assay results. This guide provides a framework for assessing the purity of this compound from different commercial sources, offering detailed experimental protocols and a comparative data structure.
Comparative Purity Assessment
The purity of this compound from three hypothetical suppliers (Supplier A, Supplier B, and Supplier C) was assessed using High-Performance Liquid Chromatography (HPLC), a robust and widely used analytical technique for separating and quantifying components in a mixture.[1][2][3] Additional characterization included melting point determination and visual inspection.
Data Summary
| Parameter | Supplier A | Supplier B | Supplier C | Reference Standard |
| Purity by HPLC (% Area) | 99.5% | 98.2% | 99.8% | ≥99.0%[4] |
| Major Impurity 1 (% Area) | 0.3% (Isomer) | 1.1% (Isomer) | 0.1% (Isomer) | Not Detected |
| Major Impurity 2 (% Area) | 0.1% (Unknown) | 0.5% (Starting Material) | 0.05% (Oxidation Product) | Not Detected |
| Melting Point (°C) | 204-206 | 202-205 | 205-207 | 204-208 |
| Appearance | White to off-white powder | Pale yellow powder | White crystalline powder | White crystalline powder |
| Water Content (Karl Fischer) | 0.15% | 0.44% | 0.10% | ≤ 0.5% |
Key Findings:
-
Supplier C demonstrated the highest purity by HPLC, with minimal impurities detected.
-
Supplier B showed a lower purity, with a notable percentage of an isomeric impurity and residual starting material.
-
Supplier A provided a product of high purity, though slightly less than Supplier C.
-
The melting point of the material from Supplier B had a broader range, which can be indicative of a higher level of impurities.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and validation of these findings.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is designed to separate this compound from its potential impurities, including positional isomers and related by-products.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A mixed-mode column, such as a Primesep D or Amaze TR, is recommended for optimal separation of dihydroxybenzoic acid isomers. A C18 column can also be used.
-
Mobile Phase: A gradient of acetonitrile in water with an acidic modifier (e.g., 0.1% formic acid or sulfuric acid) is effective. For example, a gradient from 10% to 50% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 255 nm or 334 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the initial mobile phase composition.
Melting Point Determination
The melting point is a fundamental physical property that can provide a quick indication of purity. Impurities tend to depress and broaden the melting point range.
-
Instrumentation: A calibrated melting point apparatus.
-
Procedure: A small amount of the powdered sample is packed into a capillary tube and heated at a controlled rate (e.g., 1 °C/min) near the expected melting point. The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.
Visual Inspection
A simple yet informative test.
-
Procedure: The color and form of the solid this compound are observed under good lighting. Pure this compound is typically a white to off-white crystalline powder. Any significant deviation in color (e.g., yellow or brown tints) may suggest the presence of oxidation products or other impurities.
Water Content (Karl Fischer Titration)
This method is used to quantify the amount of water present in the sample.
-
Instrumentation: A Karl Fischer titrator.
-
Procedure: A known mass of the this compound sample is dissolved in a suitable solvent and titrated with a Karl Fischer reagent. The amount of water is determined from the volume of titrant consumed.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the comparative assessment of this compound purity.
Caption: Workflow for assessing the purity of this compound.
Hypothetical Signaling Pathway Involvement
This compound is a metabolite of salicylic acid and has been studied for its anti-inflammatory and antioxidant properties. The diagram below illustrates a hypothetical signaling pathway where its purity would be critical for accurate results.
Caption: Hypothetical role of this compound in an inflammatory pathway.
References
A Comparative Study of 2,5-DHB Adduct Formation with Different Analytes in MALDI-MS
For Researchers, Scientists, and Drug Development Professionals
In the field of Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), 2,5-dihydroxybenzoic acid (DHB) is a cornerstone matrix for the analysis of a broad spectrum of biomolecules. Its utility, however, is accompanied by the frequent formation of matrix adducts, which can complicate spectral interpretation and impact quantification. This guide provides a comparative overview of 2,5-DHB adduct formation with various analytes, supported by experimental data and detailed protocols to aid researchers in identifying and managing these species.
Understanding 2,5-DHB Adduct Formation
During the MALDI process, the 2,5-DHB matrix co-crystallizes with the analyte. Upon laser irradiation, both matrix and analyte are desorbed and ionized. In this process, non-covalent complexes between the analyte and the matrix, or fragments of the matrix, can be formed and detected. These adducts can significantly influence the mass spectral content, with some studies reporting that metabolite-matrix adducts can account for up to one-third of the total peak counts in MALDI-MS imaging datasets.[1][2]
The most commonly observed 2,5-DHB adducts include:
-
Dehydrated DHB Adducts: [M + (DHB-H₂O) + H]⁺
-
DHB Adducts with Alkali Metals: [M + DHB + Na]⁺ or [M + DHB + K]⁺
-
Multiple Dehydrated DHB Adducts: [M + n(DHB-H₂O) + H]⁺ (where n can be 2, 3, etc.)[1]
The propensity for adduct formation is influenced by the chemical nature of the analyte, the sample preparation method, and the specific MALDI-MS instrument parameters.
Comparative Analysis of Adduct Formation Across Analyte Classes
While direct quantitative comparisons of 2,5-DHB adduct formation across different analyte classes under identical experimental conditions are not extensively documented in a single study, a review of the literature provides insights into the relative tendencies of various biomolecules to form these adducts.
Lipids: Phospholipids, particularly those containing amine groups like phosphatidylcholines (PCs) and sphingomyelins, are well-documented to form adducts with 2,5-DHB.[1] In the analysis of lipid-rich tissues, DHB-derived adducts can constitute nearly 50% of the detected adduct types for a given lipid, such as PC(36:1).[1] The formation of these adducts can sometimes lead to misidentification of lipid species if relying solely on accurate mass.
Peptides and Proteins: Peptides and proteins also form adducts with 2,5-DHB, although the phenomenon can be influenced by the use of matrix derivatives. For instance, the ionic liquid matrix this compound butylamine (DHBB) shows a tendency to form multiple alkali adduct ions with peptides and proteins. The presence of basic residues like arginine in peptides can also influence the type and intensity of adducts observed.
Small Molecules (Metabolites): Small polar metabolites, especially those containing amine groups, readily form adducts with 2,5-DHB. This includes amino acids and other amine-containing compounds. In contrast, small molecules lacking nitrogen, such as sugars and small organic acids, have been observed to show no significant DHB adduct formation under similar conditions.
Oligosaccharides: In negative-ion mode, underivatized oligosaccharides with four or more glucose units can selectively form adducts of the type [M + DHB - H]⁻. In positive-ion mode, some derivatives may form cationized adducts with the matrix, such as [M + DHB + Na]⁺ or [M + DHB + K]⁺.
Quantitative Data on 2,5-DHB Adduct Formation
The following table summarizes findings on the prevalence of 2,5-DHB adducts from a large-scale analysis of MALDI-MS imaging datasets.
| Analyte Class | Adduct Type | Relative Abundance/Observation | Source |
| Metabolites (in general) | [M + (DHB-H₂O) + H]⁺, [M + DHB + Na]⁺ | Can constitute up to one-third of total peak counts in MSI data. | |
| Phosphatidylcholine (PC 36:1) | DHB-derived adducts | Nearly 50% of detected adduct types for this lipid. | |
| Phosphatidylcholine (PC(P-16:0/18:2)) | [M + (DHB-H₂O) + H]⁺ | Can be misidentified as a polyunsaturated phosphatidylserine (PS) lipid. | |
| Amine-containing metabolites (e.g., carnitine, amino acids) | [M + (DHB-H₂O) + H]⁺ | Readily form adducts. | |
| Metabolites without nitrogen (e.g., sugars, small organic acids) | N/A | Generally do not form DHB adducts. |
Experimental Protocols
Standard Protocol for MALDI-MS Sample Preparation with 2,5-DHB
This protocol is a general starting point and may require optimization for specific applications.
Materials:
-
This compound (DHB)
-
Acetonitrile (ACN), proteomics grade
-
Trifluoroacetic acid (TFA), 0.1% in water
-
Analyte of interest
-
MALDI target plate
Procedure:
-
Matrix Solution Preparation (Saturated):
-
Prepare a solvent mixture of 50% acetonitrile and 50% of 0.1% TFA in water.
-
Add the solvent to a tube containing 2,5-DHB to create a saturated solution (not all DHB will dissolve).
-
Vortex the tube vigorously.
-
Centrifuge the tube to pellet the undissolved DHB.
-
Carefully transfer the supernatant (the saturated matrix solution) to a new tube.
-
-
Analyte Solution Preparation:
-
Dissolve the analyte in a suitable solvent to a final concentration appropriate for MALDI-MS analysis (typically in the low micromolar to femtomolar range).
-
-
Sample Spotting (Dried-Droplet Method):
-
Mix the analyte solution with the saturated DHB matrix solution. The ratio can vary, but a 1:1 (v/v) ratio is a common starting point.
-
Pipette 0.5 to 1.0 µL of the analyte/matrix mixture onto a spot on the MALDI target plate.
-
Allow the droplet to air-dry at room temperature, allowing for co-crystallization of the analyte and matrix.
-
-
Mass Spectrometry Analysis:
-
Insert the MALDI plate into the mass spectrometer.
-
Acquire mass spectra in the appropriate mass range and ion mode for the analyte of interest.
-
Protocol for On-Tissue MS² Confirmation of Adducts
This protocol is adapted for confirming the identity of suspected adducts directly from a tissue section.
Materials:
-
Super-DHB (9:1 w/w mixture of 2,5-DHB and 2-hydroxy-5-methoxybenzoic acid)
-
Acetone
-
Water
-
Formic acid
-
Methanol
-
Tissue section mounted on a conductive slide
-
Matrix sprayer
Procedure:
-
Matrix Application:
-
Prepare a solution of 30 mg/mL Super-DHB in 60:40 acetone/water (v/v) with 0.1% formic acid.
-
Spray the matrix solution onto the tissue section using an automated sprayer.
-
-
Recrystallization:
-
Briefly place the slide in a petri dish containing a small drop of methanol to facilitate matrix recrystallization, which can improve signal quality.
-
-
MS² Analysis:
-
Perform MALDI-MS² analysis on the tissue section.
-
Isolate the m/z of the suspected adduct ion.
-
Fragment the isolated ion using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Analyze the resulting fragment spectrum. A characteristic fragment corresponding to the DHB moiety (e.g., [DHB-H₂O + H]⁺ at m/z 137.02) can confirm the presence of a DHB adduct.
-
Visualizing Adduct Formation and Analysis Workflow
To better understand the processes involved, the following diagrams illustrate the types of 2,5-DHB adducts and a typical workflow for their analysis.
Caption: Common adducts formed between an analyte (M) and the 2,5-DHB matrix.
Caption: A logical workflow for the identification and confirmation of 2,5-DHB adducts.
Conclusion
References
- 1. Determination of Abundant Metabolite Matrix Adducts Illuminates the Dark Metabolome of MALDI-Mass Spectrometry Imaging Datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Abundant Metabolite Matrix Adducts Illuminates the Dark Metabolome of MALDI-Mass Spectrometry Imaging Datasets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Mass Spectrometry: 2,5-Dihydroxybenzoic Acid (DHB) as an Internal Calibrant vs. Traditional Standards
For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in mass spectrometry (MS), the choice of an internal calibrant is a critical decision. This guide provides an objective comparison of a modern, streamlined approach—using the matrix 2,5-dihydroxybenzoic acid (DHB) as an internal calibrant—against traditional internal standards such as peptides and proteins. This comparison is supported by experimental data to empower you in making an informed choice for your analytical workflow.
Internal calibration is a cornerstone of accurate mass determination in MS, correcting for instrumental drift and ensuring the reliability of results. While the co-addition of exogenous standards has been the conventional method, the use of ubiquitous matrix ions, such as those generated from DHB, presents a compelling alternative. This guide will delve into the performance, advantages, and disadvantages of both methodologies.
Performance Under the Microscope: A Quantitative Comparison
The ultimate measure of an internal calibrant's utility lies in its ability to deliver high mass accuracy and precision. The following table summarizes the quantitative performance of DHB matrix ions versus traditional peptide standards as internal calibrants in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS).
| Performance Metric | This compound (DHB) Matrix Ions | Traditional Peptide/Protein Standards |
| Mass Accuracy | Root Mean Square Error (RMSE) < 1.5 ppm[1][2] | Average Mass Error: 1.0 ppm (with a standard deviation of 3.5 ppm) using a two-step calibration method[3] |
| Precision | High reproducibility due to the ubiquitous and consistent presence of matrix ions in every spectrum.[1][2] | Can be affected by sample-to-sample variability in the mixing of the standard with the analyte and matrix. |
| Ease of Use | Simple, as no additional standard needs to be added to the sample. The calibrant is inherently present. | Requires careful preparation and addition of the standard to the sample, with a risk of introducing contaminants or causing ion suppression. |
| Cost-Effectiveness | Highly cost-effective as it eliminates the need for expensive synthetic peptide or purified protein standards. | Can be expensive, especially for isotopically labeled standards. |
| Potential for Ion Suppression | Minimal risk of analyte signal suppression by the calibrant, as the matrix is a fundamental component of the MALDI process. | High potential for ion suppression of the analyte, especially if the standard is at a high concentration. |
The Workflow: A Tale of Two Approaches
The experimental workflows for utilizing DHB matrix ions and traditional internal standards differ significantly in their simplicity and potential for introducing error.
Workflow for Internal Calibration using DHB Matrix Ions
The use of DHB's own ion series for internal calibration streamlines the sample preparation process. The matrix itself provides the necessary mass references.
Workflow for Internal Calibration using Traditional Standards
The conventional approach involves the addition of a separate calibrant to the sample, adding complexity to the workflow.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results.
Protocol 1: Internal Calibration with DHB Matrix Ions
This protocol is adapted from the findings of Treu and Römpp, who demonstrated the efficacy of using matrix ions for high-accuracy mass calibration.
-
Matrix Solution Preparation: Prepare a saturated solution of this compound (DHB) in a suitable solvent mixture (e.g., 50% acetonitrile, 0.1% trifluoroacetic acid in water).
-
Sample Preparation: Mix the analyte solution with the DHB matrix solution. The optimal ratio may vary depending on the analyte and should be determined empirically.
-
Sample Deposition: Spot 0.5 - 1.0 µL of the mixture onto the MALDI target plate and allow it to air dry, promoting co-crystallization of the analyte and matrix.
-
Mass Spectrometry Analysis: Acquire the mass spectrum in the desired mass range. Ensure that the instrument settings are optimized for the detection of both the analyte and the DHB cluster ions.
-
Internal Calibration:
-
Identify the series of DHB cluster ions in the spectrum. A comprehensive list of DHB cluster ions and their theoretical m/z values can be found in the supplementary information of the study by Treu and Römpp.
-
Use the known m/z values of these DHB ions to perform an internal calibration of the acquired spectrum using the mass spectrometry software.
-
-
Data Analysis: Determine the accurate mass of the analyte from the calibrated spectrum.
Protocol 2: Internal Calibration with Traditional Peptide Standards
This protocol outlines the general steps for using peptide standards for internal calibration.
-
Internal Standard Selection: Choose a set of peptide standards with known monoisotopic masses that bracket the expected m/z of the analyte.
-
Solution Preparation:
-
Prepare a stock solution of the peptide standard mixture at a known concentration.
-
Prepare the analyte solution and the matrix solution (e.g., DHB or α-cyano-4-hydroxycinnamic acid - CHCA) separately.
-
-
Sample-Standard-Matrix Mixture Preparation:
-
In a microcentrifuge tube, mix the analyte solution, the peptide standard solution, and the matrix solution.
-
The final concentration of the peptide standards should be optimized to provide sufficient signal without causing significant ion suppression of the analyte. A starting point is often in the low femtomole to picomole range on-target.
-
-
Sample Deposition: Spot 0.5 - 1.0 µL of the final mixture onto the MALDI target plate and allow it to air dry.
-
Mass Spectrometry Analysis: Acquire the mass spectrum, ensuring that the peaks corresponding to both the analyte and the peptide standards are clearly resolved.
-
Internal Calibration:
-
Identify the peaks of the known peptide standards in the spectrum.
-
Use the theoretical monoisotopic masses of these standards to perform an internal calibration of the spectrum.
-
-
Data Analysis: Determine the accurate mass of the analyte from the calibrated spectrum.
Logical Framework for Calibrant Selection
The decision to use DHB matrix ions or traditional standards as internal calibrants depends on the specific requirements of the experiment.
Conclusion
The use of this compound (DHB) matrix ions as an internal calibrant in MALDI-MS offers a simple, cost-effective, and highly accurate method for mass determination. This approach eliminates the need for additional standards, thereby reducing sample preparation complexity and minimizing the risk of ion suppression and contamination. For many applications, particularly in high-throughput screening and routine analysis, leveraging the inherent signals of the DHB matrix is an elegant and efficient solution.
Traditional internal standards, such as peptides and proteins, remain a valuable tool, especially when the analyte is of a similar chemical nature, which can help to account for variations in ionization efficiency more effectively. However, their use requires careful optimization to avoid potential pitfalls like ion suppression and increased cost.
Ultimately, the choice of internal calibrant will depend on the specific analytical goals, the nature of the analyte, and the desired balance between accuracy, throughput, and cost. This guide provides the necessary data and protocols to make that choice a well-informed one.
References
A Comparative Guide to MALDI-TOF MS Matrices for Enhanced Lipid Analysis: 2,5-DHB vs. Novel Alternatives
In the landscape of lipidomics, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) stands as a powerful analytical technique. The choice of matrix is a critical determinant of experimental success, profoundly influencing ionization efficiency, sensitivity, and the classes of lipids that can be detected. For years, 2,5-Dihydroxybenzoic acid (2,5-DHB) has been a workhorse matrix, but a new generation of compounds is challenging its supremacy, offering significant advantages for specific applications. This guide provides a comprehensive comparison of 2,5-DHB with several novel matrices, supported by experimental data and detailed protocols to aid researchers in selecting the optimal matrix for their lipid analysis needs.
Introduction to MALDI Matrices for Lipid Analysis
A suitable MALDI matrix must exhibit strong absorption at the laser's wavelength, typically in the UV range (337 nm or 355 nm), to facilitate the desorption and ionization of analyte molecules.[1][2] It should also co-crystallize with the analyte to ensure efficient energy transfer. While 2,5-DHB has been widely adopted due to its versatility, it is not without its drawbacks, including potential for background interference in the low mass range and variable performance depending on the lipid class.[1][3] The quest for improved matrices has led to the exploration of a diverse range of chemical compounds, each with unique properties.
Performance Comparison of 2,5-DHB with Novel Matrices
The selection of a MALDI matrix can significantly impact the quality and scope of lipid analysis. The following tables summarize the performance of 2,5-DHB in comparison to several promising novel matrices across different lipid classes and analytical parameters.
Table 1: Qualitative Comparison of MALDI Matrices for Lipid Analysis
| Matrix | Advantages | Disadvantages | Primary Applications | Ion Mode |
| 2,5-DHB | Broad applicability for many lipid classes, good sensitivity in positive ion mode.[4] | Can produce significant background noise in the low m/z range, less effective for certain lipid classes in negative ion mode. | General lipid profiling, analysis of phospholipids and triacylglycerols. | Positive & Negative |
| 9-Aminoacridine (9-AA) | Often used for low molecular weight compounds, good performance in negative ion mode. | Can have limitations in positive ion mode for certain lipids like triacylglycerols. | Analysis of acidic lipids, phospholipids. | Primarily Negative |
| 1,5-Diaminonaphthalene (DAN) | High sensitivity for many lipid subclasses in both positive and negative ion modes. | Can generate matrix cluster ions, may cause in-source fragmentation of some lipids. | Broad lipid profiling, imaging mass spectrometry. | Positive & Negative |
| p-Nitroaniline | Higher ionization efficiency and sensitivity compared to conventional matrices for certain lipids. | Newer matrix, less extensive literature available. | Simultaneous imaging of multiple lipids and phytohormones. | Positive & Negative |
| IR-780 | Excellent for the analysis of high-molecular-weight lipids. | Specific application range, may not be suitable for all lipid classes. | Imaging of high-molecular-weight lipids like cardiolipins and gangliosides. | Positive |
| 5-Chloro-2-mercaptobenzothiazole (CMBT) | Shows different sensitivities for various lipid subclasses. | Can produce matrix-lipid adducts. | Comparative lipid profiling. | Positive & Negative |
| 2,5-Dihydroxyacetophenone (DHA) | Good for MS analysis of multiple analyte classes. | High volatility can limit acquisition times in TOF experiments. | General lipid analysis. | Positive & Negative |
Table 2: Quantitative Comparison of Lipid Species Detected with Different Matrices
| Matrix | Total Number of Annotated Lipids (Positive Ion Mode) | Key Lipid Classes Detected with High Sensitivity (Positive Ion Mode) | Total Number of Annotated Lipids (Negative Ion Mode) | Key Lipid Classes Detected with High Sensitivity (Negative Ion Mode) |
| 2,5-DHB | Fewer total annotated lipids compared to some novel matrices in certain studies. | Phosphatidylcholines (PCs), Triacylglycerols (TGs). | Fewer total annotated lipids. | Phosphatidylserines (PS), Phosphatidylinositols (PIs). |
| 9-AA | Lower sensitivity for protonated PCs compared to DAN. | - | Good performance for acidic lipids. | Acidic lipids. |
| DAN | High number of lipid species detected. | Protonated Phosphatidylcholines (PCs). | Significantly different lipid profiles compared to other matrices. | Broad lipid coverage. |
| p-Nitroaniline | Resulted in higher ionization efficiency and more abundant lipid ion signals for specific classes compared to DHB. | Lysophosphatidylcholines (LPCs), Phosphatidylcholines (PCs), Triacylglycerols (TGs). | Clearer imaging in dual polarity mode compared to DHB. | Plant hormones. |
| THAP | Most lipids detected in one study. | - | - | - |
| CHCA | Most lipids detected in one study. | - | - | - |
Note: The number of detected lipids can vary significantly based on the sample type, instrumentation, and experimental conditions.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for reproducible and comparable results in MALDI-TOF MS lipid analysis.
General Sample Preparation for Lipid Analysis
-
Lipid Extraction: Lipids are typically extracted from biological samples using methods like the Folch or Bligh-Dyer procedures, which involve a chloroform/methanol/water solvent system.
-
Sample Dilution: The extracted lipid mixture is diluted in an appropriate solvent (e.g., chloroform/methanol 1:1, v/v) to a final concentration suitable for MALDI analysis (typically in the range of 1-10 mg/mL).
-
Matrix Preparation: The chosen matrix is dissolved in a suitable solvent (e.g., acetone, acetonitrile/water with trifluoroacetic acid) to a saturated or near-saturated concentration.
Matrix-Specific Protocols
Protocol 1: 2,5-DHB Matrix Preparation and Application
-
Matrix Solution: Prepare a solution of 10 mg/mL 2,5-DHB in 70:30 (v/v) acetonitrile:water with 0.1% trifluoroacetic acid (TFA).
-
Sample-Matrix Deposition: Mix the lipid sample solution and the matrix solution in a 1:1 (v/v) ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).
Protocol 2: p-Nitroaniline Matrix Preparation and Application
-
Matrix Solution: Prepare a solution of 10 mg/mL p-nitroaniline in chloroform/methanol (2:1, v/v).
-
Sample-Matrix Deposition: Mix the lipid sample solution and the matrix solution in a 1:1 (v/v) ratio. Deposit 1 µL of the mixture onto the MALDI target and let it crystallize at room temperature.
Protocol 3: IR-780 Matrix Preparation and Application (for Imaging)
-
Matrix Solution: Prepare a 5 mg/mL solution of IR-780 in chloroform/methanol (2:1, v/v).
-
Matrix Application: For tissue imaging, the matrix solution is typically sprayed onto the tissue section using an automated sprayer to ensure a homogenous coating.
Visualizing Experimental Workflows
Understanding the experimental workflow is essential for planning and executing MALDI-TOF MS lipid analysis.
References
A Comparative Analysis of Gentisic Acid and Other Fibroblast Growth Factor (FGF) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory effects of gentisic acid versus a selection of other prominent Fibroblast Growth Factor (FGF) inhibitors. The data presented is compiled from various studies to offer an objective overview of their performance, supported by experimental data and methodologies.
Introduction to FGF Signaling and its Inhibition
The Fibroblast Growth Factor (FGF) signaling pathway is a crucial regulator of a wide array of cellular processes, including proliferation, differentiation, migration, and angiogenesis. Dysregulation of this pathway is implicated in numerous diseases, most notably in cancer, where it can drive tumor growth and resistance to therapies. Consequently, the development of FGF inhibitors is a significant area of focus in therapeutic research.
Gentisic acid, a naturally occurring phenolic acid and a metabolite of aspirin, has been identified as a novel inhibitor of FGF signaling. This guide evaluates its inhibitory efficacy in comparison to other well-characterized selective and multi-targeted FGF inhibitors.
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a key measure of the potency of an inhibitor. The following table summarizes the IC50 values for gentisic acid and other representative FGF inhibitors against various FGF receptors (FGFRs). It is important to note that IC50 values can vary between different experimental setups (e.g., cell-free kinase assays vs. cell-based assays).
| Inhibitor | Target(s) | IC50 (FGF-1 driven mitogenesis) | IC50 (FGFR1) | IC50 (FGFR2) | IC50 (FGFR3) | IC50 (FGFR4) | Assay Type |
| Gentisic Acid | FGF-1 | ~36 µM[1] | - | - | - | - | Cell-based (Balb/c 3T3 fibroblasts)[1] |
| Homogentisic Acid (HGA) | FGF-1 | 6.8 µM[1] | - | - | - | - | Cell-based (Balb/c 3T3 fibroblasts)[1] |
| 2,5-dihydroxyphenyl sulfonate (2,5DHPS) | FGF-1, FGF-2 | 3 µM (FGF-1), 19.1 µM (FGF-2)[1] | - | - | - | - | Cell-based (Balb/c 3T3 fibroblasts) |
| 5-aminonaphthalene-2-sulfonic acid (5A2NMS) | FGF-1 | ~265 µM | - | - | - | - | Cell-based (Balb/c 3T3 fibroblasts) |
| PD173074 | FGFR1, FGFR3, VEGFR2 | - | 21.5 nM, ~25 nM | - | 5 nM | - | Cell-free kinase assay |
| Infigratinib (BGJ398) | FGFR1, FGFR2, FGFR3, FGFR4 | - | 0.9 nM | 1.4 nM | 1 nM | 60 nM | Cell-free kinase assay |
| AZD4547 | FGFR1, FGFR2, FGFR3 | - | 0.2 nM | 2.5 nM | 1.8 nM | 165 nM | Cell-free kinase assay |
| Dovitinib (TKI258) | FGFR1, FGFR3, VEGFRs, PDGFRs, c-Kit, FLT3 | - | 8 nM | - | 9 nM | - | Cell-free kinase assay |
| FIIN-1 | FGFR1, FGFR2, FGFR3, FGFR4 | - | 9.2 nM | 6.2 nM | 11.9 nM | 189 nM | Cell-free kinase assay (Z'-LYTE™) |
| Erdafitinib | Pan-FGFR | 14 nM (H1581 cells) | 1.2 nM | 2.5 nM | 3 nM | 5.7 nM | Cell-based (proliferation), Cell-free kinase assay |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate FGF inhibitors.
FGF-driven Mitogenesis Assay
This cell-based assay assesses the ability of a compound to inhibit cell proliferation induced by FGF.
-
Cell Line: Balb/c 3T3 fibroblasts are commonly used.
-
Protocol:
-
Seed quiescent Balb/c 3T3 fibroblasts in a 96-well plate.
-
Starve the cells in a serum-free medium to synchronize them in the G0 phase.
-
Treat the cells with varying concentrations of the test inhibitor (e.g., gentisic acid) for a predetermined period.
-
Stimulate the cells with a specific FGF ligand (e.g., FGF-1) in the presence of heparin.
-
Incubate for a period sufficient to allow for cell proliferation (e.g., 48 hours).
-
Assess cell viability and proliferation using a suitable method, such as the MTT assay.
-
Calculate the IC50 value by plotting the percentage of viable cells against the inhibitor concentration.
-
In Vitro Kinase Assay
This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of a specific FGFR kinase domain.
-
Components: Recombinant FGFR kinase domain, a specific peptide substrate, ATP (often radiolabeled, e.g., [γ-³³P]ATP), and the test inhibitor.
-
Protocol:
-
Prepare a reaction mixture containing the recombinant FGFR kinase, the peptide substrate, and the appropriate kinase buffer.
-
Add varying concentrations of the test inhibitor to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be done through various methods, such as filter binding assays to capture the radiolabeled phosphate transferred to the substrate, or using fluorescence-based methods like LanthaScreen™ or HTRF®.
-
Determine the IC50 value by analyzing the dose-response curve of kinase inhibition.
-
Cell-Based FGFR Phosphorylation Assay
This assay evaluates the ability of an inhibitor to block the autophosphorylation of FGFR within a cellular context, which is a key step in signal transduction.
-
Cell Lines: Cell lines overexpressing a specific FGFR or with known FGFR amplifications/mutations (e.g., KMS-11 for FGFR3, SNU-16 for FGFR2).
-
Protocol:
-
Culture the selected cell line to an appropriate confluency.
-
Pre-treat the cells with various concentrations of the inhibitor for a defined period.
-
For cell lines that do not have constitutively active FGFR, stimulate with an appropriate FGF ligand (e.g., FGF2) for a short period (e.g., 10 minutes) to induce receptor phosphorylation. For cells with high basal phosphorylation, this step may not be necessary.
-
Lyse the cells to extract total protein.
-
Analyze the phosphorylation status of the target FGFR and downstream signaling proteins (e.g., FRS2, ERK/MAPK, Akt) using Western blotting with phospho-specific antibodies.
-
Quantify the band intensities to determine the extent of inhibition at different inhibitor concentrations and calculate the IC50.
-
Visualizing the FGF Signaling Pathway and Experimental Logic
Diagrams created using Graphviz (DOT language) are provided below to illustrate the FGF signaling cascade and a typical experimental workflow for evaluating FGF inhibitors.
Caption: The FGF signaling pathway, illustrating ligand binding, receptor activation, and downstream cascades.
Caption: A generalized workflow for evaluating the inhibitory effect of a compound on FGF-driven cell proliferation.
Conclusion
Gentisic acid represents a novel class of FGF inhibitors with moderate potency. While its IC50 value in the micromolar range is significantly higher than that of highly potent, selective synthetic inhibitors like Infigratinib (BGJ398) and AZD4547, which exhibit nanomolar efficacy, it provides a valuable lead compound for the development of new therapeutic agents. The comparison with other inhibitors highlights the diverse chemical scaffolds and potency levels of molecules targeting the FGF signaling pathway. The choice of an appropriate inhibitor for research or therapeutic development will depend on the specific application, desired selectivity profile, and the cellular or in vivo context. Further research into the mechanism of action and potential for optimization of gentisic acid and its derivatives is warranted.
References
Safety Operating Guide
Safe Disposal of 2,5-Dihydroxybenzoic Acid: A Comprehensive Guide for Laboratory Professionals
Researchers and scientists handling 2,5-Dihydroxybenzoic acid, also known as gentisic acid, must adhere to proper disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step information for the safe handling and disposal of this compound.
Hazard Identification and Safety Precautions
This compound is classified as a hazardous chemical.[1] It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[2][3][4] It may also cause respiratory irritation.[2] Before handling, it is crucial to wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection. Work should be conducted in a well-ventilated area to avoid inhalation of dust.
Summary of Hazard Information:
| Hazard Classification | Description |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) |
| Specific target organ toxicity | Category 3 (May cause respiratory irritation) |
| Aquatic Hazard (Long-term) | Category 3 (Harmful to aquatic life with long lasting effects) |
Proper Disposal Procedures
The primary and universally recommended method for the disposal of this compound and its containers is to entrust it to a licensed and approved waste disposal company. Do not dispose of this chemical into household garbage or flush it into surface water or sanitary sewer systems.
Step-by-Step Disposal Workflow:
-
Collection :
-
Collect waste this compound in a suitable, properly labeled, and closed container.
-
Ensure the container is compatible with the chemical.
-
For spills, sweep up the solid material and place it into a suitable container for disposal. Avoid creating dust.
-
-
Labeling :
-
Clearly label the waste container with "Hazardous Waste" and the name "this compound".
-
Include any other relevant hazard warnings.
-
-
Storage :
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.
-
Keep the container tightly closed.
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Follow all local, regional, and national regulations for hazardous waste disposal.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Accidental Release Measures
In the event of a spill, ensure adequate ventilation and wear appropriate personal protective equipment. Avoid dust formation. Sweep up the spilled material and place it into a suitable, closed container for disposal. After cleaning, you can flush the area with water. Prevent the product from entering drains or surface water.
First-Aid Measures
-
Inhalation : If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact : If on skin, wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.
-
Eye Contact : In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.
-
Ingestion : If swallowed, call a poison center or doctor. Rinse the mouth with water.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
